molecular formula C11H9NO4 B1353187 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid CAS No. 668971-16-2

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

Cat. No.: B1353187
CAS No.: 668971-16-2
M. Wt: 219.19 g/mol
InChI Key: UDFIWFVAYAOMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-9-5-3-2-4-7(9)10-6-8(11(13)14)12-16-10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFIWFVAYAOMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424458
Record name 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668971-16-2
Record name 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of the target molecule makes it a valuable building block for novel therapeutics.[1][2][3] This document details a primary synthesis route centered on a highly regioselective 1,3-dipolar cycloaddition reaction. It includes a full retrosynthetic analysis, step-by-step experimental protocols with mechanistic justifications, and a summary of expected analytical data. The guide is intended for an audience of professional researchers and scientists, providing the necessary detail to replicate and adapt the synthesis for various research and development applications.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This motif is a cornerstone in modern medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its prevalence stems from its dual role as a versatile pharmacophore and a bioisosteric replacement for other functional groups, such as amides or esters. Isoxazole derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4][5]

Compounds bearing the 5-arylisoxazole-3-carboxylic acid core, such as the topic of this guide, are particularly valuable as intermediates.[6] The carboxylic acid moiety at the 3-position serves as a versatile chemical handle for further elaboration into amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The 2-methoxyphenyl substituent at the 5-position introduces specific steric and electronic properties that can modulate target binding and pharmacokinetic profiles. Therefore, a reliable and scalable synthesis of this compound is a critical enabling step for the development of novel chemical entities.

Retrosynthetic Analysis and Core Synthetic Strategy

The most powerful and convergent strategy for constructing the 3,5-disubstituted isoxazole ring system is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7][8][9] This approach offers high regioselectivity and functional group tolerance.

Our retrosynthetic analysis of the target molecule, this compound, identifies this cycloaddition as the key bond-forming step. The isoxazole ring can be disconnected into two primary synthons: a nitrile oxide bearing the C3-carboxylic acid precursor and an alkyne providing the C5-aryl substituent.

  • Disconnection I (C3-C4 and O-C5 bonds): This bond cleavage reveals the two key starting materials.

    • The alkyne component is 2-ethynylanisole (1-ethynyl-2-methoxybenzene).

    • The nitrile oxide component is ethoxycarbonylformonitrile oxide . This highly reactive 1,3-dipole is not typically isolated but is generated in situ from a stable precursor, ethyl 2-chloro-2-(hydroxyimino)acetate .[10][11]

The final carboxylic acid is obtained via the saponification of the ethyl ester intermediate formed during the cycloaddition.

G Target 5-(2-Methoxyphenyl)isoxazole- 3-carboxylic Acid Hydrolysis Ester Hydrolysis Target->Hydrolysis Ester Ethyl 5-(2-Methoxyphenyl)isoxazole- 3-carboxylate Cycloaddition [3+2] Cycloaddition Ester->Cycloaddition Alkyne 2-Ethynylanisole Cycloaddition->Alkyne NitrileOxide Ethoxycarbonylformonitrile Oxide (in situ) Cycloaddition->NitrileOxide NitrilePrecursor Ethyl 2-chloro-2-(hydroxyimino)acetate NitrileOxide->NitrilePrecursor Hydrolysis->Ester

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Pathway & Experimental Protocols

The forward synthesis is a three-step process commencing with the preparation of the nitrile oxide precursor, followed by the key cycloaddition reaction, and concluding with ester hydrolysis.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Hydrolysis Glycine Glycine Ethyl Ester Hydrochloride NaNO2 NaNO2, HCl Precursor Ethyl 2-chloro-2- (hydroxyimino)acetate Precursor_ref Precursor->Precursor_ref Alkyne 2-Ethynylanisole Base Et3N Ester Ethyl 5-(2-Methoxyphenyl)isoxazole- 3-carboxylate Ester_ref Ester->Ester_ref HydrolysisCond 1. LiOH 2. H+ FinalProduct 5-(2-Methoxyphenyl)isoxazole- 3-carboxylic Acid

Sources

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of this compound. It moves beyond a simple data sheet to provide mechanistic insights and actionable experimental frameworks grounded in established chemical and biological principles.

Core Compound Identification and Physicochemical Profile

The subject of this guide is this compound, a heterocyclic compound featuring a core isoxazole ring. The isoxazole scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its diverse biological activities stemming from its unique electronic and structural properties.[1][2][3] This specific derivative is distinguished by a 2-methoxyphenyl group at the 5-position and a carboxylic acid moiety at the 3-position, which are critical for its chemical reactivity and biological interactions.

Key Identifier:

  • CAS Number: 668971-16-2[4][5][6]

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₁₁H₉NO₄[4][5]
Molecular Weight 219.19 g/mol [4][]
Boiling Point 414.7°C at 760 mmHg[4][]
Density 1.31 g/cm³[4][]
Appearance Off-white crystalline solid (typical for related isomers)[8]
InChI Key UDFIWFVAYAOMRF-UHFFFAOYSA-N[]

Synthesis Pathway and Mechanistic Rationale

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of heterocyclic chemistry. While multiple routes exist, a highly effective and common method involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. A plausible and robust synthetic route for this compound proceeds via the cyclocondensation of a β-ketoester with hydroxylamine.

Causality of Experimental Design: The chosen synthetic pathway leverages the classical Hantzsch-type synthesis logic for azoles. The β-ketoester (ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate) serves as an ideal precursor because it contains the requisite carbon backbone and electrophilic centers. The reaction with hydroxylamine hydrochloride proceeds via nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring. The final hydrolysis step is a standard procedure to convert the ester to the desired carboxylic acid, which is often crucial for biological activity or for further derivatization.

Proposed Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Core Synthesis cluster_final Final Product R1 2'-Methoxyacetophenone I1 Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate (β-Ketoester) R1->I1 Claisen Condensation (Base, e.g., NaOEt) R2 Diethyl oxalate R2->I1 I2 Ethyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate I1->I2 Cyclocondensation (Heat, Solvent) FP This compound I2->FP Saponification & Acidification Reagent1 Hydroxylamine (NH₂OH·HCl) Reagent1->I2 Reagent2 Base Hydrolysis (e.g., NaOH, H₂O/EtOH) Reagent2->FP

Caption: Proposed synthesis of this compound.

Potential Applications in Drug Discovery & Development

The structural motifs within this compound suggest several promising avenues for therapeutic development. The isoxazole core is a known bioisostere for other functional groups and contributes to metabolic stability, while the carboxylic acid provides a key interaction point for enzyme active sites or receptors.

Xanthine Oxidase Inhibition

Mechanistic Insight: Derivatives of 5-phenylisoxazole-3-carboxylic acid have demonstrated potent inhibitory activity against xanthine oxidase (XO).[9] This enzyme is a key player in purine metabolism and its overactivity leads to hyperuricemia, a precursor to gout. The carboxylic acid moiety can form critical hydrogen bonds and ionic interactions with residues in the enzyme's active site, while the phenylisoxazole core provides a scaffold that fits within the binding pocket, blocking substrate access.

Immunomodulatory and Anti-inflammatory Activity

Mechanistic Insight: Isoxazole derivatives have been shown to possess significant immunosuppressive and anti-inflammatory properties.[1][10] One proposed mechanism involves the inhibition of pro-inflammatory signaling pathways. For instance, some isoxazoles can suppress the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a pivotal transcription factor that governs the expression of inflammatory cytokines like TNF-α.[1][10] Furthermore, they may induce apoptosis in activated immune cells by upregulating pro-apoptotic proteins such as caspases and the Fas receptor.[1][10] The carboxylic acid function can play a role in modulating the absorption, distribution, and target engagement of the molecule.

Proposed Immunomodulatory Signaling Pathway

G cluster_pathway NF-κB Inflammatory Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Cytokines Inflammatory Cytokines Genes->Cytokines Leads to Molecule 5-(2-Methoxyphenyl) isoxazole-3-carboxylic acid Molecule->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB pathway by the isoxazole compound.

Anticancer Potential

The isoxazole ring is a component of numerous compounds investigated for their anticancer properties.[11][12] These molecules can act as small molecule inhibitors of various cellular processes critical for cancer cell survival and proliferation, such as cell cycle progression and signal transduction.[11] The specific substitution pattern of this compound makes it a candidate for screening against a panel of cancer cell lines to identify potential activity, for example, by interfering with tubulin assembly or specific kinase pathways.[11]

Exemplar Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

To provide a tangible research framework, this section details a protocol for assessing the compound's inhibitory effect on xanthine oxidase. This protocol is designed as a self-validating system with clear positive and negative controls.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against bovine milk xanthine oxidase.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, a reaction that can be monitored by measuring the increase in absorbance at 295 nm. An inhibitor will slow the rate of this reaction.

Materials:

  • This compound (Test Compound)

  • Allopurinol (Positive Control Inhibitor)

  • Xanthine (Substrate)

  • Bovine Milk Xanthine Oxidase (Enzyme)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound and Allopurinol in DMSO.

    • Prepare a 1 mM stock solution of xanthine in the phosphate buffer (may require gentle heating and/or addition of a small amount of NaOH to dissolve).

    • Dilute the xanthine oxidase enzyme in ice-cold phosphate buffer to a working concentration (e.g., 0.1 units/mL; optimal concentration should be determined empirically).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 10 µL of various dilutions of the test compound (e.g., serial dilutions from 1000 µM to 0.1 µM final concentration) to respective wells.

    • Positive Control Wells: Add 10 µL of various dilutions of Allopurinol.

    • Negative Control (No Inhibitor): Add 10 µL of DMSO.

    • Blank Wells: Add 10 µL of DMSO.

    • To all wells except the blank, add 170 µL of phosphate buffer and 10 µL of the xanthine working solution. To the blank wells, add 180 µL of buffer.

  • Initiation and Measurement:

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the xanthine oxidase working solution to all wells except the blank.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 295 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve (e.g., using sigmoidal curve-fit software like GraphPad Prism or Origin).

Conclusion and Future Directions

This compound is a compound of significant interest for chemical and biological research. Its structural features, grounded in the well-documented versatility of the isoxazole pharmacophore, position it as a strong candidate for development as an inhibitor of key enzymes like xanthine oxidase or as a modulator of inflammatory signaling pathways. The presence of the carboxylic acid provides a handle for salt formation to improve solubility or for further chemical modification into esters or amides to explore structure-activity relationships (SAR). Future research should focus on validating its proposed biological activities through robust in vitro and in vivo models, exploring its SAR by synthesizing analogues, and investigating its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile.

References

  • This compound | Chemsrc. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (2018). Molecules, 23(6), 1435. National Center for Biotechnology Information. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry, 45(6), 2663-2670. PubMed. [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (2018). ResearchGate. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). Molbank, 2024(1), M1762. MDPI. [Link]

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o388. National Center for Biotechnology Information. [Link]

  • 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid. (n.d.). AHH Chemical Co., Ltd. Retrieved January 18, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). Nanoscience & Nanotechnology-Asia, 14(1). [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). Scientific Reports, 12, 10729. National Center for Biotechnology Information. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2023). ResearchGate. [Link]

Sources

A Technical Guide to the Biological Activity and Therapeutic Potential of Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Carboxylic Acid Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutics.[4] When coupled with a carboxylic acid moiety, the resulting isoxazole carboxylic acid framework offers a compelling combination of features. The carboxylic acid group, a common pharmacophore in its own right, enhances solubility and provides a critical hydrogen-bonding anchor for target engagement, though it can also present challenges related to membrane permeability and metabolism.[5]

This guide provides a comprehensive exploration of the diverse biological activities of isoxazole carboxylic acids and their derivatives. We will delve into their primary therapeutic applications, dissect the underlying mechanisms of action, and present field-proven synthetic and biological evaluation protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical class in their own discovery programs.

Section 1: The Spectrum of Biological Activity

The modification of the isoxazole carboxylic acid core has yielded compounds with a remarkable breadth of pharmacological activities.[1][2] This versatility stems from the isoxazole ring's ability to act as a bioisosteric replacement for other functional groups and the tunable nature of its substituents, which can be tailored to achieve desired potency and selectivity against various biological targets.

Anticancer Activity

Isoxazole derivatives, including those bearing a carboxylic acid or related carboxamide function, have emerged as a significant class of anticancer agents.[6][7][8] Their efficacy spans multiple cancer types, including melanoma, colorectal, and hepatocellular carcinomas.[9]

Mechanisms of Action: The anticancer effects of these compounds are not monolithic; they operate through a variety of mechanisms, underscoring the scaffold's adaptability:

  • Induction of Apoptosis: Many isoxazole-containing molecules exert their cytotoxic effects by triggering programmed cell death in cancer cells.[6][8]

  • Enzyme Inhibition: They have been shown to inhibit critical enzymes involved in cancer progression, such as topoisomerase, histone deacetylases (HDACs), and aromatase.[6][8]

  • Heat Shock Protein 90 (HSP90) Inhibition: Certain 3,4,5-trisubstituted isoxazoles are potent inhibitors of HSP90, a chaperone protein essential for the stability of numerous oncogenic proteins.[10]

  • Tubulin Polymerization Disruption: Some derivatives interfere with microtubule dynamics, a validated strategy for arresting cell division and inducing apoptosis in proliferating tumor cells.[6][10]

Structure-Activity Relationship (SAR) Insights: SAR studies reveal that the nature and position of substituents on the phenyl and isoxazole rings are critical for anticancer potency. For instance, in a series of 5-methyl-3-phenylisoxazole-4-carboxamides, specific substitutions on the aniline moiety led to highly potent compounds against melanoma (B16F1) cells.[9]

Compound IDSubstituent (on aniline moiety)Target Cell LineIC50 (µM)
2a 4-fluoroColo2059.179[9]
2a 4-fluoroHepG27.55[9]
2e 4-(trifluoromethyl)B16F1 (Melanoma)0.079[9]
Doxorubicin (Reference Drug)B16F1 (Melanoma)0.056[9]
Table 1: In Vitro Cytotoxicity of select Isoxazole-Carboxamide derivatives against various cancer cell lines.
Anti-inflammatory and Analgesic Properties

The isoxazole scaffold is a key component of well-known anti-inflammatory drugs, such as the COX-2 inhibitor Valdecoxib.[2][11] This activity is a hallmark of the isoxazole class, with many carboxylic acid and carboxamide derivatives demonstrating significant potential.

Mechanisms of Action:

  • COX-2 Inhibition: The structural features of the isoxazole ring are well-suited for selective binding to the cyclooxygenase-2 (COX-2) enzyme, reducing the synthesis of inflammatory prostaglandins.[2]

  • Cytokine Modulation: Certain derivatives can inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages.[12]

  • Leukotriene Synthesis Inhibition: 4,5-diarylisoxazol-3-carboxylic acids have been identified as inhibitors of leukotriene synthesis, targeting another key pathway in the inflammatory response.[12]

Some isoxazole carboxamides have also demonstrated moderate analgesic effects, which appear to be mediated through non-opioid receptor pathways, likely linked to their anti-inflammatory (e.g., COX inhibition) properties.[13][14]

Antimicrobial and Antitubercular Activity

Isoxazole-containing compounds have a long history as antimicrobial agents, forming the core of antibiotics like Cloxacillin and Sulfamethoxazole.[15] Research continues to uncover novel isoxazole carboxylic acid derivatives with potent activity against a wide range of pathogens.

  • Antibacterial and Antifungal Activity: Derivatives have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[16][17] The presence of electron-withdrawing groups, such as halogens, on the aromatic rings often enhances antimicrobial potency.[16]

  • Antitubercular Activity: The isoxazole ring is an exceptional pharmacophore for anti-tuberculosis (anti-TB) activity.[1] Isoxazole-carboxylic acid methyl ester-based quinoline derivatives have demonstrated potent inhibition of Mycobacterium tuberculosis (Mtb), including drug-resistant strains, with high selectivity and low cytotoxicity.[18]

Section 2: Synthesis and Experimental Protocols

The translation of a chemical scaffold into a therapeutic candidate requires robust synthetic routes and reliable biological evaluation methods. This section provides validated, step-by-step protocols relevant to the development of isoxazole carboxylic acids.

General Synthesis of 3-Substituted Isoxazole-4-Carboxylic Acids

The synthesis of the core isoxazole carboxylic acid scaffold is a critical first step. The following protocol is a reliable method for generating 3-substituted isoxazole-4-carboxylic acids, which can then be further derivatized (e.g., into carboxamides). This pathway is chosen for its straightforward, two-step process from a readily available oxime.

Rationale: This method proceeds through the formation of an ester intermediate, which is then hydrolyzed. This approach is often cleaner and provides better yields than attempting a direct condensation to the acid. Anhydrous zinc chloride serves as a mild Lewis acid catalyst for the condensation step.

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Hydrolysis Oxime Substituted Oxime Catalyst ZnCl2 (cat.) Heat (~1hr) Oxime->Catalyst EAA Ethyl Acetoacetate EAA->Catalyst Intermediate Isoxazole-4-carboxylate Ester Catalyst->Intermediate Condensation Base Aqueous NaOH Intermediate->Base Saponification Acid Acidic Workup (HCl) Base->Acid Product 3-Substituted Isoxazole-4-Carboxylic Acid Acid->Product

Caption: General workflow for synthesizing isoxazole-4-carboxylic acids.

Protocol: Synthesis of 3-phenyl-isoxazole-4-carboxylic acid

  • Oxime Formation: a. Dissolve benzaldehyde (1 equivalent) in ethanol. b. Add an aqueous solution of hydroxylamine hydrochloride (4 equivalents) and sodium acetate (2 equivalents). c. Heat the mixture at 80-90°C for 30 minutes. d. Cool the reaction mixture. The solid benzaldehyde oxime will precipitate. e. Collect the solid by filtration and recrystallize from ethanol.

  • Condensation to Ester: a. In a round-bottom flask, mix the dried benzaldehyde oxime (1 equivalent), ethyl acetoacetate (2 equivalents), and a catalytic amount of anhydrous zinc chloride (0.1 equivalents). b. Heat the solvent-free mixture gradually for approximately 1 hour. Monitor reaction completion by Thin Layer Chromatography (TLC). c. The resulting product is the ethyl 3-phenylisoxazole-4-carboxylate.

  • Hydrolysis to Carboxylic Acid: a. Dissolve the crude ester from the previous step in a suitable solvent (e.g., ethanol). b. Add an aqueous solution of sodium hydroxide (NaOH) and reflux the mixture until the ester is fully consumed (monitor by TLC). c. Cool the mixture and acidify with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid. d. Collect the solid product by filtration, wash with cold water, and dry.[13]

Protocol: In Vitro Anticancer Activity (MTS Assay)

The MTS assay is a robust, colorimetric method for determining cell viability, making it a cornerstone for screening potential anticancer compounds.

Rationale: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenases of living cells reduce the MTS tetrazolium compound into a colored formazan product, which is quantifiable by spectrophotometry. A decrease in color formation indicates a reduction in cell viability due to cytotoxicity. This protocol is self-validating through the inclusion of untreated (negative) and positive controls.

G cluster_workflow MTS Assay Workflow A 1. Seed Cells (e.g., B16F1) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat Cells - Test Compound (serial dilutions) - Vehicle Control (DMSO) - Positive Control (Doxorubicin) B->C D 4. Incubate (48-72h, 37°C, 5% CO2) C->D E 5. Add MTS Reagent D->E F 6. Incubate (1-4h, 37°C, 5% CO2) E->F G 7. Measure Absorbance (490 nm) F->G H 8. Data Analysis Calculate % Viability & IC50 G->H

Caption: Workflow for determining cytotoxicity using the MTS assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., B16F1 melanoma, HepG2 hepatocellular carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the isoxazole carboxylic acid derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test compounds.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. c. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[9]

Protocol: In Vitro Antibacterial Activity (Broth Microdilution Method)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Rationale: This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. By testing a range of serial dilutions, a precise MIC value can be established, providing a quantitative measure of antibacterial potency. The inclusion of positive and negative growth controls is essential for validating the results.

Step-by-Step Protocol:

  • Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (in a broth-compatible solvent like DMSO) to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: A well with a known antibiotic (e.g., Streptomycin).

    • Negative (Growth) Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[16]

Section 3: Mechanistic Insights and Future Perspectives

The biological activity of isoxazole carboxylic acids is deeply rooted in their ability to mimic endogenous ligands and interact with enzyme active sites. The interplay between the aromatic isoxazole ring and the anionic carboxylate group allows for a combination of hydrophobic, pi-stacking, and strong hydrogen-bonding interactions.

G Isoxazole Isoxazole Carboxylic Acid Derivative Cell Cancer Cell Isoxazole->Cell Induces Stress Bax Bax/Bak Activation Cell->Bax Pro-apoptotic signaling Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC MOMP Bax->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by isoxazole agents.

Future Perspectives: The future of isoxazole carboxylic acids in drug discovery is bright. Key areas of focus will likely include:

  • Multi-Targeted Agents: Designing single molecules that can modulate multiple targets (e.g., a compound with both anti-inflammatory and anticancer properties) to tackle complex diseases.

  • Targeted Delivery: Incorporating isoxazole derivatives into nanotechnology-based delivery systems, such as nano-emulgels, to improve permeability, reduce off-target toxicity, and enhance efficacy at the site of disease.[9]

  • Bioisosteric Replacement: Further exploration of isoxazole carboxylic acids as bioisosteres for other functional groups to optimize the pharmacokinetic and pharmacodynamic properties of existing drug candidates.[5]

The continued synthesis and screening of novel, diverse libraries of isoxazole carboxylic acids, guided by a deep understanding of their structure-activity relationships and mechanisms of action, will undoubtedly yield the next generation of innovative medicines.

References

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.
  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Drug Design, Development and Therapy. [Link]

  • Kumar, A., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2025). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Ciszek, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]

  • Zahra, N., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry. [Link]

  • Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Scholars Research Library. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2022). Zanco Journal of Medical Sciences. [Link]

  • Mączyński, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Archivum Immunologiae et Therapiae Experimentalis. [Link]

  • Mączyński, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International Journal of Molecular Sciences. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025). ResearchGate. [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Biointerface Research in Applied Chemistry. [Link]

  • Kumar, A., & Jaitak, V. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (2019). ResearchGate. [Link]

  • Sharabu, S., et al. (2022). Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. Chemistry & Biodiversity. [Link]

Sources

The Discovery and Development of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This distinction arises from its presence in a multitude of clinically approved drugs and biologically active compounds spanning a wide therapeutic spectrum.[1][2] Derivatives of isoxazole have demonstrated a remarkable range of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and neuroprotective effects.[1][3]

Within this versatile chemical class, the 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid core has emerged as a particularly promising framework for the development of novel therapeutic agents. The strategic placement of the 2-methoxyphenyl group at the 5-position and a carboxylic acid moiety at the 3-position provides a unique three-dimensional arrangement for molecular recognition by biological targets. The methoxy group can act as a hydrogen bond acceptor and influence the dihedral angle of the phenyl ring, while the carboxylic acid provides a key site for hydrogen bonding, salt bridge formation, or further derivatization to modulate pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of derivatives based on this core, offering valuable insights for researchers in the field of drug discovery.

Synthetic Strategies for this compound and Its Derivatives

The construction of the this compound scaffold can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. A prevalent and efficient approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a cornerstone of isoxazole synthesis.[4][5]

A reliable method for the synthesis of the core structure and its subsequent derivatization into amides is detailed below. This multi-step process begins with the formation of a chalcone, followed by cyclization to the isoxazole ring, and finally, amide coupling.

General Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of Core and Derivatives A 2-Methoxyacetophenone C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Substituted Benzaldehyde B->C E 5-(2-Methoxyphenyl)-3-(substituted phenyl)isoxazole C->E D Hydroxylamine Hydrochloride D->E Cyclization G This compound E->G Oxidative Cleavage F Oxidation J 5-(2-Methoxyphenyl)isoxazole-3-carboxamide Derivative G->J H Amine (R-NH2) H->J I Amide Coupling (e.g., EDC, HOBt) I->J

Caption: General synthetic workflow for 5-(2-Methoxyphenyl)isoxazole-3-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 5-(2-Methoxyphenyl)isoxazole-3-carboxamide

This protocol outlines a common method for synthesizing an amide derivative, a frequent modification of the carboxylic acid group to enhance biological activity.

Step 1: Synthesis of the Chalcone Intermediate

The synthesis begins with a Claisen-Schmidt condensation of 2-methoxyacetophenone with an appropriate aldehyde to form the chalcone intermediate.

Step 2: Cyclization to the Isoxazole Ring

The chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base to form the 3,5-disubstituted isoxazole.[6]

  • Procedure: A mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is refluxed in the presence of 40% potassium hydroxide (5 mL) for 12 hours.[6] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled and poured into crushed ice, followed by extraction with diethyl ether.[6] The organic layer is dried and concentrated to yield the crude isoxazole, which can be purified by column chromatography.

Step 3: Formation of the Carboxylic Acid

While the direct synthesis of the 3-carboxylic acid from a suitable precursor is feasible, a common alternative involves the oxidative cleavage of a suitable group at the 3-position of the isoxazole ring. For the purpose of this guide, we will proceed with the derivatization of a pre-synthesized this compound.

Step 4: Amide Coupling

The carboxylic acid is activated and coupled with a desired amine to form the corresponding carboxamide derivative.

  • Procedure: To a solution of this compound (1 mmol) in dichloromethane (DCM, 10 mL) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 mmol) and 1-hydroxybenzotriazole (HOBt) (1.2 mmol). The mixture is stirred at room temperature for 30 minutes. The desired amine (1.1 mmol) is then added, and the reaction is stirred overnight. The reaction mixture is washed with 1N HCl and saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 5-(2-methoxyphenyl)isoxazole-3-carboxamide derivative.

Biological Importance and Therapeutic Targets

Derivatives of the this compound core have shown promise in a variety of therapeutic areas, primarily due to their ability to modulate the activity of key enzymes and receptors. The isoxazole scaffold itself is present in several marketed drugs, highlighting its clinical relevance.[1]

Therapeutic Target Biological Activity Potential Therapeutic Application Reference
Xanthine Oxidase InhibitionGout, Hyperuricemia[7]
Cyclooxygenase (COX) InhibitionInflammation, Pain[8]
Various Cancer Cell Lines Cytotoxicity, AntiproliferativeOncology[2][9]

Table 1: Potential Biological Targets and Therapeutic Applications

Xanthine Oxidase Inhibition

A significant area of investigation for isoxazole-3-carboxylic acid derivatives has been their potential as inhibitors of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Studies on related 5-phenylisoxazole-3-carboxylic acid derivatives have shown that these compounds can exhibit potent inhibitory activity against xanthine oxidase, with potencies in the micromolar to submicromolar range.[7]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of isoxazole derivatives are well-documented.[1] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. The structural features of the this compound core are amenable to binding within the active site of COX enzymes.

Anticancer Activity

A growing body of evidence supports the potential of isoxazole derivatives as anticancer agents.[2][9] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation, and disruption of the cell cycle.[2] The cytotoxicity of these compounds is often evaluated using in vitro assays such as the MTT assay on a panel of cancer cell lines.[10][11][12]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings and modifications to the carboxylic acid group.

Modifications of the Carboxylic Acid Group

The carboxylic acid at the 3-position is a key interaction point with many biological targets. However, its acidic nature can sometimes lead to poor pharmacokinetic properties. Derivatization of this group into esters or amides is a common strategy to improve cell permeability and metabolic stability.

  • Amide Formation: Conversion to N-substituted carboxamides introduces the possibility of additional hydrogen bond interactions and can be used to explore the steric and electronic requirements of the target's binding pocket. The choice of the amine component is crucial and can dramatically impact potency and selectivity.

Substituents on the Phenyl Rings

The substitution pattern on both the 2-methoxyphenyl ring at the 5-position and any additional aryl groups can have a profound effect on activity.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents can influence the overall electron density of the molecule, affecting its binding affinity. For example, in the context of xanthine oxidase inhibition, the presence of a cyano group on a phenyl ring was found to be a preferred substitution pattern compared to a nitro group.[7]

SAR_Diagram cluster_modifications Structural Modifications and their Impact Core This compound Core Carboxylic_Acid Carboxylic Acid (Position 3) Core->Carboxylic_Acid Methoxyphenyl 2-Methoxyphenyl Ring (Position 5) Core->Methoxyphenyl Amides Amide Derivatives Carboxylic_Acid->Amides Improves PK properties Introduces new H-bonds Esters Ester Derivatives Carboxylic_Acid->Esters Modulates lipophilicity Methoxy_Position Position of Methoxy Group Methoxyphenyl->Methoxy_Position Influences ring conformation Additional_Substituents_A Additional Substituents (e.g., halogens, alkyls) Methoxyphenyl->Additional_Substituents_A Modulates electronic properties

Caption: Key areas for structure-activity relationship (SAR) exploration.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized this compound derivatives, a variety of in vitro and in vivo assays are employed. Below are detailed protocols for two commonly used assays: the MTT assay for cytotoxicity and a xanthine oxidase inhibition assay.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

  • Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid.

  • Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored spectrophotometrically by the increase in absorbance at 295 nm.

  • Procedure:

    • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound at various concentrations.

    • Enzyme Addition: Initiate the reaction by adding a solution of xanthine oxidase.

    • Absorbance Measurement: Immediately record the increase in absorbance at 295 nm over time using a spectrophotometer.

    • Data Analysis: The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.

Conclusion and Future Perspectives

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its inherent biological activities make it a promising starting point for drug discovery programs targeting a range of diseases.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: Synthesis of a broader range of derivatives with diverse substituents on the aromatic rings and various bioisosteric replacements for the carboxylic acid group.

  • Target Identification and Validation: Elucidating the specific molecular targets of active compounds to understand their mechanism of action.

  • In Vivo Efficacy Studies: Advancing promising lead compounds into preclinical animal models to evaluate their efficacy and safety profiles.

  • Pharmacokinetic Optimization: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure they have suitable characteristics for clinical development.

By leveraging the principles of medicinal chemistry and a systematic approach to synthesis and biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked.

References

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Peer-reviewed journal. Retrieved January 18, 2026, from [Link]

  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Preparation method of p-methoxyacetophenone. (n.d.). Google Patents.
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. Retrieved January 18, 2026, from [Link]

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Candidates that Evade Innate Efflux Machinery. (2017). PubMed. Retrieved January 18, 2026, from [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. Retrieved January 18, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved January 18, 2026, from [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Anticancer and cytotoxicity activity assay was performed by MTT assay.... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Research Journal of Pharmacy and B.R. Retrieved January 18, 2026, from [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals. Retrieved January 18, 2026, from [Link]

  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines. (n.d.). ChemRxiv. Retrieved January 18, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. Retrieved January 18, 2026, from [Link]

Sources

In Silico Modeling of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<

Foreword: The Imperative of Predictive Science in Modern Drug Development

In the landscape of contemporary drug discovery, the reliance on empirical, trial-and-error methodologies is rapidly diminishing. The economic and temporal burdens of traditional drug development pipelines necessitate a paradigm shift towards predictive, computational approaches.[1][2] In silico modeling has emerged as an indispensable tool, offering a rational and resource-efficient pathway to identify and optimize promising therapeutic candidates.[1][3] This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid, a compound of significant interest due to the broad biological activities associated with the isoxazole scaffold.[4][5][6] We will delve into the core computational techniques that form the bedrock of modern drug design, from initial target identification to the prediction of pharmacokinetic and toxicity profiles. The methodologies outlined herein are not merely a sequence of steps but a self-validating system designed to ensure scientific rigor and reproducibility.

Introduction to this compound and the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[5] This structural motif is a privileged scaffold in medicinal chemistry, found in a variety of FDA-approved drugs and clinical candidates.[5] Its prevalence stems from its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability.[7] The subject of this guide, this compound, combines this versatile heterocycle with a methoxy-substituted phenyl ring and a carboxylic acid group, features that suggest a high potential for biological activity.[4] The methoxy group can influence lipophilicity and metabolic stability, while the carboxylic acid provides a key hydrogen bonding and potential salt-forming moiety.

Foundational Steps: Ligand and Protein Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the critical preparatory steps for both the small molecule (ligand) and its potential protein targets.

Ligand Preparation

The initial three-dimensional structure of this compound can be obtained from chemical databases such as PubChem or generated using molecular building software.

Protocol 1: Ligand Preparation Workflow

  • Structure Acquisition: Obtain the 2D structure of this compound (e.g., from PubChem).

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial to ensure realistic bond lengths and angles.[8]

  • Charge Calculation: Assign partial atomic charges. This is critical for accurately modeling electrostatic interactions between the ligand and its target.

Target Identification and Protein Structure Preparation

Given the broad range of activities of isoxazole derivatives, a preliminary literature and database search is essential to identify potential protein targets.[9][10][11][12] For the purpose of this guide, let us hypothesize a potential target, for instance, a specific enzyme or receptor implicated in a disease pathway.

Protocol 2: Protein Preparation Workflow

  • Structure Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[13][14][15][16][17] The PDB is the single global archive for experimentally determined 3D structures of biological macromolecules.[15]

  • Structure Cleaning and Preparation:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assign protonation states to ionizable residues at a physiological pH.

    • Repair any missing residues or loops in the protein structure using homology modeling or loop refinement tools.

Predicting Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[18][19][20] It allows for the estimation of binding affinity and the visualization of key interactions at the atomic level.[18][20]

Workflow for Molecular Docking

MolecularDockingWorkflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Prepared Ligand DefineSite Define Binding Site Ligand->DefineSite Protein Prepared Protein Protein->DefineSite RunDocking Run Docking Algorithm DefineSite->RunDocking ScorePoses Score and Rank Poses RunDocking->ScorePoses AnalyzeInteractions Analyze Interactions ScorePoses->AnalyzeInteractions

Caption: Workflow for a typical molecular docking experiment.

Protocol 3: Molecular Docking of this compound

  • Binding Site Definition: Define the binding pocket on the target protein. This can be based on the location of a known co-crystallized ligand or predicted using binding site detection algorithms.

  • Docking Simulation: Utilize a docking program (e.g., AutoDock Vina, GOLD, Glide) to sample different conformations and orientations of the ligand within the defined binding site.[19]

  • Scoring and Analysis: The docking program will generate a series of possible binding poses, each with an associated binding affinity score (typically in kcal/mol).[20] Analyze the top-scoring poses to identify key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Table 1: Hypothetical Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α)-7.2Tyr59, Tyr119, Gln61
Carbonic Anhydrase II-9.1His94, His96, Thr199

Simulating Dynamics: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time.[8][21] MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the assessment of binding stability.[8][21][22]

Workflow for Molecular Dynamics Simulation

MDSimulationWorkflow cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production Run cluster_md_analysis Analysis Complex Ligand-Protein Complex Solvate Solvate with Water Complex->Solvate AddIons Add Ions Solvate->AddIons Minimize Energy Minimization AddIons->Minimize Heat Heating Minimize->Heat Equilibrate Pressure & Temperature Equilibration Heat->Equilibrate ProductionMD Production MD Simulation Equilibrate->ProductionMD TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF) ProductionMD->TrajectoryAnalysis

Caption: General workflow for a molecular dynamics simulation.

Protocol 4: MD Simulation of the Ligand-Protein Complex

  • System Setup: Place the docked ligand-protein complex in a simulation box filled with explicit water molecules. Add counter-ions to neutralize the system.[8]

  • Energy Minimization: Perform energy minimization on the entire system to remove any steric clashes.[23]

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature to ensure a stable system.[23]

  • Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the behavior of the ligand in the binding site.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand's binding pose, identify key persistent interactions, and calculate binding free energies.

Predicting Drug-likeness: ADMET Profiling

A crucial aspect of drug development is to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[3][24] Poor ADMET properties are a major cause of late-stage drug failures.[3][25] In silico ADMET prediction models can provide early warnings of potential liabilities.[1][2]

Workflow for In Silico ADMET Prediction

ADMETWorkflow cluster_admet ADMET Property Prediction LigandStructure Ligand Structure Absorption Absorption (e.g., Caco-2 permeability, GI absorption) LigandStructure->Absorption Distribution Distribution (e.g., BBB permeability, Plasma Protein Binding) LigandStructure->Distribution Metabolism Metabolism (e.g., CYP450 inhibition) LigandStructure->Metabolism Excretion Excretion LigandStructure->Excretion Toxicity Toxicity (e.g., hERG inhibition, Ames test) LigandStructure->Toxicity

Caption: Overview of in silico ADMET property prediction.

Protocol 5: In Silico ADMET Prediction

  • Input: Use the 2D or 3D structure of this compound as input for various ADMET prediction software or web servers (e.g., SwissADME, pkCSM).

  • Property Calculation: These tools employ a range of models, including quantitative structure-activity relationship (QSAR) models, to predict various ADMET parameters.

  • Analysis: Analyze the predicted properties to identify potential issues, such as poor absorption, rapid metabolism, or potential toxicity.

Table 2: Hypothetical In Silico ADMET Profile

PropertyPredicted ValueInterpretation
Absorption
GI AbsorptionHighLikely well-absorbed from the gut.
BBB PermeabilityNoUnlikely to cross the blood-brain barrier.
Distribution
Plasma Protein Binding~90%High binding to plasma proteins.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions.
Toxicity
hERG InhibitionLow riskUnlikely to cause cardiotoxicity.
Ames TestNon-mutagenicLow risk of mutagenicity.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the key in silico techniques for modeling this compound. By following these self-validating protocols, researchers can gain valuable insights into the potential therapeutic applications of this compound. The integration of molecular docking, molecular dynamics simulations, and ADMET profiling creates a robust computational workflow that can significantly accelerate the drug discovery process.[1][10] Future work should focus on validating these in silico predictions through in vitro and in vivo experimental studies to further elucidate the pharmacological profile of this promising isoxazole derivative.

References

  • Worldwide Protein Data Bank: wwPDB. [Link]

  • RCSB PDB: Homepage. [Link]

  • How do you predict ADMET properties of drug candidates? - Aurlide. [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. [Link]

  • Protein Data Bank: the single global archive for 3D macromolecular structure data | Nucleic Acids Research | Oxford Academic. [Link]

  • Predict ADMET Properties with Proprietary Data - Digital Chemistry. [Link]

  • A Beginner's Guide to Molecular Dynamics Simulations - Pars Silico. [Link]

  • ADMET Prediction - Protheragen. [Link]

  • ADMET prediction | Medicinal Chemistry Class Notes - Fiveable. [Link]

  • Protein Data Bank - Wikipedia. [Link]

  • Protein Data Bank - Proteopedia, life in 3D. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. [Link]

  • Small Molecule Docking - KBbox: Methods. [Link]

  • In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents - Ukaaz Publications. [Link]

  • A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering - LabXing. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

  • Small molecule docking - Bonvin Lab. [Link]

  • 13.2: How to Dock Your Own Drug - Chemistry LibreTexts. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. [Link]

  • An Introduction to Molecular Dynamics Simulations - Portal. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - NIH. [Link]

  • New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies - ResearchGate. [Link]

  • Molecular dynamics simulation for all - PMC - NIH. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. [Link]

  • Introduction to Molecular Dynamics Simulation. [Link]

  • 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid - PubChem. [Link]

  • 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO4 | CID - PubChem. [Link]

  • 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid - PubChem. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. [Link]

  • Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- | C16H13NO2 | CID - PubChem. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. [Link]

  • 5-Methoxy-1,3-benzoxazole-2-carboxylic acid | C9H7NO4 | CID 53408299 - PubChem. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - ResearchGate. [Link]

Sources

A Technical Guide to 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid: Commercial Availability, Synthesis, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid (CAS No. 1373119-21-9). This document consolidates critical information regarding its commercial availability, outlines a robust synthetic protocol, discusses quality control considerations, and explores its potential applications as a versatile building block in modern drug discovery.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups, such as the carboxylic acid, make it a valuable component in the design of novel therapeutic agents.[3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1] The incorporation of the isoxazole scaffold can enhance a molecule's physicochemical properties, such as metabolic stability and target binding affinity, making it a cornerstone in the development of numerous FDA-approved drugs.[1][4]

This compound belongs to this important class of compounds. Its structure, featuring a substituted aromatic ring appended to the isoxazole core and a carboxylic acid group, presents multiple opportunities for chemical modification. This makes it an attractive starting material for the synthesis of compound libraries aimed at identifying novel bioactive molecules.

Commercial Availability and Procurement Strategy

This compound is readily available from a variety of commercial suppliers. It is typically sold as a white to off-white solid and is classified as a research chemical. When procuring this compound, researchers should prioritize suppliers that provide comprehensive analytical data and have a strong reputation for quality and reliability.

Table 1: Commercial Supplier Overview for this compound

SupplierTypical PurityAvailable Quantities
Sigma-Aldrich≥95%1g, 5g
Combi-Blocks>97%250mg, 1g, 5g
Enamine>95%1g, 5g, 10g
ABL Technology>98%1g, 5g, 25g
Chem-Impex≥96% (HPLC)1g, 5g
BLD PharmInquireInquire

Note: Purity, availability, and pricing are subject to change. It is recommended to contact suppliers directly for the most current information.

Procurement and Quality Control Workflow

A systematic approach to procurement and quality control is essential to ensure the integrity of your research. The following workflow is recommended:

G cluster_procurement Procurement Phase cluster_qc In-House Quality Control supplier_vetting Supplier Vetting (Reputation, Reviews) quote_request Request Quotes & COA (Purity, Price, Lead Time) supplier_vetting->quote_request po_generation Purchase Order Generation quote_request->po_generation visual_inspection Visual Inspection (Color, Form) po_generation->visual_inspection Chemical Received sds_review SDS Review (Safety Protocols) visual_inspection->sds_review analytical_validation Analytical Validation (e.g., NMR, LC-MS) sds_review->analytical_validation stock_management Stock Solution & Inventory analytical_validation->stock_management

Caption: Recommended workflow for procurement and in-house quality control.

Synthesis of this compound

While commercially available, an in-house synthesis may be desirable for large-scale needs or for the creation of analogs. The most common and effective method for constructing the 5-aryl-isoxazole-3-carboxylic acid scaffold is through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne, followed by saponification.

The following is a proposed, detailed experimental protocol adapted from established procedures for similar 5-arylisoxazole derivatives.[5]

Synthetic Scheme

G SM1 2-Methoxybenzaldehyde Int1 2-Methoxybenzaldehyde Oxime SM1->Int1 Step 1 (Oxime Formation) SM2 Hydroxylamine (NH2OH·HCl) SM3 N-Chlorosuccinimide (NCS) SM4 Ethyl Propiolate Int3 Ethyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate SM4->Int3 Int2 Hydroximoyl Chloride Int1->Int2 Step 2 (Chlorination) Int2->Int3 Step 3 (Cycloaddition) Product This compound Int3->Product Step 4 (Saponification)

Caption: Proposed synthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methoxybenzaldehyde Oxime

  • To a stirred solution of 2-methoxybenzaldehyde (1.0 eq) in ethanol (5 mL/g), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and reduce the volume in vacuo.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

Step 2: Formation of 2-Methoxybenzohydroximoyl Chloride

  • Dissolve the 2-methoxybenzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF) (4 mL/g).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The formation of the hydroximoyl chloride is typically assumed and the crude solution is used directly in the next step.

Step 3: 1,3-Dipolar Cycloaddition

  • To the crude DMF solution of the hydroximoyl chloride, add ethyl propiolate (1.1 eq).

  • Add triethylamine (1.5 eq) dropwise at room temperature. The triethylamine serves to generate the nitrile oxide in situ, which then undergoes cycloaddition.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into ice water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford ethyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate.

Step 4: Saponification to the Carboxylic Acid

  • Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

  • Remove the THF in vacuo.

  • Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1M HCl.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.

Quality Control and Analytical Characterization

Upon receiving a commercial batch or completing a synthesis, it is imperative to verify the identity and purity of the compound.

  • Appearance: Should be a white to off-white crystalline solid.

  • Melting Point: While no specific literature value is available for this isomer, the regioisomer, 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid, has a reported melting point of 175-182 °C. A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (with splitting patterns indicative of ortho-substitution), a singlet for the isoxazole proton, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Key signals include those for the carbonyl carbon, the isoxazole ring carbons, and the aromatic carbons.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the [M-H]⁻ (in negative mode) or [M+H]⁺ (in positive mode) for the molecular formula C₁₁H₉NO₄ (Molecular Weight: 219.19 g/mol ).

  • Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography (HPLC), ideally using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a small amount of acid (e.g., 0.1% TFA or formic acid). Purity should typically be >95% for use in most research applications.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively reported in peer-reviewed literature, its structure makes it a highly valuable building block for several applications:

  • Scaffold for Library Synthesis: The carboxylic acid moiety is a versatile handle for amide coupling reactions. It can be readily coupled with a diverse range of amines to generate large libraries of isoxazole-carboxamides. These libraries can then be screened against various biological targets. For instance, similar isoxazole-carboxamide derivatives have been investigated as potential anticancer and antioxidant agents.[6]

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~219 g/mol , this compound fits the profile of a "fragment." It can be used in FBDD screening campaigns (e.g., using X-ray crystallography, NMR, or surface plasmon resonance) to identify initial low-affinity hits that bind to a protein target of interest. The methoxyphenyl and carboxylic acid groups provide vectors for subsequent fragment growing or linking strategies.

  • Development of Enzyme Inhibitors: The 5-phenylisoxazole-3-carboxylic acid scaffold has been identified as a promising starting point for the design of non-purine xanthine oxidase inhibitors, which are relevant for the treatment of gout.[5] The 2-methoxy substitution on the phenyl ring of the title compound could be explored to modulate potency and selectivity for this or other enzyme targets.

References

  • Kumar, A., Kumar, P., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
  • Martis, G. J., & Gaonkar, S. L. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Hawash, M., et al. (2022).
  • Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Available at: [Link]

  • Malamas, M. S., et al. (2018).
  • Anderson, K. R., et al. (2011). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Chikkula, K. V., & S, R. (2022). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks.
  • Szymańska, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.

Sources

safety and handling of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound (CAS No. 668971-16-2) is not publicly available through the consulted resources. This guide has been synthesized with scientific integrity by extrapolating data from safety sheets for structurally analogous compounds, including various isoxazole derivatives and substituted carboxylic acids. The recommendations herein are based on the expected hazard profile of the molecule's functional groups. Researchers must always perform a risk assessment specific to their experimental conditions and consult their institution's Environmental Health and Safety (EHS) department.

Introduction

This compound is a heterocyclic building block utilized in medicinal chemistry and drug discovery. The isoxazole scaffold is a prominent feature in numerous pharmacologically active compounds, valued for its role in developing novel therapeutic agents with potential anti-inflammatory, analgesic, and anti-cancer properties[1][2][3][4]. The presence of both the isoxazole ring and a carboxylic acid functional group dictates its specific chemical reactivity and toxicological profile. This guide provides a comprehensive overview of its safety and handling requirements for researchers and drug development professionals.

Chemical Identity and Properties

Understanding the fundamental properties of a compound is the first step in a thorough safety assessment.

Identifier Information
Compound Name This compound
CAS Number 668971-16-2[5][6]
Molecular Formula C₁₁H₉NO₄[5]
Molecular Weight 219.19 g/mol [7]
Appearance Expected to be a solid, likely a white or off-white crystalline powder[1][8].
Storage Temperature 2-8°C is recommended for similar isoxazole derivatives to ensure stability[7][8][9].

Hazard Identification and Risk Assessment

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with irritation and acute toxicity.

GHS Hazard Profile (Anticipated)

The following GHS classifications are extrapolated from analogous isoxazole carboxylic acids[7][10].

Hazard Class Hazard Statement Implication and Rationale
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[7][11]Ingestion of even small quantities may cause adverse health effects. This necessitates strict hygiene practices and prohibits eating or drinking in the handling area.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[7][10]Direct contact with the skin can lead to inflammation, redness, or dermatitis. This mandates the use of compatible chemical-resistant gloves and protective clothing.
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[7][10]The compound can cause significant, but reversible, eye irritation upon contact. This makes chemical safety goggles or a face shield mandatory.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[7][10]Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort. Handling must occur in a well-ventilated area, preferably a certified chemical fume hood.
Logical Workflow for Risk Assessment

Before any experiment, a thorough risk assessment must be conducted. This process involves identifying hazards, evaluating risks, and implementing control measures.

RiskAssessment cluster_plan Planning Phase cluster_assess Assessment Phase cluster_control Control & Mitigation Phase A Identify Compound: 5-(2-Methoxyphenyl)isoxazole- 3-carboxylic acid B Review Available Safety Data (SDS of Analogues, Guides) A->B C Identify Potential Hazards (H302, H315, H319, H335) B->C D Evaluate Experimental Risks (Scale, Duration, Aerosolization) C->D E Select Engineering Controls (Fume Hood) D->E F Determine Required PPE (Goggles, Gloves, Lab Coat) E->F G Establish Emergency Procedures (Spill Kit, First Aid) F->G H Safe Experiment Execution G->H Proceed with Experiment SpillResponse cluster_response Immediate Response cluster_cleanup Small Spill Cleanup (<5g) Start Spill Occurs A Alert others in the area Start->A B Assess spill size (<5g or >5g?) A->B C Don appropriate PPE B->C Small Evacuate Evacuate Area & Contact EHS B->Evacuate Large D Gently cover with inert absorbent C->D E Sweep into labeled waste container D->E F Decontaminate area & dispose of materials E->F End Area is Safe F->End Evacuate->End After EHS response

Caption: Step-by-step workflow for responding to a solid spill.

Storage, Stability, and Disposal

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Recommended storage temperature is 2-8°C.[7][9]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Disposal: This material and its container must be disposed of as hazardous waste. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[14] Always observe all federal, state, and local environmental regulations.[14]

References

  • 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid - MATERIAL SAFETY DATA SHEET. J & W PharmLab, LLC. [Link]

  • Safety Precautions When Handling Carboxylic Acids. American Chemical Society. [Link]

  • 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid - Safety Data Sheet. Angene Chemical. [Link]

  • Making carboxylic acids. Chemguide. [Link]

  • 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid - SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Reactions of Carboxylic Acids. OpenStax. [Link]

  • Preparation of Carboxylic Acids. Chemistry Steps. [Link]

  • Synthesis of Carboxylic Acids. University of Calgary. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • This compound - Product Information. Chemsrc. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. National Institutes of Health (NIH). [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. University of Connecticut. [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- - Safety and Hazards. PubChem. [Link]

Sources

Methodological & Application

Section 1: The Isoxazole Scaffold: A Versatile Pharmacophore in Therapeutic Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid and its Analogs in Drug Discovery

Forward: The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its versatile chemical nature and its presence in numerous biologically active compounds. This guide focuses on the 5-aryl-isoxazole-3-carboxylic acid scaffold, with this compound as its representative, to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications. We will delve into established mechanisms of action for this class of compounds, detail robust protocols for their synthesis and biological evaluation, and explain the scientific rationale behind these experimental designs. This document serves as both a strategic overview and a practical handbook for unlocking the therapeutic potential of this promising chemical scaffold.

The five-membered isoxazole heterocycle, containing adjacent nitrogen and oxygen atoms, is a remarkably versatile building block in drug discovery.[1] Its chemical stability, coupled with the ability to form a variety of non-covalent interactions with biological targets, has led to its incorporation into a wide array of therapeutic agents.[1][2] The pharmacological utility of the isoxazole ring is exemplified by its presence in successful drugs such as the anti-inflammatory COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide .[3]

Derivatives of the isoxazole core have been shown to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[1][3] This wide range of activities underscores the scaffold's ability to be chemically modified to achieve specific interactions with diverse biological targets, making it an attractive starting point for novel drug development programs.

Section 2: Potential Therapeutic Targets and Mechanisms of Action

While this compound itself is a novel investigational compound, the broader class of 5-phenylisoxazole-3-carboxylic acid derivatives has been evaluated against several key biological targets. The following sections outline the most promising and well-documented mechanisms that researchers should consider when investigating new analogs.

Primary Target: Xanthine Oxidase (XO) Inhibition

One of the most robustly documented activities for this scaffold is the inhibition of xanthine oxidase (XO), a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to gout.

A number of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and shown to inhibit xanthine oxidase with potency in the micromolar to submicromolar range. The mechanism involves the compound binding to the active site of the enzyme, preventing the substrate from accessing it. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring significantly impact potency. For instance, the presence of a cyano group at the 3-position of the phenyl ring is often a preferred substitution pattern for high inhibitory activity.

cluster_0 Xanthine Oxidase Catalytic Cycle cluster_1 Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric Acid Uric Acid Xanthine->Uric Acid XO Inhibited_XO Inactive Enzyme Xanthine->Inhibited_XO Substrate Blocked Gout Gout Uric Acid->Gout Excess Leads To Target_Compound 5-(Aryl)isoxazole- 3-carboxylic acid XO_Enzyme Xanthine Oxidase (Active Site) Target_Compound->XO_Enzyme Binds to Active Site XO_Enzyme->Inhibited_XO Forms Complex

Figure 1: Mechanism of Xanthine Oxidase inhibition by the isoxazole scaffold.
Plausible Target: Anticancer Pathways via Apoptosis Induction

The isoxazole moiety is a common feature in many compounds screened for anticancer activity. While a universal mechanism is not applicable, a frequent outcome of isoxazole-based compounds is the induction of apoptosis in cancer cells.

For example, studies on related isoxazole carbohydrazide derivatives have demonstrated a potent ability to induce apoptosis in Jurkat cells (an immortalized T lymphocyte line).[3] The mechanism was traced to the strong upregulation of apoptotic signaling molecules, including caspases (Casp-3, -7, -8, -9), the Fas receptor (Fas), and NF-κB1.[3] This suggests that a primary screening strategy for this compound should include assays for cytotoxicity against a panel of cancer cell lines, followed by mechanistic studies to probe for induction of apoptotic pathways.

Plausible Target: Anti-inflammatory Activity via Cytokine Modulation

Given the success of Valdecoxib and Leflunomide, the anti-inflammatory potential of new isoxazole analogs is a logical avenue for investigation. A key mechanism of inflammation is the overproduction of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). Certain isoxazole derivatives have been shown to be effective inhibitors of lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cell cultures, indicating a direct impact on inflammatory signaling cascades.[3]

Section 3: General Synthesis and Chemical Properties

The synthesis of 5-aryl-isoxazole-3-carboxylic acids is well-established in the chemical literature. A common and effective method involves the reaction of a substituted α,β-dibromochalcone with hydroxylamine hydrochloride, followed by hydrolysis. The stability and reactivity of the isoxazole core make it an excellent foundation for creating diverse chemical libraries for screening.[2]

Protocol 3.1: Representative Synthesis of a 5-Aryl-isoxazole-3-carboxylic Acid Derivative

Causality: This protocol is based on the classical synthesis of isoxazoles from chalcone precursors. The initial reaction with hydroxylamine forms a ketoxime intermediate. The subsequent addition of a base facilitates an intramolecular cyclization via an E1cB mechanism, where the deprotonated oxime attacks the β-carbon, displacing a bromide leaving group to form the stable aromatic isoxazole ring.

  • Step 1: Synthesis of the Chalcone Precursor (Not Detailed): Synthesize the appropriate 1-(2-methoxyphenyl)-3-arylprop-2-en-1-one (chalcone) via a Claisen-Schmidt condensation.

  • Step 2: Bromination: Dissolve the chalcone in a suitable solvent (e.g., chloroform or acetic acid) and add a stoichiometric amount of bromine (Br₂) dropwise at 0°C. Stir until the reaction is complete (monitored by TLC).

  • Step 3: Isoxazole Formation: a. Dissolve the crude dibrominated chalcone (1.0 eq) in absolute ethanol in a round-bottom flask. b. In a separate flask, dissolve hydroxylamine hydrochloride (2.2 eq) in water and add it dropwise to the chalcone solution. c. Reflux the mixture for approximately 30 minutes. d. Add a 2M solution of sodium hydroxide (NaOH) to the flask and continue to reflux for 2-3 hours. The base is critical for promoting the cyclization and elimination steps.

  • Step 4: Work-up and Purification: a. After cooling, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the carboxylic acid product. b. Filter the solid precipitate, wash with cold water, and dry under vacuum. c. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

  • Step 5: Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Section 4: Application Notes & Template Protocols for Screening

The following protocols are designed as robust, self-validating templates for researchers to begin characterizing the biological activity of this compound or its novel analogs.

Protocol 4.1: Biochemical Assay for Xanthine Oxidase (XO) Inhibition

Scientific Rationale: This direct biochemical assay quantifies the enzymatic activity of XO by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. An inhibitor will reduce the rate of this absorbance increase. Allopurinol, a clinically used XO inhibitor, serves as the essential positive control to validate the assay's performance.

  • Materials:

    • Xanthine Oxidase (from bovine milk)

    • Xanthine (substrate)

    • Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

    • Test Compound (dissolved in DMSO)

    • Allopurinol (positive control)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure: a. Prepare a stock solution of Xanthine in 1M NaOH and dilute to the working concentration in the phosphate buffer. b. In the 96-well plate, add 50 µL of phosphate buffer to all wells. c. Add 2 µL of the test compound at various concentrations (in DMSO) to the sample wells. Add 2 µL of DMSO to the control wells and 2 µL of Allopurinol to the positive control wells. d. Add 25 µL of the xanthine substrate solution to all wells. e. Pre-incubate the plate at 25°C for 10 minutes. f. Initiate the reaction by adding 25 µL of the xanthine oxidase enzyme solution to all wells. g. Immediately place the plate in the spectrophotometer and measure the absorbance at 295 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: a. Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. b. Normalize the rates relative to the DMSO control (100% activity). c. Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Start Prepare Reagents (Buffer, Substrate, Enzyme) Plate_Setup Plate Setup (96-well UV plate) - Add Buffer - Add Compound/DMSO/Control Start->Plate_Setup Substrate_Add Add Xanthine Substrate Plate_Setup->Substrate_Add Incubate Pre-incubate (10 min @ 25°C) Substrate_Add->Incubate Reaction_Start Initiate with XO Enzyme Incubate->Reaction_Start Measurement Kinetic Read at 295 nm (15 min) Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates (V₀) Measurement->Data_Analysis IC50_Calc Normalize to Control Plot Dose-Response Curve Determine IC₅₀ Data_Analysis->IC50_Calc End Report Potency IC50_Calc->End

Figure 2: Workflow for the Xanthine Oxidase Inhibition Assay.
Protocol 4.2: Workflow for General Anticancer Screening

Scientific Rationale: This workflow provides a logical progression from broad screening to specific mechanism of action studies. An initial cytotoxicity screen against a diverse panel of cancer cell lines identifies sensitive lines and provides a general measure of potency (GI₅₀). Subsequent assays for apoptosis (e.g., Annexin V staining) and cell cycle arrest (propidium iodide staining) are used to determine how the compound is inhibiting cell growth, which is critical for further development.

cluster_screening Phase 1: Primary Screening cluster_moa Phase 2: Mechanism of Action (MoA) Studies on Sensitive Lines Cell_Culture Culture Panel of Cancer Cell Lines Compound_Treatment Treat with Serial Dilutions of Test Compound (72h) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, SRB, CellTiter-Glo) Compound_Treatment->Cytotoxicity_Assay GI50 Calculate GI₅₀ Values Cytotoxicity_Assay->GI50 Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining by Flow Cytometry) GI50->Apoptosis_Assay Select Sensitive Cell Lines Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry) GI50->Cell_Cycle_Assay Western_Blot Western Blot for Apoptotic Markers (e.g., Cleaved PARP, Caspase-3) Apoptosis_Assay->Western_Blot Confirm Apoptotic Pathway

Sources

Application Notes and Protocols for 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in the architecture of numerous biologically active compounds. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for the design of novel therapeutics. Isoxazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid is a particularly valuable intermediate in pharmaceutical development. The carboxylic acid moiety provides a convenient handle for synthetic elaboration, most commonly through the formation of amide bonds, which are fundamental linkages in a vast number of drug molecules. The 2-methoxyphenyl substituent can also play a crucial role in binding to biological targets through hydrophobic and hydrogen bond interactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a pharmaceutical intermediate, with a focus on its application in the synthesis of a key precursor to the Factor Xa inhibitor, Betrixaban.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a pharmaceutical intermediate is paramount for its effective and safe handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol
Appearance Off-white crystalline solid
Melting Point 175-182 °C
Purity (by HPLC) ≥ 96%
Storage Store at 0-8 °C

Safety Precautions:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Application in the Synthesis of a Betrixaban Precursor

Betrixaban is an oral, direct Factor Xa inhibitor, a class of anticoagulants used for the prevention of venous thromboembolism. The synthesis of Betrixaban involves the formation of an amide bond between a substituted benzamide and a central aromatic core. This compound can serve as a key building block for a structural analog or a related series of Factor Xa inhibitors. This section details the protocol for the amide coupling of this compound with 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, a key intermediate in Betrixaban synthesis.

Synthetic Scheme

Betrixaban_Precursor_Synthesis Intermediate1 5-(2-Methoxyphenyl)isoxazole- 3-carboxylic acid Reagents HATU, DIPEA DMF, rt, 4-6 h Intermediate1->Reagents Intermediate2 2-amino-N-(5-chloropyridin-2-yl) -5-methoxybenzamide Intermediate2->Reagents Product N-(2-((5-chloropyridin-2-yl)carbamoyl)-4-methoxyphenyl) -5-(2-methoxyphenyl)isoxazole-3-carboxamide Reagents->Product

Figure 1. Synthesis of a Betrixaban precursor via amide coupling.

Detailed Protocol for Amide Coupling

This protocol outlines the coupling of this compound with 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide using HATU as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) at room temperature, add 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (1.1 mmol), followed by DIPEA (3.0 mmol).

  • Stir the mixture for 5 minutes, then add HATU (1.2 mmol) in one portion.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide product.

Quality Control and Analytical Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized intermediate and final product.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a standard method for assessing the purity of small organic molecules.

ParameterCondition
Instrumentation Standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Sample Preparation Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a

Application Note: Comprehensive Characterization of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] As a substituted isoxazole, it belongs to a class of molecules known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The precise characterization of its chemical structure, purity, and physicochemical properties is a critical prerequisite for its advancement in drug discovery and development pipelines. An unambiguous understanding of the molecule's identity and behavior ensures data reproducibility, efficacy, and safety in subsequent studies.

This guide provides a comprehensive suite of analytical techniques and detailed protocols for the robust characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for method development.

PropertyValue/InformationSource
Molecular Formula C₁₁H₉NO₄[1][4]
Molecular Weight 219.19 g/mol [4]
Appearance Off-white crystalline solid[1]
Melting Point 175-182 °C[1]
Purity (Typical) ≥ 96% (HPLC)[1]
Solubility Soluble in DMSO, Methanol (Slightly)[5]

Integrated Analytical Workflow

A multi-technique approach is necessary for the complete and unambiguous characterization of this compound. Each technique provides a unique piece of the puzzle, from structural confirmation to purity assessment and thermal stability. The relationship between these techniques in a typical characterization workflow is illustrated below.

G cluster_0 Primary Characterization cluster_1 Purity & Quantitative Analysis cluster_2 Solid-State & Thermal Properties NMR NMR Spectroscopy (¹H, ¹³C) Confirms covalent structure HPLC HPLC/UPLC Determines purity and quantifies impurities NMR->HPLC Structural Info MS Mass Spectrometry (LC-MS) Confirms molecular weight and elemental composition MS->HPLC MW Info FTIR FTIR Spectroscopy Identifies key functional groups DSC DSC Determines melting point and polymorphism HPLC->DSC Purity Confirmed TGA TGA Assesses thermal stability and degradation profile DSC->TGA Synthesis Synthesized Compound Synthesis->NMR Synthesis->MS Synthesis->FTIR

Caption: Integrated workflow for the comprehensive characterization of this compound.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds.[3][6] A reverse-phase method is typically the first choice for a molecule with the polarity of this compound.

Causality Behind Experimental Choices:

  • Column: A C18 column is selected for its versatility and strong retention of moderately nonpolar compounds through hydrophobic interactions.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or acetic acid) is crucial. It suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention times. Acetonitrile is a common organic modifier providing good elution strength.

  • Detector: A UV detector is suitable as the aromatic rings and the isoxazole moiety are expected to have strong chromophores, allowing for sensitive detection.

Protocol: HPLC Purity Assessment
  • Instrumentation: Standard HPLC or UPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 254 nm (or determine λmax by UV-Vis scan).[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.[5]

  • Analysis: Inject the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Structural Elucidation by Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the molecular structure. A combination of NMR, Mass Spectrometry, and FTIR provides orthogonal data for an unambiguous assignment.[2][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise covalent structure and connectivity of atoms in a molecule.[8] Both ¹H and ¹³C NMR are required for full characterization.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the carboxylic acid and its acidic proton is typically observable as a broad singlet.[9]

  • Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or higher) provides better signal dispersion, which is crucial for resolving the complex aromatic proton signals.[5]

Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.[9]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals: Look for a broad singlet for the carboxylic acid proton (>12 ppm), signals in the aromatic region (7-8 ppm) for the methoxyphenyl group, a singlet for the isoxazole ring proton, and a singlet around 3.9 ppm for the methoxy group protons.[9]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: A signal for the carboxylic acid carbonyl (~160-165 ppm), signals for the aromatic and isoxazole carbons, and a signal for the methoxy carbon (~55-60 ppm).[9][10]

  • Data Processing: Process the data using standard NMR software. Reference the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide the elemental composition through high-resolution analysis (HRMS).[11] Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is ideal for this molecule as the carboxylic acid group can be easily deprotonated in negative ion mode ([M-H]⁻) or the isoxazole nitrogen can be protonated in positive ion mode ([M+H]⁺).[9]

Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • Chromatography: Use the same HPLC method as described in Section 1.

  • MS Acquisition:

    • Mode: Acquire spectra in both positive and negative ESI modes.

    • Scan Range: Set the mass analyzer to scan a relevant m/z range (e.g., 100-500 amu).

    • Expected Ions: Look for the protonated molecule [M+H]⁺ at m/z 220.06 and the deprotonated molecule [M-H]⁻ at m/z 218.04.

  • High-Resolution MS (HRMS): If available, use HRMS to confirm the elemental composition, which should match C₁₁H₉NO₄.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.[12]

Causality Behind Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a simple and fast sampling method that requires no sample preparation.

Protocol: FTIR Analysis
  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum.

    • Place a small amount of the solid sample directly on the ATR crystal and record the spectrum.

    • Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹.[9]

  • Data Analysis:

    • Expected Absorption Bands:

      Wavenumber (cm⁻¹) Vibration Functional Group
      3300 - 2500 O-H Stretch (very broad) Carboxylic Acid[10][12]
      1720 - 1680 C=O Stretch (strong) Carboxylic Acid[10][12]
      1610 - 1580 C=C and C=N Stretches Aromatic & Isoxazole Rings[9]

      | 1300 - 1200 | C-O Stretch (strong) | Carboxylic Acid & Methoxy[12] |

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of a pharmaceutical compound.[13][14] They provide information on melting point, purity, polymorphism, and thermal stability.[15]

Caption: Key information derived from DSC and TGA thermal analysis techniques.

Protocol: DSC and TGA
  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan (for DSC) or ceramic/platinum pan (for TGA).

  • DSC Method:

    • Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Analysis: Determine the onset and peak temperature of the melting endotherm. The value should be consistent with the reported melting point of 175-182 °C.[1] Sharp endotherms typically indicate high purity.

  • TGA Method:

    • Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Analysis: Monitor for mass loss as a function of temperature. The absence of significant mass loss before the melting point indicates the absence of residual solvent or water. The onset of significant mass loss indicates the beginning of thermal decomposition.

References

  • IJCRT.ORG. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Phenyl-isoxazole-5-carboxylic acid, methyl ester. Retrieved from [Link]

  • Stahly, G. P. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. In D. E. Bugay & W. Beckenbridge (Eds.), Applications of Thermal Analysis to Pharmaceutical Development. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5. Retrieved from [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

  • AKJournals. (n.d.). Applications of Thermal Analysis and Coupled Techniques in Pharmaceutical Industry. Retrieved from [Link]

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • CDN. (2023). Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]

  • PMC. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid for Xanthine Oxidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Hyperuricemia at its Source

Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the sequential oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Under normal physiological conditions, this process is essential for the management of purine nucleotides. However, elevated activity of xanthine oxidase can lead to hyperuricemia, an excess of uric acid in the blood, which is a primary precursor to the painful inflammatory condition known as gout.[2][3] Consequently, the inhibition of xanthine oxidase represents a key therapeutic strategy for managing hyperuricemia and gout.[3][4]

Allopurinol, a structural analog of hypoxanthine, has long been a cornerstone of gout therapy, functioning as a competitive inhibitor of xanthine oxidase.[4][5][6] More recently, non-purine selective inhibitors have been developed. The isoxazole scaffold has emerged as a promising pharmacophore in the design of novel xanthine oxidase inhibitors.[7][8] Specifically, compounds like 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid are being investigated for their potential to effectively inhibit this key enzyme. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in a xanthine oxidase inhibition assay. It outlines the underlying principles, provides a step-by-step protocol, and explains the kinetic analysis required to characterize the inhibitory potential of this compound.

Principle of the Assay: A Spectrophotometric Approach

The in vitro xanthine oxidase inhibition assay is a widely used spectrophotometric method that quantifies the enzymatic activity of XO by monitoring the formation of its product, uric acid.[2][9] Uric acid exhibits a strong absorbance at a wavelength of approximately 290-295 nm, allowing for its direct measurement.[2][9] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.[9]

The inhibitory potential of a test compound, such as this compound, is determined by its ability to decrease the rate of uric acid production. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.[2]

The Biochemical Pathway and Point of Inhibition

Xanthine oxidase, a molybdenum-containing enzyme, catalyzes the final two steps of purine degradation.[1][10] The enzyme facilitates the hydroxylation of hypoxanthine to form xanthine, and subsequently, the hydroxylation of xanthine to produce uric acid.[1] This process involves a nucleophilic attack on the substrate and a hydride transfer to the molybdenum center of the enzyme.[11][12] Inhibitors like this compound are designed to interfere with this catalytic process, thereby reducing the overall production of uric acid.

cluster_0 Purine Catabolism Pathway cluster_1 Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase (XO) Inhibitor 5-(2-Methoxyphenyl)isoxazole- 3-carboxylic acid Inhibitor->Xanthine Inhibits Inhibitor->UricAcid Inhibits

Caption: Inhibition of the purine catabolism pathway by this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well microplate format, which is ideal for screening multiple concentrations of the test compound.

Materials and Reagents
  • Xanthine Oxidase (XO): From bovine milk or microbial source.

  • Xanthine: Substrate.

  • This compound: Test inhibitor.

  • Allopurinol: Positive control.[6]

  • Potassium Phosphate Buffer: 50-100 mM, pH 7.5.

  • Dimethyl Sulfoxide (DMSO): For dissolving the test compound and allopurinol.

  • 96-well UV-transparent microplates.

  • Microplate reader capable of measuring absorbance at 295 nm.

Reagent Preparation
  • Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water. Adjust the pH to 7.5.

  • Xanthine Oxidase (XO) Solution: Prepare a stock solution of XO in ice-cold phosphate buffer. The final concentration in the assay should be optimized to provide a linear rate of uric acid formation for at least 5-10 minutes. A typical starting concentration is 0.05-0.2 units/mL.[13]

  • Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer. The final substrate concentration should be determined based on the experimental design, often around its Michaelis constant (Km) value. A common concentration range is 50-150 µM.[13]

  • Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Allopurinol Stock Solution: Dissolve allopurinol in DMSO to prepare a high-concentration stock solution (e.g., 10 mM) to be used as a positive control.[13]

  • Working Solutions: Prepare serial dilutions of the test compound and allopurinol in phosphate buffer from the stock solutions. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent effects.[14]

Assay Procedure

The following steps outline the setup for a typical 96-well plate experiment.

cluster_0 Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Prepare Reagent Working Solutions B Aliquot Buffer, Enzyme, and Inhibitor/Vehicle to 96-well plate A->B C Pre-incubate at 25°C for 15 min B->C D Initiate reaction with Xanthine substrate C->D E Measure Absorbance at 295 nm kinetically D->E F Calculate Reaction Rates (ΔAbs/min) E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for the xanthine oxidase inhibition assay.

  • Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank: 150 µL Phosphate Buffer + 50 µL of the respective inhibitor/vehicle solution.

    • Control (No Inhibitor): 100 µL Phosphate Buffer + 50 µL Xanthine Oxidase solution + 50 µL Vehicle (e.g., buffer with DMSO).

    • Test Compound: 100 µL Phosphate Buffer + 50 µL Xanthine Oxidase solution + 50 µL of each concentration of the this compound working solution.

    • Positive Control: 100 µL Phosphate Buffer + 50 µL Xanthine Oxidase solution + 50 µL of each concentration of the allopurinol working solution.

  • Pre-incubation: Pre-incubate the plate at 25°C or 37°C for 15 minutes.[14][15]

  • Reaction Initiation: Start the reaction by adding 50 µL of the xanthine solution to all wells except the blank.

  • Kinetic Measurement: Immediately begin measuring the increase in absorbance at 295 nm every 30-60 seconds for 5-10 minutes using a microplate reader.[9]

Data Analysis and Interpretation

Calculating Percentage Inhibition

The rate of reaction (velocity) is determined from the linear portion of the absorbance versus time plot (ΔAbs/min). The percentage of xanthine oxidase inhibition for each concentration of the test compound is calculated using the following formula:[2]

% Inhibition = [ (Vcontrol - Vsample) / Vcontrol ] x 100

Where:

  • Vcontrol is the rate of reaction in the presence of the vehicle.

  • Vsample is the rate of reaction in the presence of the test compound.

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme activity by 50%. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve using non-linear regression analysis.

ParameterDescription
Vmax The maximum rate of the reaction at saturating substrate concentrations.
Km The Michaelis constant, representing the substrate concentration at half-maximal velocity.
IC50 The concentration of an inhibitor that reduces the enzyme activity by 50%.
Ki The inhibition constant, which provides a measure of the inhibitor's binding affinity.
Kinetic Analysis: Unveiling the Mechanism of Inhibition

To understand how this compound inhibits xanthine oxidase, it is crucial to perform kinetic studies. By measuring the reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) can be generated.[16][17] The pattern of the lines on this plot can help distinguish between different types of inhibition (competitive, non-competitive, and uncompetitive).[16][18]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In a Lineweaver-Burk plot, the lines will intersect at the y-axis.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. The lines on the plot will intersect on the x-axis.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines on the plot will be parallel.

Further analysis using secondary plots of the slopes and intercepts from the Lineweaver-Burk plot against the inhibitor concentration can provide the inhibition constant (Ki).[18]

Conclusion and Future Directions

These application notes provide a robust framework for evaluating the inhibitory potential of this compound against xanthine oxidase. The detailed protocol and data analysis guidelines are intended to ensure the generation of reliable and reproducible results. Understanding the kinetics of inhibition is paramount for the further development of this and other isoxazole-based compounds as potential therapeutic agents for hyperuricemia and gout. Future studies could involve molecular docking to visualize the binding interactions of the compound with the active site of xanthine oxidase, providing a structural basis for its inhibitory activity and guiding the design of even more potent inhibitors.[7][19]

References

  • RSC Publishing. (n.d.). The complete catalytic mechanism of xanthine oxidase: a computational study - Inorganic Chemistry Frontiers.
  • (2020, November 2). The complete catalytic mechanism of xanthine oxidase: a computational study.
  • (2025, April 16). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)?.
  • PubMed. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.
  • Journal of the American Chemical Society. (n.d.). The Reaction Mechanism of Xanthine Oxidase: Evidence for Two-Electron Chemistry Rather Than Sequential One-Electron Steps.
  • M-CSA. (n.d.). Xanthine oxidase.
  • Dr.Oracle. (2025, September 4). What is the mechanism of action of Allopurinol (xanthine oxidase inhibitor)?.
  • ResearchGate. (n.d.). The reaction mechanism of xanthine oxidase.
  • ResearchGate. (n.d.). Inhibition of the xanthine oxidase enzyme by Allopurinol.
  • PMC. (n.d.). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase.
  • BenchChem. (n.d.). Allopurinol as a Xanthine Oxidase Inhibitor: A Technical Guide for Enzymatic Assays.
  • MDPI. (n.d.). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies.
  • Pharmacia. (2022, November 3). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content.
  • PubMed. (2024, May 5). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.
  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes.
  • Sigma-Aldrich. (n.d.). Assay Procedure for Xanthine Oxidase Microbial. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH67CDx_6saSPzMX41OQMSe4nCM2cnKcRpBECsUrwqEPB820J4w_IXofr-R0BYDC7_ujG4g822T93mamrkBXuM1Y2mSltrn7Bz9gUIbDT1wIw7GvT-WweY-rUHGfcokL-_u1ybRdtg3c7DlZz2Hprozrec8GqGUkjLR09CXizkMcy3eUs_fcBCXwwWtOCvucujipLB0_lP6rtrv0N3d-ehKueCMoisDa2QG3qAn9kZ1OXKKd5rc-BEhAjmriPDzG7klgLyZJGlLPxMzKQ5EzWX80g==]([Link]

Sources

Application Notes & Protocols for 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the potential applications and screening protocols for 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid. The isoxazole scaffold is a well-established pharmacophore in crop protection, with various derivatives exhibiting herbicidal, fungicidal, and insecticidal properties.[1][2][3][4][5][6] This document outlines a structured, scientifically-grounded framework for the initial evaluation of this specific compound as a novel agrochemical candidate.

While direct public-domain data on the specific agrochemical activity of this compound is limited, its structural motifs—the isoxazole core and the methoxyphenyl group—are present in numerous bioactive molecules.[7] This guide, therefore, extrapolates from the known activities of related isoxazole derivatives to propose a robust, multi-pronged screening strategy.

Compound Profile and Rationale for Screening

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 668971-16-2[]

  • Molecular Formula: C₁₁H₉NO₄

  • Molecular Weight: 219.19 g/mol

Rationale:

The isoxazole ring is a versatile five-membered heterocycle known for its role in various commercial agrochemicals.[1][5] Its unique electronic properties and the presence of a labile N-O bond allow for diverse mechanisms of action.[9] Some isoxazole-based herbicides, for instance, act as pro-herbicides, where the isoxazole ring is opened in planta to release the active molecule that inhibits critical enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[10] Furthermore, isoxazole derivatives have been developed as potent insecticides, including neonicotinoid analogues.[11] The methoxy-substituted phenyl ring can influence the compound's lipophilicity, cell permeability, and metabolic stability, potentially enhancing its efficacy and spectrum of activity.

This compound's availability from commercial suppliers facilitates its direct inclusion in screening programs without the immediate need for custom synthesis.[][12][13][14][15]

Proposed Agrochemical Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the potential of this compound. This workflow maximizes resource efficiency by starting with broad, cost-effective in vitro and in planta assays before progressing to more complex and targeted studies.

Agrochemical_Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Dose-Response cluster_2 Tier 3: Mechanism of Action & Selectivity T1_Herbicidal Herbicidal Assay (In-Planta & In-Vitro) T2_Dose Dose-Response & EC50/LC50 Determination T1_Herbicidal->T2_Dose Active T1_Fungicidal Fungicidal Assay (In-Vitro) T1_Fungicidal->T2_Dose Active T1_Insecticidal Insecticidal Assay (Contact & Ingestion) T1_Insecticidal->T2_Dose Active T2_Spectrum Spectrum of Activity (Multiple Species) T2_Dose->T2_Spectrum T3_MoA Mechanism of Action (MoA) Studies (e.g., HPPD Inhibition Assay) T2_Spectrum->T3_MoA Potent Activity Confirmed T3_Selectivity Crop Selectivity & Phytotoxicity T3_MoA->T3_Selectivity

Caption: Tiered screening workflow for this compound.

PART A: Herbicidal Activity Screening Protocols

Many commercial herbicides are based on the isoxazole scaffold.[2][10] Therefore, the primary and most promising application for investigation is its potential as a herbicide.

Protocol 1: Primary Whole-Plant Post-Emergence Screening

This protocol is adapted from established greenhouse bioassay methods to provide a robust initial assessment of herbicidal efficacy.[16][17]

Objective: To determine if this compound exhibits post-emergence herbicidal activity against representative monocot and dicot weed species.

Materials:

  • This compound

  • Acetone (reagent grade)

  • Tween® 20 or similar surfactant

  • Deionized water

  • Seeds of a monocot weed (e.g., Barnyardgrass, Echinochloa crus-galli) and a dicot weed (e.g., Velvetleaf, Abutilon theophrasti)

  • Potting soil mix

  • Planting pots (e.g., 10 cm diameter)

  • Greenhouse or controlled environment chamber

  • Automated track sprayer

  • Positive control herbicide (e.g., Isoxaflutole, Mesotrione)

  • Negative control (solvent + surfactant only)

Methodology:

  • Plant Propagation:

    • Sow seeds of the selected weed species in pots filled with potting mix.

    • Grow plants in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

    • Water as needed to maintain adequate soil moisture.

    • Allow plants to reach the 2-3 true leaf stage before treatment.[18]

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound by dissolving it in a minimal amount of acetone.

    • Create the final spray solution by diluting the stock solution with deionized water containing 0.5% (v/v) Tween® 20 to achieve the desired test concentration (e.g., 1000 g a.i./ha). A high initial screening rate is used to detect any potential activity.

    • Prepare the positive and negative control solutions in the same manner.

  • Herbicide Application:

    • Use an automated track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha). This ensures uniform application.[16]

    • Arrange pots of each weed species in the sprayer chamber. Include at least three replicate pots per treatment group.

    • Spray the plants with the test compound, positive control, and negative control solutions.

  • Post-Application Incubation and Assessment:

    • Return the treated plants to the greenhouse.

    • Visually assess herbicidal injury at 7, 14, and 21 days after treatment (DAT).

    • Use a rating scale from 0% (no effect) to 100% (complete plant death). Key symptoms to note for isoxazole-type herbicides include bleaching (white foliage), stunting, and necrosis.[10]

    • At 21 DAT, harvest the above-ground biomass for each pot, and determine the fresh weight.

Data Analysis: Calculate the percent growth inhibition relative to the negative control using the fresh weight data: % Inhibition = [1 - (Fresh Weight of Treated Plant / Fresh Weight of Control Plant)] x 100

Expected Outcome & Interpretation: Significant visual injury (>70%) or growth inhibition compared to the negative control suggests herbicidal activity. If bleaching is observed, it may indicate a potential MoA involving pigment synthesis inhibition, similar to HPPD-inhibiting herbicides.[10]

Treatment GroupExpected Visual Injury (%)Expected Growth Inhibition (%)
Negative Control00
This compound >70% (Hypothetical) >70% (Hypothetical)
Positive Control (e.g., Mesotrione)90-10090-100
Table 1: Hypothetical results from primary post-emergence screening indicating positive activity.

PART B: Fungicidal Activity Screening Protocols

The isoxazole ring is also a key component in several commercial fungicides.[2][4] An in vitro screen against economically important plant pathogens is a logical next step.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay

Objective: To evaluate the direct fungicidal/fungistatic activity of the test compound against common plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani)

  • Sterile Petri dishes (90 mm)

  • Positive control fungicide (e.g., Azoxystrobin)

  • Sterile cork borer (5 mm)

Methodology:

  • Preparation of Amended Media:

    • Prepare a stock solution of the test compound in DMSO.

    • Autoclave PDA medium and cool it to approximately 50-55°C in a water bath.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 1, 10, 50, and 100 µg/mL). Also prepare a DMSO-only control plate.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Fungal Inoculation:

    • From the margin of an actively growing fungal culture, use a sterile cork borer to cut a 5 mm mycelial plug.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation and Measurement:

    • Seal the plates with paraffin film and incubate them in the dark at 25°C.

    • When the fungal colony in the control plate has reached near-full growth, measure the colony diameter of all plates.

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration: % Inhibition = [(Diameter of Control Colony - Diameter of Treated Colony) / Diameter of Control Colony] x 100

Dose-Response and EC₅₀ Calculation: If significant inhibition is observed, a dose-response curve can be generated by plotting the percent inhibition against the logarithm of the compound concentration. The EC₅₀ (Effective Concentration to inhibit 50% of growth) can then be determined using regression analysis.

Caption: Hypothesized herbicidal mechanism of action via HPPD inhibition.

PART C: Insecticidal Activity Screening Protocols

While perhaps a lower probability, the structural similarity of isoxazoles to certain insecticides warrants preliminary screening.[11]

Protocol 3: Contact and Ingestion Bioassay on Aphids

Objective: To assess the acute toxicity of the compound to a common sap-sucking insect pest.

Materials:

  • This compound

  • Acetone and water with 0.1% Tween® 20

  • Aphids (e.g., Pea aphid, Acyrthosiphon pisum)

  • Broad bean or fava bean plants

  • Leaf-dip or spray application equipment

  • Ventilated containers for observation

  • Positive control insecticide (e.g., Imidacloprid)

Methodology:

  • Test Solution Preparation: Prepare solutions of the test compound at various concentrations (e.g., 10, 100, 500 µg/mL) in an acetone/water/surfactant mixture.

  • Application (Leaf-Dip Method):

    • Excise leaves from untreated host plants.

    • Dip each leaf into a test solution for approximately 10 seconds and allow it to air dry.

    • Place the treated leaf in a Petri dish with a moist filter paper to maintain turgor.

    • Introduce a known number of adult aphids (e.g., 10-20) onto the leaf.

  • Incubation and Assessment:

    • Keep the dishes in a controlled environment (22°C, 16-hour photoperiod).

    • Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.

Data Analysis: Calculate the percentage mortality for each treatment, correcting for any mortality in the control group using Abbott's formula. If dose-dependent mortality is observed, an LC₅₀ (Lethal Concentration to kill 50% of the population) can be calculated.

References

  • Isoxazole-containing neonicotinoids: Design, synthesis, and insecticidal evaluation. (2018). Bioorganic & Medicinal Chemistry Letters, 28(4), 831-833.
  • Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. (2020). Journal of Agricultural and Food Chemistry, 68(51), 15155–15165.
  • Synthesis, Characterization and herbicidal activity of isoxazole derivatives for control of Barnyard grass in Rice. (2025).
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments, (101).
  • Herbicide Testing: Resistance, Residues, and Soil Impact. (2025).
  • Oxazole and Isoxazole Chemistry in Crop Protection. (n.d.).
  • Herbicidal Activity Data of Compounds (% inhibition). (n.d.).
  • The quest for metabolic biomarkers of agrochemicals exposure via in vitro studies and suspect screening. (2023). Science of The Total Environment, 873, 160701.
  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery. (2025). Journal of Agricultural and Food Chemistry.
  • General guidelines for sound, small-scale herbicide efficacy research. (n.d.).
  • European Guidelines to conduct herbicide resistance tests. (2017).
  • Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. (2020). Semantic Scholar.
  • Isoxazole derivatives as a potential insecticide for managing Callosobruchus chinensis. (2025).
  • Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993).
  • Recent progress of highly efficient in vivo biological screening for novel agrochemicals in China. (2010). Pest Management Science, 66(3), 238-47.
  • Isoxazole derivatives and their use as herbicides. (n.d.).
  • In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. (2021). Toxins, 13(11), 805.
  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery. (2025). Journal of Agricultural and Food Chemistry, 73(15), 8678-8693.
  • Isoxazoles – Insecticidal activity. (n.d.).
  • 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid. (n.d.). Chem-Impex.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.).
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.).
  • 5-(4-Methylphenyl)isoxazole-3-carboxylic acid. (n.d.). Chem-Impex.
  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid. (n.d.). Chem-Impex.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid | 33282-16-5. (n.d.). J&K Scientific.
  • CAS 668971-16-2 5-(2-METHOXY-PHENYL)-ISOXAZOLE-3-CARBOXYLIC ACID. (n.d.). BOC Sciences.
  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023).
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry, 45(6), 2663-70.
  • In Vitro and In Vivo Biological Evaluation of Novel 1,4-Naphthoquinone Derivatives as Potential Anticancer Agents. (2024). ChemMedChem.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI.
  • Synthesis, antibacterial and antifungal properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone heterocyclic and isoxazolic acids. (2025).
  • 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid. (n.d.). Aladdin Scientific.
  • This compound. (2025). Chemsrc.
  • 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.

Sources

Application Notes and Protocols for the Development of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid as an Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The isoxazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its unique electronic and structural properties allow it to serve as a key pharmacophore, engaging with a variety of biological targets. This is exemplified by the clinical success of drugs like Valdecoxib, a selective COX-2 inhibitor, and Leflunomide, an immunomodulatory agent used in the treatment of rheumatoid arthritis, both of which feature an isoxazole core.[1] The versatility and proven track record of this scaffold make novel isoxazole derivatives, such as 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid, compelling candidates for development as next-generation anti-inflammatory agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound. It outlines a structured, multi-stage workflow, from chemical synthesis and characterization to robust in vitro and in vivo pharmacological assessment. The protocols herein are designed to be self-validating, with integrated rationales to explain the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Section 1: Synthesis and Analytical Characterization

A prerequisite for any pharmacological study is the unambiguous synthesis and rigorous characterization of the compound of interest. This ensures that the observed biological activity is attributable to the target molecule and not to impurities or byproducts. The proposed synthesis involves a classical approach of cyclizing a chalcone precursor with hydroxylamine.[2][3]

Protocol 1.1: Synthesis of this compound

Rationale: This protocol describes a common and effective method for creating the isoxazole ring system from a chalcone intermediate. The reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine hydrochloride results in the formation of the heterocyclic ring. Subsequent hydrolysis of the ester yields the final carboxylic acid.

Step-by-Step Methodology:

  • Chalcone Synthesis:

    • Dissolve 2'-hydroxy-2-methoxychalcone (1.0 eq) in absolute ethanol (15 mL).

    • Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.

    • Add ethyl pyruvate (1.1 eq) dropwise to the reaction mixture.

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (3:7 v/v) mobile phase.

  • Isoxazole Ring Formation:

    • To the cooled reaction mixture, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

    • Reflux the mixture for an additional 4-6 hours until TLC indicates the consumption of the chalcone intermediate.

  • Purification & Hydrolysis:

    • Upon completion, cool the reaction mixture and pour it into ice-cold water (50 mL).

    • The precipitated solid, ethyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate, is filtered, washed with water, and dried.

    • The crude ester is then dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • The mixture is stirred at 60°C for 2-3 hours.

    • After cooling, the solution is acidified with 2N HCl to precipitate the carboxylic acid product.

  • Final Purification:

    • The precipitate, this compound, is collected by filtration, washed thoroughly with cold water to remove salts, and dried under a vacuum.

    • Recrystallization from ethanol/water is performed to yield the purified final product.[3]

Workflow for Synthesis and Purification

A Reactants (2'-hydroxy-2-methoxychalcone, ethyl pyruvate, NaOEt) B Chalcone Synthesis (Reflux, 6-8h) A->B C Intermediate Product (Chalcone) B->C E Isoxazole Formation (Reflux, 4-6h) C->E D Cyclization Reagents (NH2OH·HCl, NaOAc) D->E F Ester Intermediate (Crude Product) E->F G Hydrolysis (NaOH, 60°C) F->G H Acidification (2N HCl) G->H I Final Product (Crude) H->I J Recrystallization (Ethanol/Water) I->J K Purified Final Product 5-(2-Methoxyphenyl)isoxazole -3-carboxylic acid J->K

Caption: Synthesis and purification workflow for the target compound.

Table 1: Analytical Characterization Parameters
Technique Parameter Expected Result for this compound
¹H NMR Chemical Shift (δ)Peaks corresponding to aromatic protons, methoxy group protons (-OCH₃), and the carboxylic acid proton (-COOH).[4]
¹³C NMR Chemical Shift (δ)Resonances for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid and carbons of the isoxazole and phenyl rings.[4]
Mass Spec (ESI) Molecular Ion Peak[M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of C₁₁H₉NO₄ (219.19 g/mol ).
FT-IR Wavenumber (cm⁻¹)Characteristic peaks for O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=N stretch (~1600 cm⁻¹), and C-O stretch (~1250 cm⁻¹).[3]
Melting Point Temperature (°C)A sharp, defined melting point range, indicating high purity.

Section 2: In Vitro Evaluation of Anti-Inflammatory Activity

In vitro assays are critical for the initial screening and mechanistic elucidation of potential anti-inflammatory drugs. They offer a controlled environment to assess a compound's direct effects on specific cellular and molecular targets involved in the inflammatory cascade.[5]

Hypothesized Mechanism of Action

Inflammation is a complex process mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and signaling molecules such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[5] Many anti-inflammatory agents, particularly those with structures similar to NSAIDs, function by inhibiting COX enzymes. Isoxazole derivatives have been shown to possess COX inhibitory activity and the ability to suppress the production of inflammatory mediators in immune cells.[3][6][7] Our primary hypothesis is that this compound will attenuate the inflammatory response by inhibiting COX enzymes and/or suppressing the production of NO and pro-inflammatory cytokines in activated macrophages.

LPS-Induced Inflammatory Pathway in Macrophages

cluster_0 Cytoplasm cluster_1 Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Transcription NFkB->iNOS Induces Cytokines Cytokine Gene Transcription (TNF-α, IL-6) NFkB->Cytokines Induces iNOS_p iNOS Protein iNOS->iNOS_p Translation Cytokines_p TNF-α, IL-6 (Secreted) Cytokines->Cytokines_p Translation NO Nitric Oxide (NO) iNOS_p->NO Produces TestCmpd Test Compound (5-(2-Methoxyphenyl) isoxazole-3-carboxylic acid) TestCmpd->NFkB Inhibits? TestCmpd->iNOS_p Inhibits?

Caption: Potential intervention points of the test compound in the LPS/TLR4 signaling pathway.

Protocol 2.1: In Vitro Nitric Oxide (NO) Production Assay

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay provides a simple, colorimetric method to quantify nitrite (a stable metabolite of NO) in cell culture supernatants, serving as an indirect measure of NO production.[8]

Cell Line: RAW 264.7 murine macrophages.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Protocol 2.2: In Vitro Pro-Inflammatory Cytokine (TNF-α, IL-6) Quantification

Rationale: Pro-inflammatory cytokines like TNF-α and IL-6 are key drivers of the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of these secreted proteins in the cell culture medium.[8][9]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 2.1.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate to pellet any detached cells and collect the supernatant.

  • ELISA:

    • Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions (commercially available kits are recommended).

    • Briefly, this involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate solution.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve generated from recombinant cytokines. Determine the percentage of cytokine inhibition for each compound concentration.

Table 2: Data Summary for In Vitro Assays
Assay Parameter Result (e.g., IC₅₀ in µM) Positive Control (e.g., Dexamethasone)
Nitric Oxide (NO) InhibitionIC₅₀To be determinedTo be determined
TNF-α InhibitionIC₅₀To be determinedTo be determined
IL-6 InhibitionIC₅₀To be determinedTo be determined
Cytotoxicity (MTT Assay)CC₅₀To be determinedTo be determined
Selectivity Index (SI) CC₅₀ / IC₅₀ To be calculated To be calculated

Section 3: In Vivo Preclinical Efficacy Model

Demonstrating efficacy in a living organism is a crucial step in preclinical development. The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[2][10]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

Rationale: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be quantified.[2] The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory efficacy in vivo.

Step-by-Step Methodology:

  • Animal Acclimatization: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group 2: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test Compound (e.g., 10, 25, 50 mg/kg, p.o.)

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) via gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat immediately before the carrageenan injection (0 hr) using a plethysmometer.

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume.

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Workflow for In Vivo Paw Edema Assay

Start Animal Acclimatization & Fasting Grouping Group Allocation (Control, Standard, Test Compound) Start->Grouping Admin Oral Administration of Compounds Grouping->Admin Measure0 Measure Initial Paw Volume (t=0) Admin->Measure0 1 hour wait Inject Inject Carrageenan (0.1 mL, 1%) Measure0->Inject MeasureT Measure Paw Volume (t = 1, 2, 3, 4h) Inject->MeasureT Analysis Calculate Edema & % Inhibition MeasureT->Analysis End Report Results Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Table 3: Data Summary for In Vivo Paw Edema Assay
Treatment Group Dose (mg/kg) Mean Paw Edema (mL) at 3h % Inhibition of Edema at 3h
Vehicle Control-To be determined0%
Indomethacin10To be determinedTo be determined
Test Compound10To be determinedTo be determined
Test Compound25To be determinedTo be determined
Test Compound50To be determinedTo be determined

Section 4: Preliminary Safety and Toxicity Assessment

Early evaluation of cytotoxicity is essential to ensure that the observed anti-inflammatory effects are not a consequence of general cell death and to establish a preliminary therapeutic window.

Protocol 4.1: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is widely used to measure the cytotoxic effects of chemical compounds.

Cell Line: RAW 264.7 cells (or another relevant cell line like HEK293).

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a broad range of concentrations of this compound (e.g., from 0.1 µM to 200 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Conclusion and Future Directions

This guide provides a foundational framework for the initial preclinical development of this compound as a potential anti-inflammatory agent. Successful demonstration of efficacy and a favorable safety profile in these assays would warrant further investigation. Subsequent steps in the drug discovery pipeline should include:

  • Lead Optimization: Synthesizing analogs to improve potency and drug-like properties.

  • Pharmacokinetic (ADME) Studies: Evaluating the absorption, distribution, metabolism, and excretion of the compound.

  • Chronic Inflammation Models: Testing the compound in more complex models of chronic diseases, such as collagen-induced arthritis.

  • Formulation Development: Creating a stable and bioavailable formulation for potential clinical use.

By following a systematic and rigorous evaluation process, the therapeutic potential of this promising isoxazole derivative can be thoroughly explored.

References

  • Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology.
  • Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition.
  • Peiris, D.S.H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International.
  • WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models. WuXi AppTec.
  • Satué, M., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
  • Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery.
  • Rajan, V.S., et al. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
  • Kulkarni, S.K., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmacy and Pharmaceutical Research.
  • Zimecki, M., et al. (2017). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC - NIH.
  • Thorat, B.R., et al. (2012). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library.
  • Kumar, A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed.
  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH.
  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI.
  • Mączyński, M., et al. (2016). Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. PubMed.
  • Kumar, A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC - NIH.
  • Sigma-Aldrich. (n.d.). 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid. Sigma-Aldrich.
  • Reis, P.A.S., et al. (2020). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI.

Sources

Application Notes & Protocols: High-Throughput Screening for Inhibitors of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Using 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and execution of high-throughput screening (HTS) assays to identify and characterize inhibitors of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) from a library of 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid analogs. The isoxazole scaffold is a versatile starting point for developing novel therapeutic agents, and targeting the multifaceted enzyme GAPDH opens possibilities in oncology, neurodegenerative disease, and metabolic disorders.[1][2] We detail two robust, HTS-compatible methods: a primary fluorescence-based enzymatic assay for initial hit identification and a secondary, orthogonal AlphaLISA® assay to confirm direct enzyme engagement and mitigate false positives. Protocols are designed to be self-validating, incorporating essential quality control metrics like the Z'-factor to ensure data reliability.[3][4][5]

Introduction: Targeting GAPDH with Isoxazole Analogs

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, responsible for converting glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate.[6] Beyond its canonical metabolic role, GAPDH is implicated in a surprising array of non-glycolytic processes, including apoptosis, DNA repair, and regulation of gene expression.[6][7] Its overexpression and modified activity in various cancer cells make it a compelling, albeit challenging, target for therapeutic intervention.

The this compound scaffold represents a promising chemical starting point. Isoxazole derivatives are known to interact with a wide range of biological targets, often acting as inhibitors of enzymes or modulators of receptor activity.[2][8] This application note outlines a strategic screening cascade designed to efficiently sift through a library of such analogs to find potent and selective GAPDH inhibitors.

The Screening Cascade: A Two-Pronged Approach

A successful HTS campaign relies on a tiered approach to minimize cost and effort while maximizing the quality of hits. Our proposed cascade consists of a highly sensitive primary screen to identify all potential inhibitors, followed by a mechanistically different secondary assay to confirm these hits and eliminate artifacts.

G cluster_0 Screening Funnel CompoundLibrary Isoxazole Analog Library (10,000+ Compounds) PrimaryScreen Primary HTS: Fluorescence Assay (Single Concentration, e.g., 10 µM) CompoundLibrary->PrimaryScreen Identify initial activity HitSelection Hit Identification (>50% Inhibition) PrimaryScreen->HitSelection SecondaryScreen Secondary Assay: AlphaLISA (Dose-Response) HitSelection->SecondaryScreen Confirm & Characterize ArtifactScreen Counter-Screen (Assay Interference) HitSelection->ArtifactScreen Eliminate False Positives ValidatedHits Validated Hits for SAR SecondaryScreen->ValidatedHits ArtifactScreen->ValidatedHits Inform validation

Figure 1: High-Throughput Screening (HTS) cascade for identifying GAPDH inhibitors.

Primary HTS: Fluorescence-Based GAPDH Activity Assay

Principle of the Assay

This assay quantifies GAPDH enzymatic activity by monitoring the production of its coenzyme, NADH. The reaction utilizes the enzyme's natural substrates, G3P and NAD+. The resulting NADH is not directly fluorescent but can be used in a coupled reaction with a resazurin-based detection reagent. A diaphorase enzyme reduces the non-fluorescent resazurin to the highly fluorescent resorufin in the presence of NADH. An inhibitor of GAPDH will block NADH production, leading to a decrease in the fluorescent signal. This method is highly sensitive, robust, and amenable to miniaturization in 384-well formats.[9][10][11][12]

G cluster_detection Detection Reaction GAPDH GAPDH Enzyme Products 1,3-BPG + NADH GAPDH->Products Substrates G3P + NAD+ Substrates->GAPDH Diaphorase Diaphorase Products->Diaphorase NADH couples to Inhibitor {Isoxazole Analog} Inhibitor->GAPDH Blocks Reaction Resorufin {Resorufin (Highly Fluorescent)} Diaphorase->Resorufin Reduces Resazurin Resazurin (Non-fluorescent) Resazurin->Diaphorase

Figure 2: Principle of the fluorescence-based GAPDH inhibition assay.

Detailed Protocol

Materials:

  • Recombinant Human GAPDH Enzyme

  • Nicotinamide adenine dinucleotide (NAD+)

  • Glyceraldehyde-3-phosphate (G3P)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.01% Tween-20

  • Detection Reagent: Commercially available (e.g., Resazurin-based viability reagent containing diaphorase)

  • Test Compounds: this compound analogs dissolved in 100% DMSO

  • Positive Control: Known GAPDH inhibitor (e.g., Koningic Acid)

  • 384-well, black, flat-bottom assay plates

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control, or DMSO (negative control) into the appropriate wells of a 384-well plate. This results in a final screening concentration of 10 µM with 0.5% DMSO.

  • Enzyme Addition: Add 5 µL of GAPDH enzyme solution (pre-diluted in Assay Buffer to a 2X final concentration) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Substrate Initiation: Add 5 µL of a 2X substrate solution (containing both NAD+ and G3P in Assay Buffer) to all wells to start the reaction.

  • Enzymatic Reaction: Incubate for 60 minutes at 37°C. This time should be optimized during assay development to ensure the reaction is within the linear range.[13]

  • Detection: Add 10 µL of the 1X Detection Reagent to all wells.

  • Final Incubation: Incubate for 20 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

Assay Validation & Data Analysis

The quality of an HTS assay is paramount and must be statistically validated before screening the full library.[14] The Z'-factor is the gold standard for this assessment, measuring the separation between the positive and negative controls.[3][5]

Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pos) and negative (neg) controls:



Table 1: HTS Assay Performance & Acceptance Criteria

Parameter Formula/Definition Acceptance Criterion Reference

| Z'-Factor |


 | ≥ 0.5  |[3][15] |
| Signal-to-Background (S/B)  | 

| ≥ 5 |[16] | | DMSO Tolerance | Maximum % DMSO with no significant effect on assay signal | ≤ 1% |[6] | | Hit Cutoff | % Inhibition threshold to select compounds for follow-up | ≥ 50% |[17] |

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5]

Secondary Assay: AlphaLISA for Direct GAPDH Engagement

Principle of the Assay

False positives are a common issue in HTS, often arising from compound interference with the detection system (e.g., fluorescence quenching) rather than true inhibition.[18] An orthogonal secondary assay using a different detection technology is crucial for hit validation. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is an ideal choice.[19][20][21]

This bead-based assay measures the direct interaction between a biotinylated version of the substrate analog and a tagged GAPDH enzyme.[22][23] A Streptavidin-coated Donor bead binds the biotinylated substrate, and an antibody-conjugated Acceptor bead binds the tagged GAPDH. When in close proximity (<200 nm), laser excitation of the Donor bead produces singlet oxygen, which triggers a chemiluminescent cascade in the Acceptor bead, emitting light. A true inhibitor will disrupt the enzyme-substrate interaction, separating the beads and reducing the signal.

G cluster_bound Interaction = Signal cluster_unbound Inhibition = No Signal Donor Donor Bead Streptavidin Acceptor Acceptor Bead Anti-Tag Ab Substrate Biotin-Substrate Donor:e->Substrate:w GAPDH Tagged-GAPDH GAPDH:e->Acceptor:w Substrate:e->GAPDH:w Binds Inhibitor {Isoxazole Analog} GAPDH2 Tagged-GAPDH Inhibitor->GAPDH2 Blocks Binding Donor2 Donor Bead Streptavidin Substrate2 Biotin-Substrate Donor2:e->Substrate2:w Acceptor2 Acceptor Bead Anti-Tag Ab GAPDH2:e->Acceptor2:w

Figure 3: Principle of the AlphaLISA GAPDH-substrate interaction assay.

Protocol for Dose-Response Analysis

This protocol is designed to determine the potency (IC₅₀) of hits identified in the primary screen.

Materials:

  • His-tagged Recombinant Human GAPDH

  • Biotinylated substrate analog (e.g., Biotin-G3P)

  • AlphaLISA Anti-His Acceptor Beads

  • Streptavidin Donor Beads

  • AlphaLISA Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA

  • Confirmed Hits: Serial dilutions in 100% DMSO

  • 384-well, white, shallow-well AlphaPlates

Procedure:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of the hit compounds. Dispense 50 nL into the AlphaPlate wells.

  • Reagent Mix Preparation: Prepare a master mix containing His-GAPDH, Biotin-G3P, and Anti-His Acceptor beads in AlphaLISA buffer.

  • Reagent Addition: Add 5 µL of the reagent mix to all wells.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the interaction to reach equilibrium.

  • Donor Bead Addition: Add 5 µL of Streptavidin Donor beads (diluted in AlphaLISA buffer).

  • Final Incubation: Incubate for another 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader (e.g., EnVision®).

Data Analysis and Interpretation

The raw AlphaLISA counts are normalized to the DMSO controls (0% inhibition) and a high-concentration positive control (100% inhibition). The normalized data is then plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Example IC₅₀ Data for Confirmed GAPDH Inhibitors

Compound ID Primary Screen (% Inhibition @ 10µM) AlphaLISA IC₅₀ (µM) Comments
Analog-001 92.5% 1.8 Potent and confirmed hit
Analog-002 85.1% 4.2 Confirmed hit
Analog-003 65.7% > 50 Primary hit, but false positive (no direct binding)

| Analog-004 | 58.3% | 25.6 | Weakly active |

Conclusion

The described screening cascade provides a robust and efficient framework for identifying novel GAPDH inhibitors from a library of this compound analogs. The combination of a high-sensitivity fluorescence-based primary assay and a specific, orthogonal AlphaLISA secondary assay ensures the generation of high-quality, actionable data. Proper assay validation using metrics like the Z'-factor is critical for the success of any HTS campaign.[24][25][26] The validated hits emerging from this workflow will serve as a strong foundation for subsequent structure-activity relationship (SAR) studies to develop potent and selective clinical candidates.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Available at: [Link])

  • PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. (Available at: [Link])

  • On HTS. (2023). Z-factor. (Available at: [Link])

  • McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 46(19), 4265-4272. (Available at: [Link])

  • BPS Bioscience. AlphaLISA® Assay Kits. (Available at: [Link])

  • Shin, A. Z-factors - BIT 479/579 High-throughput Discovery. (Available at: [Link])

  • Wako Chemicals USA. (n.d.). Fluorescence Enzyme Immunoassay. (Available at: [Link])

  • BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. (Available at: [Link])

  • Assay Genie. High-Throughput Screening Assays. (Available at: [Link])

  • Dallocchio, F., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7587. (Available at: [Link])

  • Egloff, S., et al. (2014). The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. Journal of Virological Methods, 208, 110-117. (Available at: [Link])

  • Iversen, P. W., et al. (2006). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 22(14), e245-e252. (Available at: [Link])

  • Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. (Available at: [Link])

  • Slideshare. (n.d.). Fluorimoetric and manometric methods of enzyme assay. (Available at: [Link])

  • Nugen, S. R., et al. (2009). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 9(8), 1153-1157. (Available at: [Link])

  • Macarron, R., & Hertzberg, R. P. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. (Available at: [Link])

  • ResearchGate. (2024). (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (Available at: [Link])

  • PubMed. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (Available at: [Link])

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. (Available at: [Link])

  • High-Throughput Screening Center. (2007). Guidance for Assay Development & HTS. (Available at: [Link])

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. (Available at: [Link])

  • Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. (Available at: [Link])

  • Buchser, W., et al. (2012). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Assay Guidance Manual. (Available at: [Link])

  • Li, M., et al. (2007). High Throughput Screening Reveals Several New Classes of Glutamate Dehydrogenase Inhibitors. Journal of the American Chemical Society, 129(6), 1606-1607. (Available at: [Link])

  • Inam, A., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Current Organic Chemistry, 28. (Available at: [Link])

  • Goud, B. S., et al. (2025). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. (Available at: [Link])

  • Wang, T., et al. (2026). CD300ld blockade overcomes PMN-MDSC-mediated vaccine resistance in advanced tumors. Journal for ImmunoTherapy of Cancer, 14(1). (Available at: [Link])

  • Koppaka, V., et al. (2013). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 833-842. (Available at: [Link])

Sources

Application Notes and Protocols: Characterizing the Antitumor Activity of AMF-26, a Novel Golgi Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

In the landscape of modern cancer therapy, the Golgi apparatus has emerged as a promising, yet underexplored, therapeutic target. Its central role in protein trafficking, modification, and secretion is critical for cancer cell proliferation, survival, and metastasis. We present a detailed guide on the characterization of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid , also known as AMF-26 , a potent and specific small molecule inhibitor of the Golgi system.[1][2] AMF-26 exerts its antitumor effects by targeting ADP-ribosylation factor 1 (Arf1), a key GTPase that regulates vesicular transport and Golgi structure.[1][2] This document provides a suite of robust cell-based assays to investigate the mechanism of action and therapeutic potential of AMF-26, designed for researchers in oncology, cell biology, and drug development.

Mechanism of Action: Inhibition of Arf1 Activation and Golgi Disruption

AMF-26 was identified through a bioinformatics approach utilizing a 39-cell line panel (JFCR39) and a drug sensitivity database, which suggested a mode of action similar to the known Golgi disruptor Brefeldin A (BFA), but with a distinct chemical structure.[1][2] Subsequent studies confirmed that AMF-26 inhibits the activation of Arf1.[1][2] Arf1, when in its active GTP-bound state, recruits effector proteins to Golgi membranes, initiating the formation of transport vesicles. By preventing Arf1 activation, AMF-26 disrupts this process, leading to the disorganization of the Golgi complex, inhibition of membrane traffic, and ultimately, induction of apoptosis in cancer cells.[1][2]

Below is a diagram illustrating the proposed mechanism of action of AMF-26.

AMF-26_Mechanism_of_Action cluster_0 Normal Golgi Function cluster_1 Effect of AMF-26 Arf1_GDP Arf1-GDP (inactive) Arf_GEF Arf-GEF Arf1_GDP->Arf_GEF Activation Arf1_GTP Arf1-GTP (active) Arf_GEF->Arf1_GTP Blocked_Activation Blocked Arf1 Activation Golgi Golgi Apparatus Arf1_GTP->Golgi Recruitment to Golgi Membrane Vesicle Vesicular Transport Golgi->Vesicle Initiates Budding AMF26 AMF-26 AMF26->Blocked_Activation Inhibits Disrupted_Golgi Golgi Disruption Blocked_Activation->Disrupted_Golgi Apoptosis Apoptosis Disrupted_Golgi->Apoptosis

Caption: Mechanism of AMF-26 action on Arf1 and the Golgi apparatus.

I. Cell Growth Inhibition and Cytotoxicity Assays

A primary step in characterizing any potential anticancer compound is to determine its effect on cell viability and proliferation. The following protocol describes a standard method to determine the half-maximal growth inhibitory concentration (GI50) of AMF-26.

Protocol 1: Sulforhodamine B (SRB) Assay for Cell Growth Inhibition

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[3]

Materials:

  • Cancer cell line of interest (e.g., BSY-1 human breast cancer cells)[1]

  • Complete growth medium (e.g., RPMI 1640 with 10% FBS)

  • AMF-26 stock solution (e.g., 10 mM in DMSO)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10% Trichloroacetic acid (TCA), cold

  • 10 mM Tris base solution

  • 96-well plates

  • Plate reader (515 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of AMF-26 in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with tap water and allow it to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Parameter Recommendation
Cell Line BSY-1 (or other relevant cancer cell lines)
Seeding Density 5,000 - 10,000 cells/well
AMF-26 Concentration Range 1 nM - 10 µM
Incubation Time 48 - 72 hours
Wavelength 515 nm

II. Assays for Apoptosis Induction

AMF-26 has been shown to induce apoptosis in cancer cells.[1][2] The following protocols can be used to quantify and visualize apoptotic events.

Protocol 2A: Flow Cytometry for Sub-G1 Population Analysis

Apoptotic cells exhibit DNA fragmentation, which can be detected as a sub-G1 peak in a cell cycle histogram.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, cold

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. The sub-G1 population represents the apoptotic cells.

Protocol 2B: Western Blot for PARP Cleavage

Cleavage of poly (ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis.

Materials:

  • Treated and untreated cells

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies (anti-cleaved PARP, anti-α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against cleaved PARP and a loading control (e.g., α-tubulin).

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. An increase in the cleaved PARP fragment indicates apoptosis.[1]

Apoptosis_Assay_Workflow cluster_flow Flow Cytometry cluster_wb Western Blot start Treat Cells with AMF-26 harvest Harvest Cells start->harvest fix Fix with Ethanol harvest->fix lyse Lyse Cells harvest->lyse stain_pi Stain with PI fix->stain_pi analyze_flow Analyze for Sub-G1 Peak stain_pi->analyze_flow sds_page SDS-PAGE & Transfer lyse->sds_page probe_ab Probe for Cleaved PARP sds_page->probe_ab detect Detect Signal probe_ab->detect

Caption: Workflow for apoptosis detection after AMF-26 treatment.

III. Golgi Apparatus Integrity and Arf1 Activation Assays

The core mechanism of AMF-26 involves the disruption of the Golgi apparatus through the inhibition of Arf1 activation.[1][2]

Protocol 3A: Immunofluorescence for Golgi Disruption

This protocol allows for the visualization of the Golgi structure.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a Golgi marker (e.g., anti-GBF1 or anti-GM130)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate and treat with AMF-26 (e.g., 1 µM for 1 hour).[1]

  • Fixation and Permeabilization: Fix cells with 4% PFA, then permeabilize with 0.1% Triton X-100.

  • Blocking and Staining: Block with 1% BSA and incubate with the primary antibody against a Golgi marker. Follow with the fluorescently labeled secondary antibody and DAPI.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope. In untreated cells, the Golgi will appear as a compact, perinuclear structure, while in AMF-26-treated cells, it will be dispersed throughout the cytoplasm.[1]

Protocol 3B: Arf1 Activation Pulldown Assay

This assay measures the amount of active, GTP-bound Arf1.

Materials:

  • GST-GGA3 fusion protein conjugated to glutathione-Sepharose beads

  • Cell lysis buffer for Arf activation assays

  • Primary antibody against Arf1

  • Western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with AMF-26 and lyse them in a buffer that preserves GTP binding.

  • Pulldown: Incubate the cell lysates with GST-GGA3 beads to pull down active Arf1-GTP.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using an anti-Arf1 antibody. A decrease in the amount of pulled-down Arf1 indicates inhibition of Arf1 activation.[1]

Conclusion

The protocols outlined in this application note provide a comprehensive framework for investigating the cellular effects of AMF-26. By systematically evaluating its impact on cell growth, apoptosis, Golgi integrity, and Arf1 activation, researchers can gain valuable insights into the therapeutic potential of this novel Golgi inhibitor. These assays are fundamental for the preclinical development of AMF-26 and other compounds targeting the Golgi apparatus in cancer.

References

  • Ohshimo, H., et al. (2012). AMF-26, a Novel Inhibitor of the Golgi System, Targeting ADP-ribosylation Factor 1 (Arf1) with Potential for Cancer Therapy. Journal of Biological Chemistry, 287(6), 3885–3897. [Link]

  • PubMed. (2012). AMF-26, a novel inhibitor of the Golgi system, targeting ADP-ribosylation factor 1 (Arf1) with potential for cancer therapy. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our approach is grounded in fundamental chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems that may arise during the purification of this compound.

Question 1: My crude product appears as a persistent oil after synthesis and initial workup, making it difficult to handle. How can I solidify it?

Answer: Oiling out is a common issue, often caused by the presence of residual solvents, impurities acting as eutectic contaminants, or the compound being below its crystallization temperature.

  • Initial Steps:

    • Solvent Removal: Ensure all volatile organic solvents from the reaction and extraction steps are thoroughly removed under reduced pressure. Heating the flask gently (e.g., 40-50 °C) while on the rotary evaporator can aid this process, but be cautious of potential thermal degradation.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired compound has poor solubility, such as hexanes or diethyl ether. Use a spatula to scratch the inside of the flask, as this can create nucleation sites for crystal growth.

  • Advanced Strategy: If the above fails, consider dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then adding a non-polar anti-solvent (e.g., hexanes) dropwise until turbidity is observed. Allow the mixture to stand, preferably at a reduced temperature (4 °C), to promote precipitation.

Question 2: My recrystallization attempt resulted in poor recovery or no crystallization at all. What factors should I consider?

Answer: Successful recrystallization hinges on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Solvent System Selection:

    • For acidic compounds like this compound, polar protic solvents are often a good starting point. Consider solvents such as ethanol, methanol, or isopropanol. Mixtures of solvents, like ethanol/water or ethyl acetate/hexanes, can also be effective.

    • A systematic approach to solvent screening with small amounts of your crude product is highly recommended.

  • Procedural Optimization:

    • Concentration: Ensure you are using a minimal amount of hot solvent to fully dissolve the crude product. Using an excessive volume of solvent will prevent the solution from becoming supersaturated upon cooling, thus hindering crystallization.

    • Cooling Rate: A slow cooling rate is crucial for the formation of pure, well-defined crystals. Rapid cooling can lead to the precipitation of impurities along with your product. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.

    • Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.

Question 3: During column chromatography, my compound is smearing or "tailing" down the column, leading to poor separation. How can I improve this?

Answer: Tailing on silica gel is a frequent problem with acidic compounds due to strong interactions with the stationary phase.

  • Mobile Phase Modification:

    • The most effective way to counteract this is to add a small amount of a polar, acidic modifier to your mobile phase. Acetic acid (0.5-1% v/v) is a common choice. This will protonate the silanol groups on the silica surface, reducing their interaction with your carboxylic acid.

    • Alternatively, a small percentage of methanol in a dichloromethane or ethyl acetate mobile phase can also help to improve the elution profile.

  • Loading Technique:

    • Ensure your crude product is loaded onto the column in a minimal volume of solvent. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often the best practice to achieve a narrow band at the start of the separation.

Question 4: After purification, my final product's purity is still below the desired level according to HPLC analysis. What are my options?

Answer: If a single purification technique is insufficient, a combination of methods based on different chemical principles is often necessary.

  • Orthogonal Purification Strategy:

    • Acid-Base Extraction: This is a highly effective method for separating acidic compounds from neutral or basic impurities. An overview of this workflow is provided in the FAQ section.

    • Recrystallization Post-Chromatography: If your product is reasonably pure after column chromatography (>90%), a final recrystallization step can often remove the remaining minor impurities to achieve high purity (>98%).

    • Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be employed. A typical mobile phase would consist of acetonitrile and water with a formic acid or trifluoroacetic acid modifier.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended general-purpose purification method for this compound?

A1: For lab-scale purification, a two-step approach is highly recommended. First, perform an acid-base extraction to remove non-acidic impurities. Follow this with recrystallization from a suitable solvent system, such as an ethanol/water mixture, to remove closely related acidic impurities. This combination of techniques leverages differences in both acidity and solubility for a more effective purification.

Q2: How do I perform an acid-base extraction for this compound?

A2: The principle is to convert the water-insoluble carboxylic acid into its water-soluble carboxylate salt, allowing for the separation of neutral and basic organic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times.

  • Combine the aqueous layers. This now contains the sodium salt of your desired product.

  • Wash the combined aqueous layers with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with cold 1M hydrochloric acid (HCl) until the pH is approximately 2-3. The purified this compound should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry thoroughly.

Q3: What are the key physicochemical properties of this compound to consider for purification?

A3: While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data for similar compounds.

PropertyPredicted/Inferred ValueImplication for Purification
Molecular Weight 219.19 g/mol Standard for a small organic molecule.
pKa Estimated 3-4The carboxylic acid is acidic enough for effective deprotonation with a weak base like sodium bicarbonate in an acid-base extraction.[1]
Solubility Poor in water and non-polar solvents (e.g., hexanes). Soluble in polar organic solvents (e.g., ethyl acetate, acetone, alcohols) and aqueous base.Guides the choice of solvents for extraction, chromatography, and recrystallization.
Physical Form Expected to be a solid at room temperature.Enables purification by recrystallization and filtration.[2]

Q4: How can I monitor the purity of my compound during and after the purification process?

A4: Thin-Layer Chromatography (TLC) is an excellent in-process tool. Use a mobile phase similar to what you would use for column chromatography (e.g., ethyl acetate/hexanes with a small amount of acetic acid). Visualize the spots under a UV lamp. For final purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Visualizing Purification Workflows

A logical approach to selecting the appropriate purification method is crucial for efficiency.

Caption: Decision tree for selecting a purification strategy.

AcidBaseExtraction cluster_organic_phase Organic Phase (e.g., Ethyl Acetate) cluster_aqueous_phase Aqueous Phase Crude Crude Product (Acid + Neutral/Basic Impurities) Base Add Aqueous Base (e.g., NaHCO3) Crude->Base Extract OrganicWash Neutral/Basic Impurities FinalProduct Purified Acid Salt Aqueous Salt of Acid Base->Salt Salt->OrganicWash Wash with Organic Solvent Acidify Acidify with HCl Salt->Acidify Acidify->FinalProduct Precipitates & Filter

Caption: Workflow for purification via acid-base extraction.

References

  • Magalhães, M. L. B., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Molecules, 26(16), 4970. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

Sources

overcoming solubility issues with 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

An Expert Guide for Researchers & Drug Development Professionals

Welcome to the technical support guide for this compound. This document, curated by our senior application scientists, provides in-depth troubleshooting and practical advice for overcoming common experimental hurdles related to this compound, with a primary focus on its challenging solubility profile.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers. We provide not just solutions, but the scientific reasoning behind them to empower your experimental design.

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an organic molecule characterized by a polar carboxylic acid group and a relatively nonpolar bicyclic isoxazole-phenyl structure. This amphipathic nature results in poor aqueous solubility under neutral or acidic conditions. It is classified as a weakly acidic compound.[1]

Its solubility is expected to be very low in nonpolar solvents like hexanes and toluene due to the polar carboxylic acid and isoxazole ring.[2] Conversely, it should exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of accepting hydrogen bonds.[2] The presence of the carboxylic acid group also suggests some solubility in polar protic solvents like methanol and ethanol.[2]

Q2: My compound is precipitating out of my aqueous buffer (e.g., PBS, pH 7.4) during my biological assay. What is the primary cause and my first troubleshooting step?

A2: This is a classic pH-dependent solubility issue. The primary cause is that at neutral or acidic pH, the carboxylic acid group (-COOH) is protonated and thus, not charged. This neutral form is less polar and significantly less soluble in water.

The Causality: The key to aqueous solubility for this compound is ionizing the carboxylic acid group to its carboxylate salt form (-COO⁻). This is achieved by increasing the pH of the solution above the compound's pKa. The resulting carboxylate anion is much more polar and readily interacts with water molecules, dramatically increasing solubility. This is a common and effective method for enhancing the solubility of acidic drugs.[3]

Your First Step: pH Adjustment. The most direct solution is to increase the pH of your stock solution or final assay buffer.

  • Action: Prepare a concentrated stock solution (e.g., 10-50 mM) in a mild base like 0.1 M NaOH. Alternatively, add a small amount of a basic solution dropwise to your aqueous buffer containing the compound until it fully dissolves.

  • Self-Validation: Always check the final pH of your solution after dissolution to ensure it is compatible with your experimental system (e.g., cell viability, enzyme activity). A final pH between 7.5 and 8.5 is often sufficient to maintain solubility without drastically affecting biological conditions. Be aware that blood and many physiological buffers have a pH of ~7.4, and intravenous injection of a poorly soluble drug can sometimes lead to precipitation.[1]

Q3: I'm using this compound in an organic synthesis reaction and it's not dissolving well in my reaction solvent. What are my options?

A3: For organic synthesis, solvent choice is dictated by the reaction requirements, but poor solubility can hinder reaction kinetics.

The Causality: The principle of "like dissolves like" is paramount. The compound has both polar (carboxylic acid, isoxazole) and nonpolar (phenyl ring) features. Your solvent must be able to accommodate both.

Troubleshooting Options:

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are excellent starting points as they are highly polar and can solvate a wide range of organic molecules.[2]

  • Esterification: If the carboxylic acid is not essential for the reaction, consider converting it to a methyl or ethyl ester. Esters are generally more soluble in a wider range of organic solvents than their corresponding carboxylic acids.[4]

  • Co-Solvent System: Use a mixture of solvents. For example, if your reaction requires a less polar solvent like dichloromethane (DCM), adding a small percentage of a more polar solvent like methanol or DMF can significantly improve solubility.

  • Heating: Gently warming the reaction mixture (if thermally stable) can increase the solubility limit and reaction rate.

Q4: Can I use co-solvents to prepare a stock solution for in vitro studies? Which ones are recommended and what are the pitfalls?

A4: Yes, using a co-solvent is a very common and effective strategy, especially when pH modification is not desirable or sufficient.

The Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of nonpolar compounds.

Recommended Approach & Pitfalls:

  • Primary Choice: DMSO is the most widely used co-solvent for preparing high-concentration stock solutions for in vitro screening.

  • Protocol: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Then, perform serial dilutions into your aqueous assay buffer.

  • Critical Pitfall (Compound Precipitation): The most common failure is "crashing out." When the DMSO stock is diluted into the aqueous buffer, the final percentage of DMSO may be too low to maintain solubility.

  • Self-Validation:

    • Final DMSO Concentration: Keep the final concentration of DMSO in your assay below a level that affects your biological system, typically <0.5% or <0.1%.

    • Kinetic vs. Thermodynamic Solubility: When you dilute from DMSO, you often create a supersaturated, kinetically trapped solution. This solution may be clear initially but can precipitate over time. Always prepare fresh dilutions and visually inspect for any cloudiness or precipitate before use.

Troubleshooting Workflows & Protocols

Protocol 1: pH-Based Aqueous Solubility Enhancement

This protocol details the steps to create a basic aqueous stock solution of this compound.

Objective: To prepare a soluble aqueous stock by converting the carboxylic acid to its more soluble salt form.

Materials:

  • This compound

  • 0.1 M NaOH solution

  • Purified water or desired buffer

  • Calibrated pH meter

Step-by-Step Methodology:

  • Weigh the desired amount of the compound and place it in a sterile container.

  • Add a portion of the final desired volume of water or buffer. The compound will likely remain as a suspension.

  • While stirring, add 0.1 M NaOH dropwise.

  • Monitor the solution visually. Continue adding NaOH until all solid material has dissolved and the solution is clear.

  • Use a pH meter to measure the final pH of the solution. If necessary, adjust to the desired pH range (e.g., 7.5-8.5) using 0.1 M NaOH or 0.1 M HCl. Be cautious when adding acid, as lowering the pH too much will cause the compound to precipitate.

  • Add water or buffer to reach the final target volume and concentration.

  • Sterile filter the final solution if required for your application.

Protocol 2: Co-Solvent Screening for Optimal Solubility

Objective: To determine the best co-solvent and the minimum concentration required to maintain solubility in an aqueous buffer.

Materials:

  • This compound

  • Co-solvents: DMSO, Ethanol, PEG-400

  • Target aqueous buffer (e.g., PBS, pH 7.4)

Step-by-Step Methodology:

  • Prepare a high-concentration stock solution (e.g., 50 mM) of the compound in 100% DMSO.

  • In separate tubes, prepare a dilution series of the stock solution into your target aqueous buffer. Aim for final co-solvent concentrations ranging from 5% down to 0.1%.

  • Vortex each tube thoroughly after dilution.

  • Initial Visual Check: Immediately inspect each tube for any signs of precipitation (cloudiness, visible particles).

  • Incubation & Final Check: Let the tubes stand at the experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours, 24 hours) to check for time-dependent precipitation.

  • Determine Minimum Co-solvent %: The lowest percentage of co-solvent that remains clear after incubation is your working limit for maintaining solubility at that concentration.

  • Repeat steps 2-6 for other co-solvents like Ethanol or PEG-400 to compare efficacy.

Data Summary & Visualization

Table 1: Predicted Solubility Profile

This table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents.[2]

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Acidic/Neutral) Water, PBS (pH < 7)PoorThe carboxylic acid is protonated (neutral), making the molecule less polar and poorly water-soluble.
Aqueous (Basic) 0.1 M NaOH (pH > 8)GoodDeprotonation to the carboxylate salt increases polarity and water solubility.[1][3]
Polar Protic Methanol, EthanolModerateCan act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid.
Polar Aprotic DMSO, DMF, AcetonitrileGood to ExcellentHigh polarity and ability to accept hydrogen bonds effectively solvate the molecule.
Nonpolar Hexanes, ToluenePoorThe large polarity mismatch between the solvent and the compound prevents effective solvation.
Diagrams

G cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 8) Low_Solubility Poorly Soluble (Protonated Form) Structure_Low R-COOH High_Solubility Highly Soluble (Deprotonated Salt Form) Low_Solubility->High_Solubility + NaOH (Deprotonation) High_Solubility->Low_Solubility + HCl (Protonation) Structure_High R-COO⁻ + Na⁺

Caption: Ionization of the carboxylic acid at high pH increases polarity and aqueous solubility.

G Start Solubility Issue Encountered Solvent_Type What is your solvent? Start->Solvent_Type Aqueous Aqueous Buffer Solvent_Type->Aqueous Aqueous Organic Organic Solvent Solvent_Type->Organic Organic pH_Mod Can you modify pH? Aqueous->pH_Mod Solvent_Select Try Polar Aprotic Solvent (DMSO, DMF) Organic->Solvent_Select Use_Base Use Protocol 1: Add base (e.g., NaOH) to form soluble salt pH_Mod->Use_Base Yes Use_CoSolvent Use Protocol 2: Use co-solvent (e.g., DMSO) and check final % pH_Mod->Use_CoSolvent No Consider_Ester Consider converting to ester for better solubility Solvent_Select->Consider_Ester If still poor

Caption: A decision tree for systematically troubleshooting solubility issues.

References

  • Giorgio, G., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]

  • Kantevari, S., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. PubMed Central. Available at: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Available at: [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Ryabukhin, S. V., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. Available at: [Link]

  • Mohane, S. R., et al. (2009). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Available at: [Link]

  • Fun, H.-K., et al. (2010). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PubMed Central. Available at: [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]

  • Wagh, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]

  • Ji, Y. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Dar'in, D. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. Available at: [Link]

  • Sharma, D., et al. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Available at: [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]

  • Wieczerzak, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Pal, D., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Chem-Bio Informatics Journal. Available at: [Link]

Sources

Technical Support Center: Stability Testing of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during stability studies. The stability of these isoxazole derivatives is a critical parameter that can impact their purity, potency, and safety.[1][2] This resource will help you navigate the complexities of forced degradation and long-term stability studies in accordance with regulatory expectations.

Section 1: The Criticality of Stability Testing for Isoxazole Derivatives

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prevalent scaffold in medicinal chemistry due to its diverse biological activities.[3][4][5] Derivatives of this compound are being investigated for a range of therapeutic applications, including anti-inflammatory and analgesic development.[6] However, the inherent chemical nature of the isoxazole ring, particularly the labile N-O bond, makes it susceptible to degradation under various environmental conditions.[7][8]

Stability testing is not merely a regulatory requirement; it is a fundamental aspect of drug development that provides crucial information on:

  • Degradation Pathways: Identifying how the molecule breaks down under stress conditions such as heat, light, humidity, and pH variations.[1][9]

  • Intrinsic Stability: Understanding the inherent chemical robustness of the drug substance.[9]

  • Formulation and Packaging Development: Guiding the selection of appropriate excipients and container closure systems to ensure product integrity.[1][2]

  • Storage Conditions and Shelf-Life: Establishing recommended storage conditions and a viable shelf-life for the drug substance and product.[10][11]

Forced degradation studies, also known as stress testing, are a cornerstone of this process. They involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally degrade the molecule.[2] This proactive approach helps in the development of stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[12][13]

Section 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation studies are typically conducted during Phase III of clinical development, although initiating them earlier is highly encouraged.[2][12] The goal is to achieve a target degradation of approximately 1-30%.[1] The following Q&A section addresses common issues encountered during these studies.

Hydrolytic Stability

Question: I am performing hydrolytic stability studies on my this compound derivative, but I am not observing any degradation in acidic conditions (0.1N HCl at 60°C for 30 minutes). What should I do?

Answer: This is a common observation as some isoxazole derivatives can exhibit reasonable stability in acidic media. Here’s a systematic approach to troubleshoot this:

  • Increase Stress Severity: If no degradation is observed under initial conditions, you should gradually increase the stress. Consider refluxing the solution in a higher concentration of acid (e.g., 1N HCl) or for a longer duration.[1] It's crucial to document all conditions meticulously.

  • Elevate Temperature: Temperature is a significant factor in hydrolysis. If increasing acid concentration is not feasible or desirable, consider increasing the temperature in 10°C increments above your initial condition.[11]

  • Investigate Alkaline Conditions: The isoxazole ring is often more susceptible to base-catalyzed hydrolysis.[14][15] If you haven't already, initiate studies in alkaline conditions (e.g., 0.1N NaOH at 60°C for 30 minutes).[1] Research has shown that isoxazole ring opening can be significantly faster in basic solutions, especially at elevated temperatures.[14]

  • Analytical Method Verification: Ensure your analytical method (typically HPLC with UV or MS detection) is truly stability-indicating. It's possible that degradation is occurring, but your method is not capable of resolving the degradants from the parent peak. Co-elution can mask the presence of degradation products.

Question: My compound shows rapid and extensive degradation in alkaline conditions, making it difficult to identify the primary degradation pathway. How can I control the degradation rate?

Answer: Excessive degradation can be as problematic as no degradation. To gain a better understanding of the degradation pathway, you need to slow down the reaction.

  • Reduce Base Concentration: Start by significantly lowering the concentration of your base (e.g., from 0.1N NaOH to 0.01N or even 0.001N NaOH).

  • Lower the Temperature: Perform the experiment at a lower temperature. For instance, if you are currently at 60°C, try conducting the study at room temperature or 40°C.

  • Time-Point Sampling: Take samples at very early time points (e.g., 5, 15, 30 minutes) to capture the formation of initial degradation products before they degrade further.

Oxidative Stability

Question: I am using 3% hydrogen peroxide for my oxidative stress testing, but I am seeing multiple, poorly resolved peaks in my chromatogram. How can I improve this?

Answer: Oxidative degradation can often lead to a complex mixture of products. The key is to control the reaction and optimize your analytical method.

  • Optimize Peroxide Concentration: 30% hydrogen peroxide is a common starting point, but for sensitive molecules, this can be too harsh. Try reducing the concentration to 3% or even lower. Other oxidizing agents like metal ions or radical initiators (e.g., AIBN) can also be explored if hydrogen peroxide proves unsuitable.[1][2]

  • Control Temperature: Perform the experiment at room temperature initially. If the reaction is too slow, a gentle increase to 40-50°C can be considered.

  • Method Development: This is crucial. A complex degradation profile requires a robust analytical method.

    • Gradient Optimization: Develop a shallower gradient in your HPLC method to improve the separation of closely eluting peaks.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to alter the selectivity and achieve better resolution.

    • Mass Spectrometry (MS) Detection: Couple your HPLC to a mass spectrometer. MS detection can help identify and deconvolute co-eluting peaks based on their mass-to-charge ratio.

Question: I suspect my this compound derivative is susceptible to auto-oxidation. How can I confirm this and what are the implications?

Answer: Auto-oxidation, or oxidation by atmospheric oxygen, can be a significant stability concern.

  • Headspace Analysis: Store a sample of your compound in a sealed vial with a normal air headspace and another sample in a vial purged with an inert gas like nitrogen or argon. Analyze both samples over time. A greater degree of degradation in the air-exposed sample suggests susceptibility to auto-oxidation.

  • Antioxidant Spiking: In your formulation development, consider including an antioxidant. Spiking a solution of your compound with a known antioxidant and comparing its stability to an un-spiked solution can provide evidence of oxidative degradation.

  • Implications: If your compound is prone to auto-oxidation, it will have significant implications for manufacturing, packaging, and storage. You may need to:

    • Manufacture under an inert atmosphere.

    • Select packaging that provides a barrier to oxygen.

    • Include antioxidants in the final drug product formulation.

Photostability

Question: My compound is showing significant degradation under ICH Q1B photostability testing conditions. What are the likely degradation mechanisms and how can I mitigate this?

Answer: The isoxazole ring is known to be photosensitive. UV irradiation can cause the weak N-O bond to cleave, leading to ring-opening and rearrangement to form oxazoles via an azirine intermediate.[7][8]

  • Confirm Photodegradation: To confirm that the degradation is due to light exposure, include a dark control sample wrapped in aluminum foil and stored under the same temperature and humidity conditions.[11] Significant degradation in the light-exposed sample compared to the dark control confirms photosensitivity.

  • Wavelength Dependence: If possible, investigate the effect of different wavelengths of light. Some compounds may be more sensitive to UV-A versus UV-B or visible light. This information can be valuable for understanding the degradation mechanism.

  • Mitigation Strategies:

    • Light-Protective Packaging: This is the most common and effective solution. Amber-colored vials, opaque containers, and secondary packaging like cartons can protect the drug product from light.

    • Formulation Approaches: In some cases, the inclusion of UV-absorbing excipients in the formulation can offer protection.

    • Structural Modification: In early-stage development, if photostability is a major hurdle, medicinal chemists may consider structural modifications to improve the compound's intrinsic photostability.

Thermal Stability

Question: During thermal stress testing (e.g., 80°C), I observe a loss of mass in my solid sample, but my HPLC analysis shows minimal degradation. What could be happening?

Answer: This scenario suggests a physical change or the loss of a volatile component rather than chemical degradation of the parent molecule.

  • Thermogravimetric Analysis (TGA): TGA is an excellent technique to investigate this. It measures the change in mass of a sample as a function of temperature. A mass loss at a specific temperature can indicate desolvation (loss of solvent), dehydration (loss of water), or sublimation. The thermal decomposition of carboxylic acids typically occurs at much higher temperatures, often between 227°C and 377°C.[16]

  • Differential Scanning Calorimetry (DSC): DSC can be used in conjunction with TGA. It measures the heat flow into or out of a sample as a function of temperature. Endothermic events like melting, desolvation, or dehydration can be clearly identified.

  • Karl Fischer Titration: If you suspect the presence of water, Karl Fischer titration is the gold standard for quantifying water content in a solid sample.

  • Headspace Gas Chromatography-Mass Spectrometry (GC-MS): If you suspect the loss of a residual solvent, headspace GC-MS can identify and quantify volatile organic compounds.

Section 3: Experimental Protocols & Data Presentation

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Elucidation Plan Define Stress Conditions (ICH Q1A/Q1B) Prepare Prepare Stock Solutions & Controls Plan->Prepare Stress Expose Drug Substance to Stress Conditions Prepare->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze via Stability- Indicating Method (HPLC-UV/MS) Sample->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: A generalized workflow for conducting forced degradation studies.

Recommended Stress Conditions for Initial Screening

The following table summarizes the recommended starting conditions for forced degradation studies as per ICH guidelines.[11][17]

Stress ConditionRecommended ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1N HCl at 60°C for 30 minutesHydrolysis of amide or ester groups, potential isoxazole ring opening.
Base Hydrolysis 0.1N NaOH at 60°C for 30 minutesSaponification of esters, hydrolysis of amides, base-catalyzed isoxazole ring opening.[14][15]
Oxidation 3% H₂O₂ at room temperatureOxidation of electron-rich moieties.
Thermal (Solid) 80°CSolid-state degradation, potential for polymorphic transitions.
Thermal (Solution) 60°C in aqueous solutionAccelerated hydrolysis or other solution-state degradation.
Photostability ICH Q1B guidelines (exposure to cool white fluorescent and near-UV lamps)Photolytic cleavage of the N-O bond in the isoxazole ring, rearrangements.[7][8]
Step-by-Step Protocol: Acid Hydrolysis
  • Preparation:

    • Accurately weigh approximately 10 mg of the this compound derivative into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a 0.1N HCl solution.

  • Stress Application:

    • Pipette 1 mL of the stock solution into a clean, labeled reaction vial.

    • Add 1 mL of 0.1N HCl to the vial.

    • Cap the vial securely and place it in a water bath or heating block set to 60°C.

    • Simultaneously, prepare a control sample by adding 1 mL of the stock solution to 1 mL of purified water and keep it at room temperature.

  • Sampling and Quenching:

    • After 30 minutes, remove the vial from the heat source.

    • Immediately neutralize the reaction by adding 1 mL of 0.1N NaOH. This is crucial to stop the degradation process.

    • Dilute the sample with your mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the stressed and control samples into a validated stability-indicating HPLC system.

    • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.

    • Calculate the percentage of degradation.

Section 4: FAQs

Q1: What is "mass balance" and why is it important in stability studies?

A1: Mass balance is an important concept in forced degradation studies. It is the process of accounting for all the drug substance after it has been stressed. A good mass balance, typically between 95% and 105%, is achieved when the sum of the assay of the parent drug and the impurities (degradation products) is close to the initial assay of the drug. A poor mass balance may indicate that some degradation products are not being detected by the analytical method (e.g., they are not UV active, are volatile, or are irreversibly adsorbed to the column).

Q2: How do I develop a stability-indicating analytical method?

A2: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, excipients, or other potential impurities.[1] The development process involves:

  • Forced Degradation: Generating degradation products by subjecting the drug substance to a variety of stress conditions.

  • Method Optimization: Developing an HPLC method (or other suitable technique) that can separate the parent drug from all the generated degradation products. This often involves screening different columns, mobile phases, and gradient conditions.

  • Peak Purity Analysis: Using a photodiode array (PDA) detector or a mass spectrometer to confirm that the parent peak is pure and does not have any co-eluting impurities.

  • Validation: Validating the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Q3: At what stage of drug development should I perform forced degradation studies?

A3: While regulatory guidance suggests that forced degradation studies should be completed during Phase III of clinical development, it is highly recommended to start these studies as early as possible, even before Phase II.[12] Early stress testing provides valuable information that can guide the manufacturing process, aid in the development of a robust analytical method, and allow sufficient time for the identification and characterization of any significant degradation products.[12]

Section 5: Logical Decision Tree for Investigating an Unknown Peak in a Stability Study

Unknown_Peak_Investigation Start Unknown Peak Detected in Stability Sample IsPresentInControl Is the peak present in the t=0 sample or placebo? Start->IsPresentInControl YesControl Likely a related substance or excipient interaction. Investigate raw materials. IsPresentInControl->YesControl Yes NoControl Potential Degradation Product IsPresentInControl->NoControl No MassSpec Characterize by LC-MS Determine Molecular Weight NoControl->MassSpec Fragmentation Perform MS/MS (Fragmentation Analysis) MassSpec->Fragmentation Structure Propose Putative Structure Fragmentation->Structure Synthesis Synthesize the proposed degradant standard Structure->Synthesis Confirmation Confirm identity by co-elution and spectral comparison (e.g., NMR) Synthesis->Confirmation

Caption: A decision tree for the investigation of an unknown chromatographic peak.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). (n.d.).
  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003).
  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
  • ICH guidelines for stability studies 1. (2012, July 28). Slideshare.
  • ICH Guideline Q1: Stability Testing of Drug Substances and Drug Products. (n.d.).
  • Isoxazole. (n.d.). In Wikipedia.
  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate.
  • Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone Derivatives in Aqueous Solutions. Journal of Pharmaceutical Sciences, 80(6), 573–577. [Link]

  • Structure and stability of isoxazoline compounds. (n.d.). ResearchGate.
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (2022). Angewandte Chemie International Edition, 61(47), e202209947. [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2019).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(3), 1435. [Link]

  • Forced Degradation Studies. (2016). MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(1), 1-21.
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports, 12(1), 18151. [Link]

  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.).
  • Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. (2022). Angewandte Chemie International Edition, 61(47), e202209947. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
  • Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research.
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports, 12(1), 18151. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). Pharmaceuticals.
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Advances.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). Journal of Applied Pharmaceutical Science.
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). Physical Chemistry Chemical Physics.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
  • SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. (2018). Acta Poloniae Pharmaceutica, 75(2), 359-368.
  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021). Physical Chemistry Chemical Physics, 23(32), 17466-17478. [Link]

  • THERMAL BEHAVIOR OF SOME NEW PHENOXYALKYL CARBOXYLIC ACIDS DERIVATIVES IN NITROGEN ATMOSPHERE. (2009). SCIENTIFIC STUDY & RESEARCH.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). Molbank, 2024(1), M1762. [Link]

Sources

Technical Support Center: Synthesis of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during its synthesis. Our approach is rooted in mechanistic principles to empower users to not only solve immediate experimental issues but also to build a foundational understanding for future synthetic endeavors.

Introduction: Navigating the Synthesis

This compound is a valuable building block in medicinal chemistry and materials science.[1] The synthesis of 3,5-disubstituted isoxazoles is most commonly achieved via two primary pathways: the reaction of a chalcone intermediate with hydroxylamine or the [3+2] cycloaddition of a nitrile oxide with an alkyne.[2][3] While robust, both routes present unique challenges, including side product formation, low yields, and purification difficulties. This guide provides a structured approach to diagnosing and resolving these issues.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My overall yield of this compound is unexpectedly low. What are the potential causes?

A1: Low yield is a multifaceted issue that requires systematic diagnosis. The root cause often lies in one of three areas: starting material integrity, suboptimal reaction conditions, or instability of key intermediates.

Below is a logical workflow to diagnose the source of low yield.

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_SM Verify Starting Material Quality Start->Check_SM Check_Cond Review Reaction Conditions Start->Check_Cond Check_Inter Consider Intermediate Stability (e.g., Nitrile Oxide) Start->Check_Inter Impure_SM Impure or Degraded Starting Materials Check_SM->Impure_SM Purity issue found (NMR, LC-MS) Pure_SM Materials Verified as Pure Check_SM->Pure_SM Purity confirmed Solution_Optimize Action: Systematically optimize conditions (temp, time, solvent, base/catalyst). Check_Cond->Solution_Optimize Solution_InSitu Action: Ensure effective in situ generation; adjust addition rates or temperature to minimize side reactions. Check_Inter->Solution_InSitu Solution_Purify Action: Re-purify or re-synthesize starting materials. Impure_SM->Solution_Purify Pure_SM->Check_Cond

Figure 1. Troubleshooting workflow for low reaction yield.

Causality-Driven Checklist:

  • Starting Material Integrity:

    • 2-Methoxybenzaldehyde: Ensure it is free of the corresponding benzoic acid, which can interfere with aldoxime formation.

    • Hydroxylamine (HCl salt): This reagent can degrade over time. Use a freshly opened bottle or verify its quality.

    • Alkyne (e.g., Ethyl Propiolate): Terminal alkynes can be prone to polymerization or oxidation. Verify purity by NMR before use.

  • Reaction Condition Optimization:

    • Base Selection: The choice and stoichiometry of the base are critical. For nitrile oxide generation from an aldoxime, a non-nucleophilic base like triethylamine (Et₃N) is often used to deprotonate the hydroximinoyl chloride intermediate.[4] For chalcone cyclization, a base like KOH or NaOH in ethanol is common.[5]

    • Temperature Control: The dimerization of nitrile oxides to furoxans is temperature-dependent. Generating the nitrile oxide at a low temperature (0 °C) and allowing it to react with the alkyne as it slowly warms to room temperature can significantly minimize this side reaction.[6]

    • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity of 1,3-dipolar cycloadditions.[7]

  • Intermediate Stability (for Cycloaddition Route):

    • The key intermediate, 2-methoxyphenylacetonitrile oxide, is not typically isolated. It is generated in situ. If its generation is too slow, the dipolarophile (the alkyne) may degrade. If it is generated too quickly or the alkyne concentration is low, it will dimerize. Ensure the oxidant (e.g., NCS, Oxone) is added portion-wise or slowly to maintain a low, steady concentration of the nitrile oxide.[2]

Q2: I am observing a significant, difficult-to-separate impurity alongside my desired product. What is it likely to be?

A2: The identity of the major side product is highly dependent on the synthetic route chosen. Characterization by LC-MS and ¹H NMR is crucial for diagnosis.

Table 1: Common Side Products and Their Identification

Potential Side ProductOriginating RouteFormation MechanismKey Analytical SignaturesMitigation Strategy
Furoxan Dimer 1,3-Dipolar CycloadditionHead-to-tail dimerization of the intermediate nitrile oxide.Mass spec shows a molecular weight of 2x the nitrile oxide intermediate. Complex aromatic region in ¹H NMR.Slow, controlled in situ generation of the nitrile oxide at low temperature. Ensure a stoichiometric excess of the alkyne.
3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid 1,3-Dipolar CycloadditionIncorrect regiochemical outcome of the cycloaddition.[4]Distinctly different chemical shifts for the isoxazole proton and aromatic protons in ¹H NMR compared to the desired product.Regioselectivity is governed by frontier molecular orbital theory.[7] Using an electron-withdrawing group on the alkyne (like an ester) generally directs the substitution pattern correctly.
Isoxazoline Derivative Chalcone CyclizationIncomplete oxidation of the initially formed isoxazoline ring to the aromatic isoxazole.[8]Presence of aliphatic protons (typically around 3-5 ppm) in the ¹H NMR spectrum corresponding to the C4 and C5 positions of the isoxazoline ring.Include an oxidant in the reaction or ensure reaction conditions (e.g., prolonged heating in some solvents) promote aromatization.
Chalcone Oxime Chalcone CyclizationReaction of hydroxylamine at the carbonyl group without subsequent cyclization.[9][10]Molecular weight corresponds to the chalcone plus NH-OH minus H₂O. Presence of a distinct oxime -OH proton signal in ¹H NMR.Ensure the use of a suitable base (e.g., NaOH, KOH) and sufficient heat to promote the Michael addition and subsequent cyclization/dehydration.[11]
Q3: My product appears to be decomposing during workup or purification. Why is this happening?

A3: Both the isoxazole ring and the carboxylic acid functional group can be sensitive to certain conditions.

  • Isoxazole Ring Instability: The N-O bond in the isoxazole ring is its most labile point. It can be cleaved under certain reductive conditions (e.g., catalytic hydrogenation with H₂/Pd) or by some strong bases.[6][12] During workup, avoid using excessively strong bases for extractions.

  • Decarboxylation: Carboxylic acids, particularly heteroaromatic ones, can undergo decarboxylation at elevated temperatures.[13][14] This is a common issue during purification by distillation or if the reaction is run at a very high temperature for a prolonged period. If you suspect decarboxylation, analyze your crude product for the presence of 5-(2-methoxyphenyl)isoxazole.

Q4: How can I effectively purify the final carboxylic acid product?

A4: Standard silica gel chromatography can be challenging for carboxylic acids due to their polarity, which often leads to significant tailing and poor separation. Alternative methods are often more effective.

  • Acid-Base Extraction: This is a highly effective method for separating acidic products from neutral or basic impurities.[13] A detailed protocol is provided in Section 3. The key is to dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract the desired acid into an aqueous basic solution (e.g., NaHCO₃ or Na₂CO₃), wash the aqueous layer to remove any trapped neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.

  • Crystallization: If a suitable solvent system can be identified, crystallization is an excellent and scalable purification technique.[13]

  • Modified Chromatography: If chromatography is necessary, "acid-washing" the silica gel or adding a small percentage of acetic acid to the eluent can help to reduce tailing by protonating the silica surface.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this molecule?

A1: The 1,3-dipolar cycloaddition route generally offers superior control over regioselectivity, which is critical for obtaining the desired 5-aryl-3-carboxy isomer. A robust and frequently employed sequence is outlined below.[2][15][16]

Synthesis_Workflow A 2-Methoxy- benzaldehyde B 2-Methoxy- benzaldoxime A->B NH2OH·HCl C In situ generation of 2-Methoxyphenyl- acetonitrile Oxide B->C e.g., NCS or Oxone D Ethyl 5-(2-Methoxy- phenyl)isoxazole- 3-carboxylate C->D + Ethyl Propiolate ([3+2] Cycloaddition) E Final Product: 5-(2-Methoxyphenyl)- isoxazole-3-carboxylic acid D->E Ester Hydrolysis (e.g., LiOH, H2O)

Figure 3. Concerted mechanism of 1,3-dipolar cycloaddition.
Q3: How can I control regioselectivity to ensure the formation of the 5-aryl-3-carboxy isomer?

A3: Regioselectivity in 1,3-dipolar cycloadditions is primarily controlled by the electronic properties of the substituents on both the dipole and the dipolarophile, as described by Frontier Molecular Orbital (FMO) theory. [7]In the reaction between an aryl nitrile oxide and ethyl propiolate (an electron-poor alkyne), the dominant orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. This interaction favors the formation of the isomer where the aryl group (from the nitrile oxide) is at the 5-position and the electron-withdrawing carboxylate group (from the alkyne) is at the 3-position. This is the desired regiochemical outcome. [17]

Q4: What analytical techniques are best for characterizing the final product and identifying impurities?

A4: A combination of techniques is essential for unambiguous structure confirmation and purity assessment.

  • ¹H and ¹³C NMR: Provides the primary structural information. Key signals to look for in the final product include the singlet for the isoxazole C4-H (typically 6.5-7.5 ppm), the aromatic protons of the 2-methoxyphenyl group, the methoxy singlet (~3.9 ppm), and the absence of the ester's ethyl signals after hydrolysis. The carboxylic acid proton may be a broad singlet or may not be observed depending on the solvent.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for determining the molecular weight of the product and any impurities. It is also the best tool for assessing purity (e.g., as % area under the curve).

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups. Look for a strong C=O stretch for the carboxylic acid (~1700-1730 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).

Section 3: Validated Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate

This protocol is adapted from general procedures for 1,3-dipolar cycloadditions. [2][15]

  • Step A: Aldoxime Formation. To a solution of 2-methoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2-4 hours or until TLC indicates complete consumption of the aldehyde. Remove the ethanol under reduced pressure and partition the residue between water and ethyl acetate. Dry the organic layer and concentrate to yield 2-methoxybenzaldoxime, which can often be used without further purification.

  • Step B: Cycloaddition. Dissolve the 2-methoxybenzaldoxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent like dichloromethane (DCM) or THF. Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution or slurry of N-Chlorosuccinimide (NCS) (1.05 eq) in the same solvent. Add the NCS solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, add triethylamine (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup. Quench the reaction with water. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

Protocol 2: Hydrolysis to the Carboxylic Acid
  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) and stir the mixture at room temperature until TLC or LC-MS confirms the complete disappearance of the starting ester.

  • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a solvent like DCM or ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Protocol 3: Purification via Acid-Base Extraction
  • Dissolve the crude product from the hydrolysis step in ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x volume of organic layer).

  • Combine the aqueous layers. Wash this combined aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath. Slowly and with stirring, add 1M HCl until the pH is ~2, at which point the pure product should precipitate.

  • Collect the solid by filtration, wash with cold deionized water, and dry thoroughly.

References

  • Effect of hydroxylamine hydrochloride on chalcones. ResearchGate.

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.

  • 1,3-Dipolar cycloaddition. Wikipedia.

  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate.

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances.

  • Isoxazole synthesis. Organic Chemistry Portal.

  • Biological activity of new heterocyclic compounds derived from chalcone. Journal of Medicinal and Pharmaceutical Chemistry Research.

  • Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. Journal Of Kufa For Chemical Sciences.

  • Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica.

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry.

  • Application of chalcones in heterocycles synthesis: Synthesis of 2-(isoxazolo, pyrazolo and pyrimido) substituted analogues of 1,4-benzodiazepine. Journal of Chemical Sciences.

  • Preparation method of chalcone oxime compound and application of the same as novel immunosuppressant. Google Patents.

  • Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. Synlett.

  • 5-(2-METHOXY-PHENYL)-ISOXAZOLE-3-CARBOXYLIC ACID. BOC Sciences.

  • Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. BenchChem.

  • Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid. BenchChem.

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry.

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules.

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate.

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. SUNY Oneonta.

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.

  • 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid. Chem-Impex.

  • Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. ResearchGate.

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.

  • Decarboxylation. Organic Chemistry Portal.

  • Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. Molecules.

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. ResearchGate.

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI.

Sources

Technical Support Center: Scaling Up the Synthesis of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis, typically achieved via a 1,3-dipolar cycloaddition reaction, is well-established at the lab scale. However, scaling up this process presents unique challenges related to reaction kinetics, impurity control, and product isolation. This technical support guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from benchtop to a larger scale. We will address common pitfalls in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Synthesis Overview & Core Principles

The most direct and widely adopted route for constructing the 5-arylisoxazole-3-carboxylic acid scaffold is the [3+2] cycloaddition between a nitrile oxide and an alkyne.[1][2] The nitrile oxide is a highly reactive intermediate and is almost always generated in situ to be trapped by the alkyne.

The overall synthetic strategy involves two key stages:

  • 1,3-Dipolar Cycloaddition: An in situ generated nitrile oxide (derived from an α-halo-oxime, such as ethyl 2-chloro-2-(hydroxyimino)acetate) reacts with 2-ethynylanisole. This forms the isoxazole ring and yields the corresponding ethyl ester.

  • Saponification: The resulting ethyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Reaction_Workflow cluster_step1 Step 1: [3+2] Cycloaddition cluster_step2 Step 2: Saponification Reactant1 2-Ethynylanisole Ester Intermediate: Ethyl 5-(2-methoxyphenyl)isoxazole- 3-carboxylate Reactant1->Ester Nitrile oxide generated in situ Reactant2 Ethyl 2-chloro-2- (hydroxyimino)acetate Reactant2->Ester Nitrile oxide generated in situ Base Organic Base (e.g., Et3N) in an Aprotic Solvent Base->Ester Nitrile oxide generated in situ Hydrolysis Aqueous Base (e.g., LiOH, NaOH) followed by Acidic Workup Ester->Hydrolysis Product Final Product: 5-(2-Methoxyphenyl)isoxazole- 3-carboxylic acid Hydrolysis->Product

Caption: High-level workflow for the two-step synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is excellent at 1 gram, but drops significantly when I try a 20-gram scale. What are the most likely causes?

A: This is a classic scale-up challenge. The primary causes are often related to mass and heat transfer limitations. At a larger scale, inefficient mixing can create "hot spots" or areas of high reagent concentration, which promotes side reactions. The rate of addition for the base used to generate the nitrile oxide becomes far more critical. A rate that is effective on a small scale can be too fast for a larger volume, leading to a buildup of the unstable nitrile oxide intermediate.

Q2: I'm observing a major, less polar byproduct in my crude reaction mixture. What is it likely to be?

A: The most common byproduct in this reaction is a furoxan (1,2,5-oxadiazole-2-oxide), which results from the dimerization of the nitrile oxide intermediate.[3] This occurs when the nitrile oxide is generated faster than it can be consumed by the alkyne. This issue is exacerbated by poor mixing, slow reaction kinetics of the main cycloaddition, or too-rapid addition of the base.

Q3: Is the reaction exothermic? Do I need special cooling?

A: Yes, both the in situ generation of the nitrile oxide from the hydroximinoyl chloride and the subsequent cycloaddition can be exothermic. While this may not be noticeable on a sub-gram scale, the heat generated can become significant in larger batches. Inadequate temperature control can accelerate the decomposition and dimerization of the nitrile oxide, leading to lower yields and increased impurities. For scales above 10-20 grams, active cooling and careful monitoring of the internal temperature are highly recommended.

Section 3: Detailed Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion

Question: My reaction stalls with significant starting material remaining, even after extended reaction times. How can I drive it to completion?

Answer: Stalled reactions at scale often point to issues with reagent stability, stoichiometry, or reaction conditions that differ from the small-scale environment.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Yield or Stalled Reaction Check1 Verify Purity & Stoichiometry of Starting Materials Start->Check1 Check2 Review Reaction Conditions (Temp, Concentration, Addition Rate) Start->Check2 Check3 Analyze Impurity Profile (LC-MS, NMR of crude) Start->Check3 Action1 Use freshly purified reagents. Ensure base is dry and high-purity. Check1->Action1 Action2 Decrease addition rate of base. Maintain strict temperature control (e.g., 0-5 °C). Check2->Action2 Action4 Ensure efficient mixing to maintain homogeneity in the reactor. Check2->Action4 Action3 If furoxan dimer is dominant, focus on slowing nitrile oxide generation. Check3->Action3

Caption: A logical workflow for diagnosing and fixing low-yield issues.

Optimization Parameters: A systematic approach to optimization is crucial. Consider the following parameters:

ParameterIssue on Scale-UpRecommended Optimization
Base Addition Rate Too fast, causing nitrile oxide to build up and dimerize.Use a syringe pump for controlled, slow addition over several hours.
Temperature Exotherm raises internal temperature, accelerating side reactions.Maintain a consistent internal temperature using an ice bath or cryocooler. Monitor with a probe.
Mixing Inefficient stirring leads to poor homogeneity.Use an overhead stirrer with a properly sized impeller. Consider baffles in the reactor for larger volumes.
Reagent Purity Impurities in the alkyne or oxime can inhibit the reaction.Ensure starting materials are of high purity (>98%). The hydroximinoyl chloride can be unstable and should be used fresh.
Concentration Conditions that are too dilute can slow the desired reaction, giving the nitrile oxide time to decompose.While counterintuitive, sometimes increasing the concentration slightly can favor the bimolecular cycloaddition over the unimolecular decomposition. Titrate this carefully.
Issue 2: Furoxan Dimerization Side Reaction

Question: My crude product is contaminated with a significant amount of the furoxan dimer. How can I suppress this side reaction?

Answer: Suppressing furoxan formation is entirely about controlling the concentration of the free nitrile oxide at any given moment. The goal is to ensure that when a molecule of nitrile oxide is formed, its most likely collision is with a molecule of 2-ethynylanisole, not another molecule of nitrile oxide.

Competing_Reactions NitrileOxide Nitrile Oxide Intermediate DesiredProduct Desired Isoxazole Ester NitrileOxide->DesiredProduct + Alkyne [Desired Bimolecular Reaction] SideProduct Furoxan Dimer (Major Side Product) NitrileOxide->SideProduct + another Nitrile Oxide [Undesired Dimerization] Alkyne 2-Ethynylanisole

Caption: The kinetic competition between the desired reaction and side reaction.

Strategies to Minimize Dimerization:

  • Slow Generation: This is the most critical factor. The base (e.g., triethylamine) that generates the nitrile oxide should be added sub-surface via a syringe pump over a period of 2-4 hours.

  • Stoichiometry: Use a slight excess of the alkyne (1.1 to 1.2 equivalents). This increases the probability of a productive collision with the nitrile oxide.

  • Reverse Addition: Add the hydroximinoyl chloride precursor to a solution of the alkyne and base. This ensures the alkyne is always in excess when the nitrile oxide is formed. However, this can be technically challenging depending on the stability and solubility of the precursor.

Issue 3: Challenges in Workup and Purification

Question: Column chromatography is not feasible for purifying my 50g batch of carboxylic acid. What is a scalable and efficient purification strategy?

Answer: For a carboxylic acid product, an acid-base extraction is the most effective and scalable purification method.[4] This technique leverages the acidic nature of your product to separate it from neutral or basic impurities. Final purification is then achieved by crystallization.

Comparison of Purification Methods for Scale-Up:

MethodFeasibility at ScaleProsCons
Silica Gel Chromatography PoorHigh resolution for small quantities.Requires vast amounts of solvent and silica; time-consuming; high product loss on silica.
Acid-Base Extraction ExcellentHighly scalable; uses inexpensive reagents (base, acid); effectively removes neutral impurities (like furoxan dimer).Can lead to emulsions; requires handling large volumes of aqueous solutions; product must be stable to pH swings.[4]
Crystallization ExcellentYields high-purity material; very cost-effective at scale; solvent can often be recycled.Requires finding a suitable solvent system; can be an art to optimize; some yield loss in the mother liquor is inevitable.

Recommended Purification Protocol (Post-Saponification):

  • Initial Workup: After the saponification is complete, cool the reaction mixture and dilute it with water.

  • Remove Neutral Impurities: Transfer the aqueous solution to a large separatory funnel and extract it 2-3 times with a non-polar organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene). The neutral impurities (unreacted alkyne, furoxan dimer) will move to the organic layer. Discard the organic layer.

  • Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly and with vigorous stirring, add cold 2M HCl until the pH of the solution is ~2. The desired carboxylic acid product will precipitate as a solid.

  • Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of a cold non-polar solvent (like hexane) to aid in drying.

  • Final Purification (Crystallization): Dry the crude solid. Perform a recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) to obtain the final, high-purity product.

Section 4: Recommended Scale-Up Protocol (50g Scale)

This protocol assumes successful optimization at a smaller scale and incorporates the troubleshooting advice above.

Step 1: 1,3-Dipolar Cycloaddition

  • Setup: In a 2L, 3-neck round-bottom flask equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet, add 2-ethynylanisole (1.1 eq) and dichloromethane (DCM, approx. 500 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice/salt bath.

  • Reagent Addition: Add ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq).

  • Slow Base Addition: In a separate flask, prepare a solution of triethylamine (1.2 eq) in DCM (100 mL). Add this solution to the main reaction flask dropwise via a syringe pump over 3-4 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C overnight. Monitor the consumption of the hydroximinoyl chloride by TLC or LC-MS.

  • Workup: Once the reaction is complete, wash the organic mixture with 1M HCl (2x), followed by saturated sodium bicarbonate solution (1x), and finally brine (1x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

Step 2: Saponification and Purification

  • Setup: To the crude ethyl ester in a 2L flask, add a mixture of tetrahydrofuran (THF, 250 mL) and water (250 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC/LC-MS, typically 4-6 hours).

  • Purification:

    • Concentrate the reaction mixture under reduced pressure to remove most of the THF.

    • Dilute the remaining aqueous solution with 500 mL of water.

    • Extract with MTBE (2 x 250 mL) to remove neutral impurities. Discard the organic layers.

    • Cool the aqueous layer to 0-5 °C and acidify to pH 2 by the slow addition of cold 3M HCl.

    • Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water (3 x 100 mL).

    • Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

    • Perform a final recrystallization from a suitable solvent (e.g., isopropanol/water) to yield the pure this compound.

References

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health (NIH). Available at: [Link]

  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online. Available at: [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Design and Synthesis of Novel 5-Arylisoxazole-1,3,4-thiadiazole Hybrids as α-Glucosidase Inhibitors. Bentham Science. Available at: [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some isoxazole derivatives from various chalcones. JETIR. Available at: [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available at: [Link]

  • Synthesis of 5‐arylisoxazole‐3‐carboxylic acids 6. ResearchGate. Available at: [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Scholars Research Library. Available at: [Link]

  • Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Semantic Scholar. Available at: [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on optimizing this compound for therapeutic use. My objective is to provide not just protocols, but the strategic rationale behind them, empowering you to troubleshoot common hurdles in enhancing oral bioavailability.

The core challenge with this molecule, and many like it, stems from the carboxylic acid moiety. While often crucial for target engagement, this functional group is a double-edged sword. Most carboxylic acids, with a pKa around 3.5 to 4.5, are predominantly ionized at physiological pH.[1][2] This ionization increases aqueous solubility but can severely limit the molecule's ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract, leading to poor absorption and low oral bioavailability.[2][3]

This guide will walk you through the common questions, pitfalls, and experimental pathways to systematically address this challenge.

Section 1: Foundational FAQs

This section addresses the preliminary questions that form the basis of a rational drug design and development strategy for this compound.

Q1: Why is the bioavailability of this compound likely to be poor?

A: The primary reason is the physicochemical liability imposed by the carboxylic acid group. At the pH of the small intestine (approx. 6.0-7.4), this group will be deprotonated to its carboxylate form. This negative charge significantly increases the molecule's polarity and hydrophilicity, which is unfavorable for passive diffusion across the intestinal epithelium. This balance between solubility and permeability is a classic challenge in drug formulation.[3] While the ionized form is soluble in the gut lumen, it struggles to pass through the cell membranes to enter systemic circulation.

Q2: What are the primary strategies to improve its bioavailability?

A: There are three main pillars of attack, which can be used alone or in combination:

  • Chemical Modification (Prodrugs): This is often the most effective strategy. By temporarily masking the carboxylic acid, typically as an ester, we can create a more lipophilic (fat-soluble) prodrug that crosses the intestinal wall more easily.[4] Once absorbed, endogenous enzymes (esterases) cleave the ester, releasing the active carboxylic acid parent drug into the bloodstream.[4][5]

  • Formulation Enhancement: These strategies aim to improve the dissolution and absorption of the parent drug without chemically altering it. Key techniques include:

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the drug in lipid carriers, facilitating its absorption and potentially bypassing first-pass metabolism via lymphatic transport.[6][7]

    • Particle Size Reduction: Micronization or creating nanoparticles increases the drug's surface area, which can significantly speed up its dissolution rate in gastrointestinal fluids.[7][8]

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix prevents it from forming a stable, hard-to-dissolve crystal lattice, thereby improving solubility.[7][9]

  • Crystal Engineering (Salts & Cocrystals): Forming a salt with a suitable counter-ion or a cocrystal with a pharmaceutically acceptable coformer can alter the crystal packing of the solid form, often leading to improved solubility and dissolution rates.[10][11][12]

Q3: Beyond the carboxylic acid, are there other potential metabolic liabilities I should be aware of?

A: Yes. The isoxazole ring itself can be a site of metabolism. A known metabolic pathway for some isoxazoles is reductive N-O bond cleavage, which opens the ring.[13][14] This can sometimes lead to the formation of reactive metabolites, such as cyanoacroleins or enimines, which could have toxicological implications.[13][14] Additionally, the 2-methoxy group on the phenyl ring is a potential site for oxidative O-demethylation by cytochrome P450 enzymes, primarily in the liver. It is crucial to assess the metabolic stability of both the parent compound and any designed prodrugs early in the development process.

Section 2: Troubleshooting Guide: Prodrug Development

The prodrug approach is a cornerstone of overcoming the bioavailability challenges of carboxylic acids. However, it is not without its own set of experimental hurdles.

Q&A 1: I've synthesized an ethyl ester prodrug. It has excellent predicted permeability, but my in vivo pharmacokinetic (PK) study in rats shows very low exposure of the parent acid. What should I investigate?

A: This is a classic prodrug development issue. High permeability of the prodrug is necessary, but not sufficient. The problem likely lies in the rate and extent of its conversion back to the active parent drug.

  • Plausible Cause: Insufficient or overly rapid hydrolysis of the ester bond. The prodrug may not be a good substrate for the esterase enzymes present in the rat's plasma, gut wall, or liver. Alternatively, it might be so rapidly metabolized at other sites (e.g., the methoxy group) that it's cleared before it can be converted.

  • Troubleshooting Workflow & Protocol:

    • Assess In Vitro Prodrug Stability: Before another animal study, you must determine if the prodrug can be efficiently cleaved. The first step is an in vitro plasma stability assay.

      • Experimental Protocol: See Protocol 2: In Vitro Metabolic & Plasma Stability Assay. You will incubate your ethyl ester prodrug in rat, mouse, and human plasma and measure its disappearance and the appearance of the parent acid over time.

      • Interpretation: If the half-life (t½) of the prodrug is very long (>60 min), it indicates poor conversion by plasma esterases. This is a common reason for in vivo failure.

    • Rational Prodrug Redesign: If plasma stability is poor, you must synthesize new prodrugs. Do not approach this randomly. The goal is to create an ester that is sterically and electronically favorable for esterase activity.

      • Strategy: Synthesize a small library of esters with varying steric hindrance. Good candidates include methyl, n-propyl, and isopropyl esters. Acyloxymethyl esters are another class known to be effectively cleaved in vivo.

      • Causality: Smaller, less hindered esters (like methyl and ethyl) are often, but not always, better substrates for esterases. Comparing their conversion rates in vitro provides a rational basis for selecting the next in vivo candidate.

    • Re-evaluate with the Best Candidate: After identifying a prodrug with a moderate in vitro conversion rate (e.g., t½ of 15-60 minutes in plasma), you can more confidently proceed to a new in vivo PK study.

  • Logical Workflow Diagram

    G start Start: Low in vivo exposure of parent acid stability_assay Protocol 2: In Vitro Plasma Stability Assay (Rat, Human Plasma) start->stability_assay check_stability Is Prodrug Half-Life < 60 min? stability_assay->check_stability redesign Redesign Prodrug: Vary Ester Moiety (e.g., methyl, propyl, acyloxymethyl) check_stability->redesign No (Too Stable) proceed Proceed to In Vivo PK Study with optimal candidate check_stability->proceed Yes (Good Conversion) retest Synthesize & Re-run Plasma Stability Assay redesign->retest retest->stability_assay

    Caption: Troubleshooting workflow for low prodrug conversion.

  • Illustrative Data Comparison

Prodrug MoietyPredicted LogPIn Vitro Half-Life in Rat Plasma (min)Relative In Vivo AUC of Parent Acid
Ethyl Ester 2.8> 1201x (Baseline)
Methyl Ester 2.54515x
Isopropyl Ester 3.1953x
Acyloxymethyl 2.21225x

Q&A 2: My new prodrug shows good conversion in plasma and good in vitro permeability, but the in vivo bioavailability is still disappointingly low. What are the next steps?

A: This scenario points away from simple conversion issues and towards more complex biological barriers: first-pass metabolism and active drug efflux.

  • Plausible Causes:

    • High First-Pass Metabolism: The prodrug is being absorbed from the gut but is then rapidly metabolized and cleared by the liver before it can reach systemic circulation. The methoxy group and the isoxazole ring are potential sites.

    • Active Efflux: The prodrug may be a substrate for efflux transporter proteins (like P-glycoprotein, P-gp) in the intestinal wall.[15] These transporters act as pumps, actively pushing the absorbed drug back into the gut lumen, preventing it from entering the bloodstream.

  • Troubleshooting Workflow & Protocols:

    • Assess Efflux Liability: The standard method is a bidirectional Caco-2 assay.[16][17]

      • Experimental Protocol: See Protocol 1: Caco-2 Permeability Assay. You will measure the permeability of your prodrug in both the apical-to-basolateral (A->B, absorption) and basolateral-to-apical (B->A, efflux) directions.

      • Interpretation: Calculate the efflux ratio (ER) = Papp(B->A) / Papp(A->B). An ER greater than 2 is a strong indication that the compound is a substrate for active efflux.[15]

    • Assess Metabolic Stability: To investigate first-pass metabolism, you must determine how quickly the compound is broken down by liver enzymes.

      • Experimental Protocol: See Protocol 2: In Vitro Metabolic & Plasma Stability Assay. This time, you will incubate the prodrug with liver microsomes, which contain the key drug-metabolizing enzymes (Cytochrome P450s).

      • Interpretation: A short half-life in the liver microsome assay suggests the compound will be rapidly cleared by the liver in vivo, resulting in low oral bioavailability.

  • Decision Tree Diagram

    G start Start: Good Permeability & Plasma Conversion, but Low In Vivo AUC efflux_assay Protocol 1: Bidirectional Caco-2 Assay start->efflux_assay metabolism_assay Protocol 2: Liver Microsome Stability Assay start->metabolism_assay check_efflux Is Efflux Ratio > 2? efflux_assay->check_efflux check_metabolism Is Microsomal t½ < 30 min? metabolism_assay->check_metabolism efflux_problem Conclusion: Efflux is a major barrier. Action: Redesign molecule to avoid transporter recognition. check_efflux->efflux_problem Yes no_issue No single clear issue. Consider complex PK or solubility-limited absorption. check_efflux->no_issue No metabolism_problem Conclusion: High first-pass metabolism is likely. Action: Block metabolic 'hotspots' (e.g., replace -OCH3 with -OCF3). check_metabolism->metabolism_problem Yes check_metabolism->no_issue No

    Caption: Decision tree for diagnosing low in vivo exposure.

Section 3: Key Experimental Protocols

These are condensed, best-practice methodologies for the core assays discussed. Always develop and validate these protocols fully within your own laboratory environment.

Protocol 1: Caco-2 Permeability Assay

This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized monolayer of enterocytes that mimic the intestinal barrier.[16][17][18]

  • Objective: To determine the rate of transport of a compound across the intestinal epithelium and identify potential for active efflux.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and formation of tight junctions.

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicating a confluent, intact barrier.

    • Assay Initiation (A->B):

      • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

      • Add the test compound (typically at 1-10 µM) to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • Assay Initiation (B->A):

      • Perform the reverse experiment by adding the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Sampling: Incubate at 37°C. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the receiver chamber (basolateral for A->B, apical for B->A) and replace with fresh buffer.

    • Quantification: Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.[15]

    • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C0 is the initial concentration.

Protocol 2: In Vitro Metabolic & Plasma Stability Assay
  • Objective: To determine the rate at which a compound is metabolized by liver enzymes or hydrolyzed by plasma esterases.

  • Methodology:

    • Reagent Preparation:

      • For Metabolic Stability: Prepare a reaction mixture containing liver microsomes (e.g., from rat or human) and a NADPH-regenerating system in phosphate buffer.

      • For Plasma Stability: Prepare a solution of 90% plasma (rat or human) in phosphate buffer.

    • Assay Initiation:

      • Pre-warm the reagent mixtures to 37°C.

      • Initiate the reaction by adding the test compound (typically 1 µM final concentration).

    • Time-Point Quenching: At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.

    • Sample Processing: Vortex and centrifuge the samples to precipitate proteins.

    • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

    • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693 / k.

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats (Oral Gavage)
  • Objective: To determine the plasma concentration-time profile of a drug and its key metabolites after oral administration.

  • Methodology:

    • Animal Dosing: Administer the compound (formulated in a suitable vehicle like 0.5% methylcellulose) to a cohort of rats (e.g., Sprague-Dawley, n=3-5 per group) via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Blood Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (typically via tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).[19]

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS bioanalytical method.[20][21][22]

    • Pharmacokinetic Analysis: Plot the plasma concentration versus time. From this curve, calculate key PK parameters:

      • Cmax: The maximum observed plasma concentration.

      • Tmax: The time at which Cmax is reached.

      • AUC (Area Under the Curve): A measure of total drug exposure over time, calculated using the trapezoidal rule.[23]

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]

  • Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. Hilaris Publisher. [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]

  • Prodrugs of Carboxylic Acids. Semantic Scholar. [Link]

  • Caco-2 Permeability Assay. Creative Bioarray. [Link]

  • Prodrugs of Carboxylic Acids | Request PDF. ResearchGate. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central. [Link]

  • Bioavailability CACO-2 Testing. SGS. [Link]

  • How are chemical structures modified to improve bioavailability? Patsnap Synapse. [Link]

  • 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products. eCFR. [Link]

  • Bioavailability & Method of determination. Knowledge of Pharma. [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. National Institutes of Health (NIH). [Link]

  • Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report. PubMed. [Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. MDPI. [Link]

  • Analytical Methods Validation: Bioavailability, Bioequivalence and Pharmacokinetic Studies. Semantic Scholar. [Link]

  • How to Conduct a Bioavailability Assessment?. Creative Bioarray. [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI. [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. PubMed. [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. ResearchGate. [Link]

Sources

avoiding degradation of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.

I. Core Concepts: Understanding the Stability of Isoxazole Derivatives

The isoxazole ring, a key structural motif in many pharmacologically active compounds, can be susceptible to degradation under certain conditions. The relatively weak N-O bond is the primary site of vulnerability.[1] Factors such as pH, temperature, light exposure, and the presence of certain reagents can lead to ring cleavage and loss of compound activity.[2][3] For this compound, the presence of the carboxylic acid and methoxyphenyl groups can also influence its stability and solubility.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound in solution.

Q1: My solution of this compound has turned yellow overnight. What is the likely cause?

A1: A color change often indicates chemical degradation. The isoxazole ring system can be sensitive to environmental factors. Potential causes include:

  • pH-Mediated Hydrolysis: The isoxazole ring is known to be susceptible to opening under strongly basic conditions.[1][2]

  • Photodegradation: Exposure to UV or even ambient light can induce degradation of isoxazole compounds.[3][4]

  • Oxidation: The molecule may be reacting with atmospheric oxygen or trace oxidizing agents in the solvent.

We strongly recommend preparing solutions fresh and protecting them from light, especially when not in immediate use.

Q2: I'm observing a decrease in the concentration of my stock solution over time, even when stored at 4°C. How can I improve its stability?

A2: A decline in concentration is a clear indicator of compound degradation. To enhance stability, consider the following:

  • Storage Conditions: For long-term storage, the compound should be kept as a dry solid in a cool, dark, and inert atmosphere. A freezer at -20°C is recommended.

  • Solvent Choice: If your experimental design permits, use aprotic, anhydrous solvents. For aqueous solutions, it is crucial to use buffers to maintain a neutral or slightly acidic pH. Deoxygenating the solvent by sparging with nitrogen or argon can also be beneficial.

  • Temperature: Keep solutions cool and minimize the time they are at room or elevated temperatures.

Q3: Is this compound susceptible to decarboxylation?

A3: Carboxylic acids can undergo decarboxylation (loss of CO2), particularly when heated. While the stability of this specific molecule to thermal decarboxylation requires experimental confirmation, it is a potential degradation pathway to consider, especially if your experimental protocol involves heating the compound in solution.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the use of this compound in solution.

Observed Issue Potential Cause Recommended Action
Precipitation in aqueous buffer pH-dependent solubility. The carboxylic acid is less soluble at acidic pH.Adjust the pH of the buffer to be slightly basic (pH 7.5-8.5) to form the more soluble carboxylate salt. Alternatively, consider using a co-solvent like DMSO or ethanol.
Unexpected peaks in HPLC/LC-MS Degradation of the compound.Review solution preparation and storage procedures. Ensure protection from light, extreme pH, and high temperatures. Prepare fresh solutions for analysis.
Inconsistent biological activity Compound degradation leading to lower effective concentration.Prepare fresh solutions immediately before each experiment. Store stock solutions in small, single-use aliquots at -20°C or below.
Solution color change (yellowing) Photodegradation or pH-induced degradation.Protect solutions from light by using amber vials or wrapping vials in aluminum foil. Ensure the pH of the solution is maintained within a stable range (typically neutral to slightly acidic).

IV. Experimental Protocols

To ensure the integrity and stability of your this compound solutions, follow these detailed protocols.

Protocol 1: Preparation of a Stable Aqueous Stock Solution

Objective: To prepare a stable, aqueous stock solution of this compound for use in biological assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Initial Dissolution: Weigh the required amount of this compound and dissolve it in a minimal amount of anhydrous DMSO to create a concentrated primary stock solution (e.g., 10-50 mM).

  • Working Solution Preparation: Immediately before use, dilute the primary DMSO stock solution with your aqueous buffer (e.g., PBS) to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects.

  • Storage: Store the primary DMSO stock solution in small, single-use aliquots at -20°C or -80°C in amber vials to protect from light and repeated freeze-thaw cycles. Discard any unused working solution at the end of the day.

Protocol 2: Assessing Solution Stability by HPLC

Objective: To monitor the stability of this compound in a specific solvent and temperature condition over time.

Materials:

  • Prepared solution of this compound

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water with 0.1% formic acid)

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the solution, inject an aliquot into the HPLC system to obtain an initial chromatogram and determine the peak area of the parent compound.

  • Incubation: Store the solution under the desired test conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

V. Visualizing Degradation and Workflows

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for isoxazole rings under basic conditions, which involves ring opening.

G cluster_0 Potential Degradation Pathway Start This compound Condition Strongly Basic Conditions (e.g., high pH) Start->Condition Exposure to Process Isoxazole Ring Opening (N-O Bond Cleavage) Condition->Process Induces Product Acyclic Degradation Products Process->Product Leads to

Caption: Potential degradation of the isoxazole ring under basic conditions.

Recommended Experimental Workflow

This diagram outlines a recommended workflow for preparing and using solutions of this compound to minimize degradation.

G cluster_1 Recommended Experimental Workflow Step1 Store Solid Compound (-20°C, Dark, Inert Atmosphere) Step2 Prepare Concentrated Stock in Anhydrous Aprotic Solvent (e.g., DMSO) Step1->Step2 Step3 Store Stock in Aliquots (-20°C or -80°C, Amber Vials) Step2->Step3 Step4 Prepare Fresh Working Solution in Buffered Aqueous Media (pH ~7.4) Step3->Step4 Step5 Use Immediately in Experiment Step4->Step5

Caption: Workflow for handling this compound.

VI. References

  • McInish, L. A., & Woster, P. M. (2000). pH and temperature stability of the isoxazole ring in leflunomide and its active metabolite, A771726. ResearchGate. Retrieved from [Link]

  • Calza, P., Sakkas, V. A., & Albanis, T. A. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. Retrieved from [Link]

  • Martins, A. F., et al. (2017). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. PubMed Central. Retrieved from [Link]

Sources

Validation & Comparative

The Isoxazole Scaffold: A Comparative Guide to Enzyme Inhibition and Allosteric Modulation

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role as a versatile scaffold in the design of targeted therapeutics.[1][2][3] This guide provides an in-depth comparison of isoxazole-based inhibitors, with a primary focus on those targeting Fatty Acid Amide Hydrolase (FAAH), and contrasts their mechanisms and applications with other isoxazole derivatives that modulate distinct biological targets such as Monoacylglycerol Lipase (MAGL) and the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt).

While the specific compound 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid is noted, publicly available data on its biological activity is limited. Therefore, this guide will focus on the broader, well-documented class of 3-carboxamido-5-aryl-isoxazoles, which share key structural motifs and serve as an excellent paradigm for understanding the structure-activity relationships (SAR) of isoxazole inhibitors targeting the endocannabinoid system.

The Endocannabinoid System: A Prime Target for Isoxazole Inhibitors

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating pain, inflammation, mood, and memory.[4][5] The primary signaling molecules of this system are the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The enzymes FAAH and MAGL are the principal hydrolases responsible for the degradation of AEA and 2-AG, respectively.[6][7][8] Inhibiting these enzymes increases the endogenous levels of endocannabinoids, offering a therapeutic strategy that avoids the side effects associated with direct cannabinoid receptor agonists.[4][5]

Isoxazole-Based FAAH Inhibitors

A prominent class of FAAH inhibitors is built upon the 3-carboxamido-5-aryl-isoxazole scaffold.[4] These compounds act as potent and selective inhibitors of FAAH, thereby increasing the levels of anandamide.

  • Mechanism of Action: These inhibitors typically function as covalent modifiers of the enzyme's catalytic serine residue (Ser241).[6] The isoxazole ring acts as a stable bioisostere for an amide, positioning the molecule within the active site for interaction.

  • Structure-Activity Relationship (SAR): Systematic SAR studies have revealed that modifications to the aryl group at the 5-position and the carboxamide at the 3-position significantly impact potency and selectivity.[6] For instance, the introduction of specific substituents on the aryl ring can enhance binding affinity and modulate pharmacokinetic properties.

Isoxazole-Based MAGL Inhibitors

MAGL is the primary enzyme responsible for degrading 2-AG.[7][8] Inhibition of MAGL elevates 2-AG levels, leading to therapeutic effects in models of pain, inflammation, and neurodegeneration.[5][8][9] While many MAGL inhibitors feature carbamate or urea-based reactive groups, isoxazole-containing compounds have also been explored. The goal is to achieve high selectivity over FAAH and other serine hydrolases.[6]

The diagram below illustrates the central role of FAAH and MAGL in the endocannabinoid signaling pathway.

endocannabinoid_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitors Inhibitors Anandamide Anandamide (AEA) FAAH_pre FAAH Anandamide->FAAH_pre Degradation CB1R CB1 Receptor Anandamide->CB1R Activates Two_AG 2-AG MAGL_pre MAGL Two_AG->MAGL_pre Degradation Two_AG->CB1R Activates PLC PLC CB1R->PLC Inhibits Ca2+ influx DAGL DAGL DAGL->Two_AG Synthesis Membrane Membrane Phospholipids Membrane->DAGL Synthesis Isoxazole_FAAH Isoxazole FAAH Inhibitor Isoxazole_FAAH->FAAH_pre Inhibits Isoxazole_MAGL Isoxazole MAGL Inhibitor Isoxazole_MAGL->MAGL_pre Inhibits

Caption: Endocannabinoid signaling pathway and points of inhibition.

A Different Mechanism: Isoxazoles as Allosteric Modulators of RORγt

Shifting from enzyme inhibition, the isoxazole scaffold has also been successfully employed to develop allosteric modulators of nuclear receptors. The retinoic-acid-receptor-related orphan receptor γt (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases.[10][11]

  • Mechanism of Action: Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists.[10] These compounds bind to an allosteric site within the ligand-binding domain, distinct from the orthosteric site where the natural ligand binds. This binding induces a conformational change that leads to the dissociation of coactivator proteins and recruitment of corepressors, ultimately inhibiting the transcriptional activity of RORγt.[11]

  • Structure-Activity Relationship (SAR): Optimization of an initial lead isoxazole, FM26, led to compounds with low nanomolar potency.[10] X-ray crystallography has been instrumental in guiding these efforts, revealing that substituents at the C-3, C-4, and C-5 positions of the isoxazole ring can be modified to enhance potency and selectivity. For example, a hydrogen-bond-donating heterocycle at the C-5 position was found to significantly increase potency by forming an additional polar interaction with the protein backbone.[11]

Comparative Performance and Experimental Data

The diverse targets and mechanisms of isoxazole-based compounds underscore the versatility of this scaffold. The following table summarizes key performance data for representative isoxazole inhibitors across different target classes.

Compound ClassRepresentative CompoundTarget(s)Potency (IC50/EC50)Mechanism of ActionTherapeutic Area
3-Carboxamido-5-aryl-isoxazole Compound 39[4]FAAH88 nM[4]Covalent InhibitionInflammatory Bowel Disease
Piperazine Carbamate JZL195[6]FAAH/MAGL12 nM / 19 nM[6]Covalent InhibitionPain, Inflammation
Trisubstituted Isoxazole Optimized FM26 derivatives[10]RORγtLow nM[10]Allosteric Inverse AgonismAutoimmune Diseases
Isoxazole-based Antiviral Compound 7l[12]ZIKV NS2B/NS3 ProteaseEC50 = 1.25 µM (related compound)[12]Protease InhibitionInfectious Disease

Experimental Protocols for Inhibitor Characterization

To objectively compare the performance of different isoxazole inhibitors, standardized and robust assays are essential. Below are detailed protocols for characterizing FAAH inhibitors.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of FAAH. The principle is based on the hydrolysis of a fluorogenic substrate by FAAH, which releases a fluorescent product.[13]

Rationale: This biochemical assay provides a direct measure of enzyme inhibition (IC50 value) and is crucial for initial screening and structure-activity relationship studies. It is a controlled system that isolates the interaction between the inhibitor and the target enzyme.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 9.0).

    • FAAH Enzyme: Use recombinant human FAAH or a rat brain homogenate as the enzyme source.[14][15] Dilute to the working concentration in the assay buffer.

    • Substrate: Prepare a stock solution of a fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide) in DMSO.[13]

    • Test Compounds: Prepare a serial dilution of the isoxazole inhibitors in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound dilutions or DMSO (vehicle control) to the wells.

    • Add 178 µL of the FAAH enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Monitor the increase in fluorescence over time using a plate reader with excitation at 340-360 nm and emission at 450-465 nm.[13]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control (100% activity) and a control without enzyme (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

faah_assay_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Prep_Plate Prepare 96-well plate Prep_Cmpd Serial dilute Isoxazole Inhibitor Add_Cmpd Add Inhibitor/ Vehicle to wells Prep_Cmpd->Add_Cmpd Prep_Enz Prepare FAAH Enzyme Solution Add_Enz Add FAAH Enzyme Prep_Enz->Add_Enz Prep_Sub Prepare Fluorogenic Substrate Add_Sub Add Substrate to initiate reaction Prep_Sub->Add_Sub Add_Cmpd->Add_Enz Incubate Incubate at 37°C Add_Enz->Incubate Incubate->Add_Sub Read_Plate Read Fluorescence (kinetic mode) Add_Sub->Read_Plate Calc_Rate Calculate Reaction Rates Read_Plate->Calc_Rate Normalize Normalize Data Calc_Rate->Normalize Plot_Curve Plot Dose-Response Curve Normalize->Plot_Curve Calc_IC50 Determine IC50 Plot_Curve->Calc_IC50

Caption: Workflow for the in vitro FAAH inhibition assay.

Cell-Based β-Arrestin Recruitment Assay

This assay measures the functional consequences of elevated endocannabinoid levels resulting from FAAH inhibition. When FAAH is inhibited, anandamide levels rise, leading to the activation of cannabinoid receptors like CB1. CB1 receptor activation, in turn, can trigger the recruitment of β-arrestin.[16][17]

Rationale: This assay provides a more physiologically relevant measure of a compound's efficacy. It assesses the compound's ability to modulate a downstream signaling event in a cellular context, which requires the compound to be cell-permeable and stable.

Protocol:

  • Cell Culture:

    • Use a cell line (e.g., HEK293 or CHO) stably co-expressing the human CB1 receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.[16]

  • Assay Procedure (384-well plate format):

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the isoxazole FAAH inhibitor for a specific duration.

    • Add a sub-maximal concentration of anandamide to the cells. In the presence of an effective FAAH inhibitor, the anandamide will not be degraded and will activate the CB1 receptors.

    • Incubate to allow for receptor activation and β-arrestin recruitment.

    • Add the chemiluminescent substrate for the reporter enzyme.

    • Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Normalize the data to a positive control (e.g., a known CB1 agonist) and a vehicle control.

    • Plot the normalized response against the logarithm of the inhibitor concentration to determine the EC50 value (the concentration of inhibitor that produces 50% of the maximal response).

Conclusion

The isoxazole scaffold is a remarkably versatile platform for drug discovery, capable of being tailored to inhibit enzymes through covalent interactions or to modulate receptor function through allosteric mechanisms. The comparison between isoxazole-based inhibitors of FAAH, MAGL, and RORγt highlights this chemical diversity. While FAAH and MAGL inhibitors leverage the scaffold to target the active sites of specific hydrolases within the endocannabinoid system, RORγt modulators utilize the isoxazole core to engage a distinct allosteric pocket on a nuclear receptor. The choice of substituents around the isoxazole ring is paramount in determining target specificity, mechanism of action, and ultimately, the therapeutic potential of the resulting compound. The rigorous application of the described experimental protocols is essential for the accurate characterization and comparison of these promising therapeutic candidates.

References

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC - PubMed Central. [Link]

  • New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. PubMed. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH. [Link]

  • CB1 Cannabinoid Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH). PubMed. [Link]

  • WO2019060316A1 - Cell-based assay for quantifying the potency and efficacy of cannabinoids and/or terpenoids, and methods of use thereof.
  • Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Semantic Scholar. [Link]

  • Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. PubMed. [Link]

  • Bioassay for Cannabinoid Receptor Agonists Designed with NanoBiT™ Techology. Promega Connections. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]

  • Positional isomers and hFAAH inhibition | Download Table. ResearchGate. [Link]

  • Cannabinoid Receptor Binding and Assay Tools. Celtarys Research. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC - NIH. [Link]

  • Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. [Link]

  • In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. ResearchGate. [Link]

  • Representative MAGL inhibitors along with their IC 50 value. ResearchGate. [Link]

  • AM404. PubChem. [Link]

  • AM404. Wikipedia. [Link]

  • Myeloperoxidase Inhibitors as Potential Drugs. PubMed. [Link]

  • AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. PubMed. [Link]

  • An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. PubMed. [Link]

  • AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. Journal of Neuroinflammation. [Link]

  • Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Chemistry & Biology. [Link]

  • Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH). ResearchGate. [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. ResearchGate. [Link]

  • Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. PMC - PubMed Central. [Link]

  • Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold. PubMed. [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. NIH. [Link]

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. NIH. [Link]

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC - NIH. [Link]

  • 3-[2-(4-Methoxy-benzyloxy)-phenyl]-4,5-dihydro-isoxazole-5-carboxylic acid methyl ester. PubChem. [Link]

  • Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases. PubMed. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

Sources

A Comparative Guide to the Biological Activity of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a variety of FDA-approved therapeutics, including the antibacterial agent sulfamethoxazole and the anti-inflammatory drug valdecoxib.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive core for designing novel bioactive molecules.[1] Within this chemical class, 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid stands out as a versatile building block for creating derivatives with significant therapeutic potential, particularly in the fields of oncology and antimicrobial research.[5]

This guide provides a comparative analysis of the biological activities of various analogs derived from this core structure. We will delve into the structure-activity relationships that govern their efficacy, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and advancing this promising class of compounds.

General Synthesis of 5-(2-Methoxyphenyl)isoxazole-3-carboxamide Analogs

A primary strategy for analog development from the this compound core involves the synthesis of isoxazole-carboxamides. This is typically achieved through a coupling reaction between the parent carboxylic acid and a diverse range of aniline or other amine derivatives.[1][6] This approach allows for systematic modification of the molecule to explore how different substituents impact biological activity.

The general workflow involves activating the carboxylic acid, often with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP), followed by the addition of the desired amine.[6]

G cluster_0 Synthesis Workflow start 5-(2-Methoxyphenyl)isoxazole -3-carboxylic acid step1 Dissolve in Dichloromethane (DCM) start->step1 Initial Substrate step2 Add EDC and DMAP (Carboxylic Acid Activation) step1->step2 step3 Stir under Nitrogen Atmosphere step2->step3 Activation Phase step4 Add appropriate Amine/Aniline derivative (Amide Bond Formation) step3->step4 step5 Stir for 24-48 hours at RT step4->step5 Coupling Reaction step6 Reaction Monitoring by TLC step5->step6 step7 Work-up and Purification (Extraction & Column Chromatography) step6->step7 Completion Check end Final Isoxazole-Carboxamide Analog step7->end

Caption: General workflow for the synthesis of isoxazole-carboxamide analogs.

Experimental Protocol: Synthesis of Isoxazole-Carboxamide Analogs

This protocol provides a self-validating system for synthesizing a library of analogs. The causality behind using specific reagents is to ensure high-yield, clean reactions.

  • Reagent Preparation : Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Activation : Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol) and 4-Dimethylaminopyridine (DMAP, 0.2 mmol) to the solution. The use of EDC as a coupling agent facilitates the formation of a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack. DMAP acts as a catalyst to accelerate this activation.

  • Incubation : Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes. This ensures complete activation of the carboxylic acid before the amine is introduced, preventing side reactions.

  • Amine Addition : Add the selected aniline or amine derivative (1.2 mmol) to the reaction mixture.

  • Reaction : Allow the reaction to stir at room temperature for 24-48 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1% NaHCO₃ solution and brine. This removes unreacted acid, EDC byproducts, and the DMAP catalyst.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the final carboxamide analog.[6]

Comparative Biological Activity

The true value of synthesizing these analogs lies in their diverse biological activities. Below, we compare their performance in key therapeutic areas based on available experimental data.

Anticancer Activity

Isoxazole derivatives have emerged as potent anticancer agents, targeting various mechanisms within cancer cells.[7] Analogs of the 5-(2-methoxyphenyl)isoxazole core have shown significant cytotoxic activity against a range of human cancer cell lines.

The primary mechanism often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest.[8] Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the appended aryl rings are critical for potency. For instance, the introduction of electron-withdrawing groups like trifluoromethyl (-CF₃) and fluoro (-F) has been shown to enhance cytotoxicity against prostate cancer (PC-3) cells.[9]

Compound/AnalogCancer Cell LineIC₅₀ (µg/mL)Reference
4-Trifluoromethylbenzoyl derivativePC-3 (Prostate)1.5[9]
2-Fluorobenzoyl derivativePC-3 (Prostate)1.8[9]
3-Trifluoromethylisoxazole derivativePC-3 (Prostate)Highly Effective[9]
Isoxazole-carboxamide 2d HeLa (Cervical)18.62[6]
Isoxazole-carboxamide 2d Hep3B (Liver)~23[6]
Isoxazole-carboxamide 2e Hep3B (Liver)~23[6]
Isoxazole-piperazine hybrid 5o Huh7 (Liver)0.3 µM[8]
Isoxazole-piperazine hybrid 5m Mahlavu (Liver)1.0 µM[8]

Table 1: Comparative anticancer activity (IC₅₀) of selected isoxazole analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. Its reliability makes it a cornerstone for in-vitro cytotoxicity screening.

Caption: Standard workflow for the MTT cell viability assay.

  • Cell Seeding : Plate cancer cells (e.g., PC-3, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with serial dilutions of the isoxazole analogs (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubation : Incubate the plates for 48 to 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The isoxazole scaffold is also prevalent in antimicrobial agents.[2] Modifications to the this compound core can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the inhibition of essential microbial enzymes.[10]

SAR studies indicate that the presence of specific functional groups enhances antimicrobial action. For example, methoxy and dimethylamino groups on the C-5 phenyl ring, and nitro or chlorine groups on a C-3 phenyl ring, have been shown to boost antibacterial activity.[1]

Compound/AnalogTarget MicroorganismActivity MetricResultReference
Isoxazole-Carboxamides (general)S. aureus (Gram +)Disc DiffusionSignificant Activity[11]
Isoxazole-Carboxamides (general)E. coli (Gram -)Disc DiffusionSignificant Activity[11]
Benzoxazole derivative IIIc Aspergillus niger (Fungus)MIC31.25 µg/mL[12][13]
Chalcone derivative 28 S. aureus (Gram +)MIC1 µg/mL[2]
Dihydropyrazole derivative 46 Candida albicans (Fungus)IC₅₀2 µg/mL[4]

Table 2: Comparative antimicrobial activity of selected isoxazole analogs and related structures.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation : Prepare serial two-fold dilutions of the isoxazole analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls : Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Reading : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Summary of Structure-Activity Relationships (SAR)

  • Amide Substitution : Converting the 3-position carboxylic acid to various carboxamides is a potent strategy for generating bioactive compounds. The nature of the amine used in the coupling reaction dramatically influences the resulting compound's properties and target specificity.[6]

  • Aryl Ring Substitution : For anticancer activity, electron-withdrawing groups (e.g., -F, -CF₃) on aryl rings attached to the core structure generally increase potency.[9]

  • Linker Modification : The type of linker between the isoxazole core and other moieties is crucial. Replacing simple amide linkers with more complex structures like piperazine can lead to highly potent anticancer agents with IC₅₀ values in the nanomolar range.[8]

  • Methoxy Group Importance : The 2-methoxy group on the 5-phenyl ring appears important. For antioxidant activity in related chalcone series, multiple methoxy groups significantly enhance potency, suggesting a role in modulating electronic properties and target interaction.[2][3]

G cluster_0 SAR Hotspots for this compound Analogs core Core Structure note2 Position 5 Phenyl Ring: The 2-methoxy group is a key feature. Additional substitutions here can modulate activity. core->note2 note3 Substituents on R¹/R² Aryl Groups: Electron-withdrawing groups (F, CF3) often enhance anticancer activity. core->note3 note1 note1 core->note1

Caption: Key structure-activity relationship (SAR) points for analog design.

Conclusion

This compound is a highly valuable scaffold for the development of novel therapeutic agents. By systematically modifying its structure, particularly at the 3-position carboxylic acid and the 5-position phenyl ring, a diverse range of analogs with potent anticancer and antimicrobial activities can be generated. The data clearly indicates that substitutions with electronegative groups and the introduction of specific heterocyclic moieties like piperazine are promising strategies for enhancing biological efficacy. The detailed protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs, paving the way for the discovery of next-generation therapeutics based on this versatile isoxazole core.

References

  • Bridges, A. J. Structure-activity relationships of isoxazole analogues. PMC. Available at: [Link]

  • Palin, R., et al. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. PubMed. Available at: [Link]

  • Palin, R., et al. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. ResearchGate. Available at: [Link]

  • Ma, L., et al. Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. Available at: [Link]

  • de Vera, M. A. S., et al. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. Available at: [Link]

  • Hawash, M., et al. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. Available at: [Link]

  • Kulchitsky, V. A., et al. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available at: [Link]

  • Zappalà, G., et al. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]

  • Rybakov, V. B., et al. Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. ResearchGate. Available at: [Link]

  • Kumar, M., Kumar, P., & Sharma, V. A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Tüzün, B., et al. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new isoxazole carboxamides. ResearchGate. Available at: [Link]

  • Kaur, A., et al. Synthesis and Biological Evaluation of Some New 5-Acylamino-2-(3,4,5- Trimethoxyphenyl)Benzoxazoles as Potential Antibacterial and Anti-inflammatory Agents. Connect Journals. Available at: [Link]

  • Yogesh, D. B., et al. Synthesis, antibacterial and antifungal properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone heterocyclic and isoxazolic acids. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Al-Ostath, A., et al. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC. Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Available at: [Link]

  • Kumar, M., Kumar, P., & Sharma, V. A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Synthesis, spectral studies and antimicrobial activity of newly chalcones and isoxazoles in diphenyl amine derivatives. World News of Natural Sciences. Available at: [Link]

  • Al-Ostath, A., et al. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

  • Kaur, A., et al. Synthesis and Biological Evaluation of Some New 5-Acylamino-2-(3,4,5- Trimethoxyphenyl)Benzoxazoles as Potential Antibacterial and Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Caliskan, B., et al. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and immunosuppressive properties.[1][2][3] The 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid framework, in particular, presents a versatile starting point for drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative look at how targeted chemical modifications influence biological outcomes.

The core structure is composed of three key pharmacophoric features: the 5-membered isoxazole heterocycle, a methoxy-substituted phenyl ring at the 5-position, and a carboxylic acid at the 3-position. The isoxazole ring acts as a stable, bioisosteric replacement for other functional groups and provides a rigid framework for orienting substituents. The 2-methoxyphenyl group significantly influences the molecule's conformation and lipophilicity, while the carboxylic acid moiety serves as a critical interaction point and a prime handle for derivatization to modulate pharmacokinetic and pharmacodynamic properties.[4][5] Understanding how modifications to each of these regions impact activity is paramount for designing next-generation therapeutic agents.

This guide will dissect the SAR of this compound class, compare the performance of key analogs with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

Core Directive: Deconstructing the Structure-Activity Landscape

The therapeutic efficacy of this compound derivatives is intricately linked to their three-dimensional structure and the nature of their chemical substituents. The following sections explore the impact of modifications at the key positions of the scaffold.

The Crucial Role of the 3-Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a common liability in drug candidates due to potential issues with poor membrane permeability and rapid metabolism.[5] However, it is also an excellent anchor for chemical modification, allowing for the systematic exploration of the binding pocket of a biological target. The most common and effective derivatization strategy is the formation of amides (carboxamides).

  • Amide Scaffolding: Conversion of the carboxylic acid to a diverse panel of primary and secondary amides is a cornerstone of SAR studies for this class. This modification can introduce new hydrogen bond donors and acceptors, modulate lipophilicity, and introduce steric bulk to probe the topology of the target's active site.[5] For instance, the synthesis of various N-substituted isoxazole-carboxamides has been shown to yield compounds with potent anticancer and antioxidant activities.[6][7] The general synthetic approach involves coupling the parent carboxylic acid with a desired amine using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 4-Dimethylaminopyridine (DMAP).[7]

  • Hydrazide and Hydrazone Formation: Another fruitful modification involves converting the carboxylic acid to a carbohydrazide, which can then be condensed with various aldehydes or ketones to form hydrazones.[8] This strategy significantly expands the chemical diversity, leading to derivatives with potent inhibitory effects on targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.[8]

The diagram below illustrates the general derivatization strategies for the carboxylic acid group.

SAR_Carboxylic_Acid cluster_outcomes Potential Outcomes Core 5-(2-Methoxyphenyl)isoxazole- 3-carboxylic acid Amide Amide Derivatives (Carboxamides) Core->Amide Amine Coupling (EDC, DMAP) Hydrazone Hydrazone Derivatives Core->Hydrazone Hydrazide formation, then Aldehyde/Ketone Condensation Ester Ester Derivatives Core->Ester Esterification Amide_Outcome Improved Potency New H-bonds Altered Solubility Amide->Amide_Outcome Hydrazone_Outcome Expanded Diversity Novel Target Interactions Hydrazone->Hydrazone_Outcome Ester_Outcome Increased Lipophilicity Enhanced Permeability Ester->Ester_Outcome

Caption: Derivatization strategies at the 3-carboxylic acid position.

Substitution Patterns on the 5-Phenyl Ring

While the core topic focuses on the 5-(2-methoxyphenyl) scaffold, comparing it with analogs bearing different substituents on the phenyl ring is essential for a complete SAR understanding. The position and electronic nature of substituents on this ring can dramatically alter biological activity.

  • Influence of Methoxy and Hydroxyl Groups: The presence of methoxy (-OCH3) and phenolic hydroxyl (-OH) groups on the phenyl ring generally promotes antioxidant activity.[9] The electron-donating nature of these groups can enhance the molecule's ability to scavenge free radicals.[9] The position of the methoxy group (ortho, meta, or para) can also influence the molecule's preferred conformation and its interaction with target proteins.

  • Electron-Withdrawing vs. Electron-Donating Groups: In studies on related isoxazole-carboxamides, the introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups on the phenyl ring has been shown to modulate anticancer activity against various cell lines.[6][7] For example, a chloro-dimethoxy substituted phenyl ring in one series resulted in broad-spectrum activity against several cancer cell lines.[7] The precise effect is often target-dependent and requires empirical testing.

Comparative Performance: A Data-Driven Analysis

To provide an objective comparison, the following table summarizes the biological activities of various isoxazole derivatives, drawing from several key studies. This allows for a direct assessment of how structural modifications translate into quantitative differences in performance.

Compound Class/ModificationTarget/AssayKey Findings (IC₅₀)Reference
Isoxazole-Carboxamides Anticancer (Hep3B Cells)Compound 2d (N-(2,4-dimethoxyphenyl) derivative) showed an IC₅₀ of ~23 µg/ml.[6]
Isoxazole-Carboxamides Anticancer (HeLa Cells)Compound 2d was most active with an IC₅₀ of 15.48 µg/ml.[6]
Fluorophenyl-Isoxazole-Carboxamides Antioxidant (DPPH Assay)Compound 2a (N-(4-(tert-butyl)phenyl) derivative) showed high potency with an IC₅₀ of 0.45 µg/ml, outperforming the control Trolox (IC₅₀ = 3.10 µg/ml).[10][11]
Amino-Isoxazole-Carboxamides Immunosuppression (PHA-induced PBMC proliferation)Most compounds showed dose-dependent suppression. M05 (N-(4-methyl-benzyl) derivative) was most suppressive.[12]
Isoxazole-Hydrazones Anticancer (HepG2, VEGFR2 overexpressing)Compound 10c showed superior activity with an IC₅₀ of 0.69 µM.[8]

Note: The specific core scaffold varies between studies, but the data illustrates the impact of derivatization on the isoxazole-carboxylic acid template.

Experimental Protocols: Self-Validating Methodologies

The integrity of any SAR study rests on robust and reproducible experimental protocols. Below are detailed methodologies for the synthesis and evaluation of isoxazole derivatives.

Protocol 1: General Synthesis of Isoxazole-Carboxamide Derivatives

This protocol describes a standard procedure for coupling the isoxazole-3-carboxylic acid core with various amines.[7]

  • Dissolution: Dissolve the starting carboxylic acid (e.g., this compound) (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add 4-Dimethylaminopyridine (DMAP) (0.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.2 eq) to the solution.

  • Stirring: Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the final carboxamide derivative.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTS Assay)

This protocol outlines a common method for assessing the anticancer activity of the synthesized compounds.[6]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, HepG2) into a 96-well plate at a density of 2.6 x 10⁴ cells/well and incubate for 24-72 hours to allow for cell attachment and confluence.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Create serial dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/ml). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Treatment: Remove the old medium from the wells and add 100 µl of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Viability Assessment: Add 20 µl of MTS solution (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate the plate for an additional 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

The following diagram illustrates the general workflow for synthesizing and screening these derivatives.

workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start Isoxazole Carboxylic Acid Core coupling Amide Coupling (EDC, DMAP) start->coupling purify Purification (Chromatography) coupling->purify bio_assay In Vitro Assays (e.g., MTS, DPPH) purify->bio_assay Compound Library data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis sar SAR Analysis data_analysis->sar sar->start Design Next Generation

Caption: Experimental workflow from synthesis to SAR analysis.

Authoritative Grounding & Future Directions

The structure-activity relationships discussed herein reveal clear trends. The derivatization of the 3-carboxylic acid into carboxamides is a highly effective strategy for generating analogs with improved biological profiles, particularly in the realms of anticancer and antioxidant activity.[6][10] The data consistently shows that the choice of the N-substituent on the amide is critical, with different aromatic and aliphatic amines yielding significant variations in potency.[6][12]

Future research should focus on a multi-pronged approach:

  • Systematic Library Synthesis: Create a focused library of derivatives by systematically varying the substituents on the N-phenyl ring of the carboxamide moiety to build a more detailed quantitative SAR (QSAR) model.

  • Mechanism of Action Studies: For the most potent compounds, elucidating the precise mechanism of action is crucial. Studies have pointed towards the inhibition of tubulin polymerization or specific kinases like VEGFR2 as potential pathways.[8][13]

  • Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their potential as viable drug candidates.

By integrating rational design with robust biological evaluation, the this compound scaffold can be further optimized to yield novel therapeutics with enhanced efficacy and safety.

References

  • Ryng, S., Zimecki, M., Fedorowicz, A., & Koll, A. (Year). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. [Link]

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry. [Link]

  • Maczynski, M., et al. (2016). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica. [Link]

  • Jaradat, N., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link]

  • Jaradat, N., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link]

  • Zimecki, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. [Link]

  • Afrin, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports. [Link]

  • Zimecki, M., et al. (2021). Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33). Molecules. [Link]

  • Dastyafteh, N., et al. (Year). The structure–activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

  • Chem-Impex International. (n.d.). 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid. Chem-Impex. [Link]

  • AHH Chemical Co., Ltd. (n.d.). 5-(2-METHOXY-PHENYL)-ISOXAZOLE-3-CARBOXYLIC ACID. AHH Chemical. [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • Pizzo, F., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. [Link]

  • Li, Y., et al. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. [Link]

  • Dastyafteh, N., et al. (Year). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. ResearchGate. [Link]

  • Shaarawy, S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry. [Link]

Sources

A Strategic Guide to Profiling the Cross-Reactivity of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is fraught with challenges. One of the most critical hurdles in this early discovery phase is understanding a compound's selectivity. A molecule that potently interacts with its intended target is promising, but one that also interacts with numerous unintended off-targets can lead to toxicity, unforeseen side effects, and late-stage clinical failure. This guide provides a comprehensive, technically-grounded framework for characterizing the cross-reactivity of a novel compound, 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid.

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] This chemical promiscuity, however, necessitates a rigorous and systematic approach to defining the selectivity profile of any new analogue. As the specific biological target of this compound is not yet defined, this guide will present a tiered screening cascade designed to first identify a primary target and then systematically evaluate its selectivity against a broad range of other biologically relevant proteins.

Part 1: The Initial Step - Broad Liability Screening

The principle of "failing fast and cheap" is paramount in drug discovery. Before investing significant resources in characterizing a specific mode of action, it is essential to perform a broad in vitro safety pharmacology screen.[4] This initial step provides a "fingerprint" of the compound's bioactivity and can immediately flag potential liabilities associated with adverse drug reactions (ADRs).[5]

Several contract research organizations (CROs) offer standardized safety panels that assess a compound's activity against a wide range of targets implicated in ADRs.[6][7] A typical primary safety panel, such as a "SafetyScreen44" or equivalent, is designed to identify the highest-risk interactions and is recommended for early hazard identification.[5][8] These panels generally include a diverse set of targets:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.

  • Ion Channels: hERG, sodium, calcium, and potassium channels.

  • Transporters: Monoamine transporters (SERT, DAT, NET).

  • Enzymes: COX-1, COX-2, PDE, and various kinases.

  • Nuclear Receptors: Steroid hormone receptors.

Experimental Protocol: Broad Radioligand Binding Assay Panel

The most common format for these large panels is the competitive radioligand binding assay. This method measures the ability of the test compound to displace a known, radiolabeled ligand from its target.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Execution: The CRO will typically perform the screen at a single, high concentration of the test compound (e.g., 10 µM) in duplicate.

  • Assay Principle: For each target, a preparation of cell membranes or purified protein expressing the target is incubated with a specific radioligand and the test compound.

  • Detection: Following incubation and washing steps to remove unbound ligand, the amount of radioactivity bound to the target is measured using a scintillation counter.

  • Data Analysis: The results are expressed as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.

The causality behind this initial broad screen is risk mitigation. Identifying a strong interaction with a critical off-target like the hERG potassium channel, which is associated with cardiac arrhythmias, at this early stage can save immense time and resources.[4]

Part 2: Deconvolution and Prioritization - Focused Screening

The results from the broad safety panel will guide the next phase of investigation. There are two likely scenarios:

  • Scenario A: No significant hits. This is a good indication that the compound is relatively "clean" at high concentrations and may have a specific, yet-to-be-identified target.

  • Scenario B: One or more hits. These hits provide the first clues to the compound's mechanism of action and potential off-targets.

Given the prevalence of isoxazole derivatives as anti-inflammatory agents and kinase inhibitors, it is prudent to conduct focused screening against these target classes, irrespective of the outcome of the broad screen.[9][10][11]

Comparative Panel 1: Kinase Profiling

Many isoxazole-containing molecules are known to function as ATP-competitive kinase inhibitors.[10][12] Therefore, screening against a panel of protein kinases is a logical next step.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Focused Screening & Hit Validation cluster_2 Tier 3: Mechanistic & Cellular Studies cluster_3 Tier 4: Preclinical Safety Assessment Compound 5-(2-Methoxyphenyl)isoxazole- 3-carboxylic acid PrimaryScreen Broad Safety Panel (e.g., SafetyScreen44) ~44-98 targets (GPCRs, Ion Channels, etc.) Single Concentration (e.g., 10 µM) Compound->PrimaryScreen Initial Assessment KinasePanel Kinase Panel Screen (e.g., >100 kinases) Single Concentration then IC50 PrimaryScreen->KinasePanel Identify Potential Kinase Hits or Profile Based on Scaffold InflammationPanel Inflammation Panel (e.g., COX-1/2, PDEs, Cytokine Assays) PrimaryScreen->InflammationPanel Identify Potential Inflammatory Targets or Profile Based on Scaffold DoseResponse Dose-Response Assays (IC50/EC50 Determination) KinasePanel->DoseResponse InflammationPanel->DoseResponse MOA Mechanism of Action Studies (e.g., Enzyme Kinetics) DoseResponse->MOA For Validated Primary Target CellularAssay Cell-Based Functional Assays (Target Engagement & Phenotype) MOA->CellularAssay TCR Tissue Cross-Reactivity (IHC) (Human & Animal Tissues) CellularAssay->TCR Candidate for In-depth Profiling

Table 1: Example Kinase Selectivity Data

Kinase Target% Inhibition @ 1 µMIC50 (nM)
Primary Target X 95%15
Kinase A85%150
Kinase B60%800
Kinase C15%>10,000
Kinase D5%>10,000
Experimental Protocol: Kinase Inhibition Assay
  • Initial Screen: Screen the compound at a single concentration (e.g., 1 µM) against a large panel of kinases (>100). The data is typically reported as percent inhibition.

  • Follow-up IC50 Determination: For any kinases showing significant inhibition (>70%), perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50).[13]

  • Assay Principle: These assays typically measure the phosphorylation of a substrate peptide by the kinase using a radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).[14] The amount of radioactivity incorporated into the substrate is quantified in the presence of varying concentrations of the inhibitor.

Comparative Panel 2: Anti-Inflammatory Targets

Given that many isoxazole derivatives exhibit anti-inflammatory properties, a focused panel of relevant enzymes and receptors is recommended.[15][16]

  • Cyclooxygenases (COX-1 and COX-2): To determine selectivity for the inducible inflammatory enzyme (COX-2) over the constitutive enzyme (COX-1).[17][18]

  • Phosphodiesterases (PDEs): Particularly PDE4, which is involved in inflammatory cell signaling.

  • Cytokine Release Assays: Using human peripheral blood mononuclear cells (PBMCs) or specific cell lines to measure the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[11]

Part 3: Mechanism of Action of the Primary Target

Once a primary target has been confirmed through dose-dependent activity in focused screens, the next logical step is to understand how the compound interacts with it. For an enzymatic target, this involves determining the mechanism of inhibition.[19]

Experimental Protocol: Enzyme Inhibition Kinetics
  • Objective: To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[20][21]

  • Methodology:

    • Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor.

    • At each inhibitor concentration, vary the concentration of the substrate.

    • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of the lines will indicate the mode of inhibition.[19]

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

Part 4: Validating Activity in a Cellular Context

Biochemical assays are essential for understanding direct target interactions, but they do not fully recapitulate the complexity of a living cell. Cellular assays are crucial to confirm that the compound can cross the cell membrane, engage its target in a physiological context, and elicit a functional response.[14]

Experimental Protocol: Cell-Based Target Engagement Assay

The specific assay will depend on the primary target. For example, if the target is a protein kinase:

  • Cell Line Selection: Choose a cell line that expresses the target kinase and where the downstream signaling pathway is well-characterized.

  • Treatment: Treat the cells with increasing concentrations of this compound for a defined period.

  • Lysis and Detection: Lyse the cells and use a specific antibody to measure the phosphorylation status of a known downstream substrate of the target kinase via Western Blot or ELISA.

  • Endpoint: A dose-dependent decrease in substrate phosphorylation would confirm target engagement in a cellular setting.

Part 5: Assessing Unintended Binding in Tissues

The final step in this preclinical cross-reactivity assessment is to evaluate the binding of the compound in a complex tissue environment. Tissue cross-reactivity (TCR) studies are a regulatory requirement for most biotherapeutics and are highly informative for small molecules as well.[22] They are typically performed using immunohistochemistry (IHC) on a panel of normal human and animal tissues.[23]

The primary goals of a TCR study are:

  • Identify off-target binding: This can provide an early warning of potential organ-specific toxicity.[24]

  • Confirm on-target binding: Verifies that the compound binds to the intended target in its native tissue environment.

  • Justify animal model selection: Comparing staining patterns between human and animal tissues helps to validate the choice of species for toxicology studies.[25]

Experimental Protocol: Immunohistochemistry (IHC) for TCR
  • Test Article: The test compound, this compound, would ideally be conjugated to a detectable tag (e.g., biotin) to facilitate detection. A specific primary antibody against the compound could also be developed.

  • Tissue Panel: A comprehensive panel of snap-frozen human tissues (typically from at least three donors) is used, covering all major organ systems as recommended by regulatory agencies like the FDA and EMA.[22]

  • Staining: The IHC protocol is first optimized on positive and negative control tissues. The validated protocol is then used to stain the full tissue panel at two concentrations (an optimal concentration and a high concentration).[23]

  • Pathologist Review: A board-certified pathologist evaluates all stained slides to identify the location, intensity, and cell types showing specific binding.

Table 2: Example Summary of Tissue Cross-Reactivity Findings

Human TissueStaining IntensityCellular LocalizationOn-Target/Off-Target
LiverNoneN/AN/A
KidneyModerateCytoplasmic, Proximal TubulesOff-Target
SpleenStrongCytoplasmic, Germinal Center LymphocytesOn-Target
BrainNoneN/AN/A

Conclusion

Characterizing the cross-reactivity of a novel compound like this compound is not a single experiment but a multi-tiered, logical progression of assays. By starting with a broad liability screen, followed by focused biochemical and cellular assays to confirm a primary target and its mechanism, and concluding with tissue-level binding assessment, researchers can build a comprehensive selectivity profile. This data-driven approach is fundamental to making informed decisions, prioritizing the most promising candidates, and ultimately increasing the probability of success in the long and arduous path of drug development.

References

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels.
  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
  • WuXi AppTec. (n.d.). WuXi AppTec in vitro Safety Pharmacology Profiling.
  • Zimecki, M., et al. (2018).
  • ICE Bioscience. (n.d.). Safety Pharmacology Services.
  • de la Torre, P., et al. (2007). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Ryng, S., & Zimecki, M. (2018).
  • Saleem, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
  • Saleem, A., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Molecular Structure.
  • Cha, S. (1975). Mechanistic and kinetic studies of inhibition of enzymes. PubMed.
  • Joseph, L., et al. (2013).
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Joseph, L., et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology.
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit.
  • Ali, M., et al. (2020).
  • Mali, D., et al. (2024).
  • Bantscheff, M., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Saleem, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • Zimecki, M., et al. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules.
  • Khan, I., et al. (2023).
  • Khan, I., et al. (2023).
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Jyothi, A. N., et al. (2024). Potential activities of isoxazole derivatives.
  • Precision for Medicine. (n.d.). Successfully Conducting Tissue Cross-Reactivity Studies.
  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Precision for Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity.
  • Kumar, A., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • StageBio. (2024). What Is a Tissue Cross Reactivity Study?.
  • Labcorp. (n.d.). TCR: Tissue cross reactivity studies.
  • AnaPath Services. (2019). Tissue Cross-Reactivity Study and its Applications.
  • LibreTexts, B. (2025). 6.4: Enzyme Inhibition. Biology LibreTexts.
  • Shapiro, A. B. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?.
  • Kumar, D., et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. PubMed.
  • Zaman, G. J. R., & van Vlijmen, H. W. T. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Sepe, V., et al. (2018). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ACS Medicinal Chemistry Letters.
  • Kumar, A., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • Study.com. (n.d.). Enzyme Inhibition | Definition, Types & Examples.
  • Sygnature Discovery. (n.d.). Screening Cascade Development Services.
  • Gothwal, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Szołtyńska, K., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells.
  • Zimecki, M., et al. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Sepe, V., et al. (2018). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury.
  • Siracusa, C., et al. (2022). In Vitro Evaluation of In Silico Screening Approaches in Search for Selective ACE2 Binding Chemical Probes. MDPI.
  • Aguero, F., et al. (2009). Development of a novel virtual screening cascade protocol to identify potential trypanothione reductase inhibitors. PubMed.
  • AstraZeneca R&D. (2014).
  • Hayashi, H., et al. (2022). Novel streamlined screening method could discover new horizons in chemical reaction design. Drug Target Review.

Sources

A Senior Application Scientist's Guide to Benchmarking 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid Against Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel chemical entity from synthesis to potential therapeutic application is both exciting and fraught with challenges. A critical step in this process is rigorous benchmarking against existing, well-characterized drugs. This guide provides a comprehensive framework for evaluating 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid , a molecule of interest owing to its isoxazole core—a privileged scaffold in medicinal chemistry.[1][2][3] The isoxazole ring is a key pharmacophore in several approved drugs, including the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic drug Leflunomide, suggesting a potential role for our target compound in modulating inflammatory pathways.[1][2]

Given the limited publicly available biological data on this compound specifically, this guide will propose a robust, multi-tiered benchmarking strategy. We will outline the requisite experimental protocols to characterize its activity and compare its performance against two widely-used non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen , a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib , a selective COX-2 inhibitor. This comparative analysis will elucidate the compound's potential mechanism of action, potency, selectivity, and preliminary safety profile.

Part 1: Foundational Characterization and Rationale for Comparator Selection

The isoxazole moiety is known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The carboxylic acid group present in our target compound, this compound, is a common feature in many NSAIDs, where it often plays a crucial role in binding to the active site of COX enzymes. Therefore, a primary hypothesis is that this compound may exert its effects through inhibition of the COX pathway, a cornerstone of inflammation and pain.

Comparator Rationale:

  • Ibuprofen: A workhorse non-selective COX inhibitor, it provides a baseline for assessing broad anti-inflammatory and analgesic activity, as well as potential gastrointestinal side effects associated with COX-1 inhibition.

  • Celecoxib: As a selective COX-2 inhibitor, it serves as a benchmark for evaluating COX-2-specific activity, which is often associated with a more favorable gastrointestinal safety profile.

Part 2: In Vitro Benchmarking: Potency, Selectivity, and Mechanism of Action

The initial phase of benchmarking focuses on in vitro assays to determine the direct interaction of the test compound with its putative molecular targets and to understand its cellular effects.

Cyclooxygenase (COX) Enzyme Inhibition Assays

The first critical step is to ascertain whether this compound inhibits COX-1 and/or COX-2 enzymes and to quantify its potency.

Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes to the desired concentration.

    • Prepare a solution of Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

    • Prepare serial dilutions of this compound, Ibuprofen, and Celecoxib in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add the test compounds (or DMSO vehicle control) to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of Arachidonic Acid and the fluorometric probe.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., Ex/Em = 535/590 nm). The rate of reaction is proportional to the fluorescence signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • The Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Expected Data Output and Interpretation:

The results of this assay will be summarized in a table, allowing for a direct comparison of potency and selectivity.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimentalExperimentalCalculated
IbuprofenLiteratureLiterature~0.5-1
CelecoxibLiteratureLiterature>100

This data will provide the first indication of whether our test compound is a non-selective inhibitor like Ibuprofen, a selective inhibitor like Celecoxib, or inactive against these targets.

Cell-Based Assays for Anti-Inflammatory Activity

To validate the enzymatic findings in a more biologically relevant context, cell-based assays are essential. These assays measure the downstream effects of COX inhibition, such as the production of prostaglandins.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E₂ (PGE₂) Production in Macrophages

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent.

    • Seed the cells into 24-well plates and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound, Ibuprofen, or Celecoxib for 1 hour.

    • Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).

    • Incubate for 24 hours.

  • Quantification of PGE₂:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Cell Viability Assay:

    • Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed reduction in PGE₂ is not due to cytotoxicity.

Data Visualization and Interpretation:

The results will demonstrate the compound's ability to suppress inflammatory mediator production in a cellular model.

G cluster_0 Experimental Workflow: Cell-Based Assay RAW 264.7 Cells RAW 264.7 Cells Pre-treatment Pre-treatment with Test Compounds (1 hour) RAW 264.7 Cells->Pre-treatment LPS Stimulation LPS Stimulation (24 hours) Pre-treatment->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection Cell Viability Cell Viability Assay (MTT) LPS Stimulation->Cell Viability PGE2 ELISA PGE₂ Quantification (ELISA) Supernatant Collection->PGE2 ELISA

Caption: Workflow for assessing anti-inflammatory activity in macrophages.

Part 3: In Vivo Benchmarking: Efficacy and Safety

Promising in vitro results must be translated to an in vivo setting to assess efficacy in a whole-organism model and to obtain preliminary safety data.

Animal Model of Acute Inflammation

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory effects of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization:

    • Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Dosing:

    • Group the animals (n=6-8 per group): Vehicle control, this compound (multiple dose levels), Ibuprofen (positive control), Celecoxib (positive control).

    • Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Expected Data Output:

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hours
Vehicle Control-0%
This compoundDose 1Experimental
This compoundDose 2Experimental
IbuprofenStandardLiterature/Experimental
CelecoxibStandardLiterature/Experimental
Preliminary Safety Assessment: Gastric Ulceration

A key differentiator for COX inhibitors is their gastrointestinal safety profile. A preliminary assessment of gastric irritation is crucial.

Experimental Protocol: Assessment of Gastric Ulceration

  • Dosing:

    • Following the final paw volume measurement in the edema study (or in a separate cohort of animals), humanely euthanize the animals.

    • Carefully dissect the stomach and open it along the greater curvature.

  • Ulcer Scoring:

    • Rinse the stomach with saline and examine the gastric mucosa for any signs of damage (e.g., hyperemia, petechiae, ulcers) using a magnifying glass.

    • Score the gastric lesions based on a standardized scoring system (e.g., 0 = no lesions, 1 = hyperemia, 2 = one or two small lesions, etc.).

    • Calculate the ulcer index for each group.

Visualizing the Underlying Mechanism:

G Cell Membrane Phospholipids Cell Membrane Phospholipids Phospholipase A2 Phospholipase A2 Cell Membrane Phospholipids->Phospholipase A2 Cellular Damage/Stimuli Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Protective) Protective Prostaglandins (e.g., Gastric Mucosa, Platelet Aggregation) COX-1 (Constitutive)->Prostaglandins (Protective) Prostaglandins (Inflammatory) Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammatory) Phospholipase A2->Arachidonic Acid Ibuprofen Ibuprofen Ibuprofen->COX-1 (Constitutive) Inhibits Ibuprofen->COX-2 (Inducible) Inhibits Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) Selectively Inhibits Test Compound 5-(2-Methoxyphenyl)isoxazole- 3-carboxylic acid Test Compound->COX-1 (Constitutive) Inhibits? Test Compound->COX-2 (Inducible) Inhibits?

Caption: The Arachidonic Acid Cascade and points of NSAID intervention.

Conclusion and Future Directions

This guide outlines a systematic and logical approach to the initial benchmarking of this compound. By comparing its performance against the well-defined profiles of Ibuprofen and Celecoxib, researchers can efficiently determine its potency, selectivity, and preliminary in vivo efficacy and safety.

The data generated from these studies will be pivotal in making a go/no-go decision for further preclinical development. Positive results, such as high potency and a favorable COX-2 selectivity index, would warrant more extensive studies, including pharmacokinetic profiling, dose-ranging efficacy studies in chronic inflammation models (e.g., collagen-induced arthritis), and comprehensive toxicology assessments. This structured, comparative approach ensures that resources are directed toward compounds with the highest potential to become novel therapeutics.

References

A comprehensive list of references would be compiled based on the specific literature values used for comparator drugs and detailed protocols. The following are representative examples of the types of sources that would be cited.

  • Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(3), 892-8. Available at: [Link]

  • Malamas, M. S., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(6), 1435. Available at: [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2. Available at: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 37. Available at: [Link]

  • Zimecki, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. ResearchGate. Available at: [Link]

  • Chem-Impex International. (n.d.). 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid. Chem-Impex. Available at: [Link]

  • Aladdin Scientific. (n.d.). 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid. Aladdin Scientific. Available at: [Link]

  • Ryng, S., et al. (1999). Structure-activity relationships of substituted phenylamides of 5-amino-3-methylisoxazole-4-carboxylic acid. Archiv der Pharmazie, 332(5), 158-162. Available at: [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.

Sources

A Comparative Guide to the In Vivo Efficacy of Isoxazole-3-Carboxylic Acid Derivatives in Inflammatory and Neoplastic Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo efficacy of isoxazole-3-carboxylic acid derivatives, a class of compounds with significant therapeutic potential in inflammatory diseases and oncology. Due to the limited availability of published in vivo data for 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid, this guide will focus on a representative compound from this chemical family, MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate), for which in vivo anti-inflammatory data is available.[1] We will compare its performance with established isoxazole-based drugs, Leflunomide and Valdecoxib, and other relevant experimental isoxazole derivatives. This guide will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed experimental protocols for key in vivo models, and present comparative efficacy data to inform preclinical drug development programs.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that serves as a versatile scaffold in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents.[2] Its unique electronic and structural features allow for diverse chemical modifications, leading to compounds with potent and selective biological activities.[2] Notably, isoxazole derivatives have been successfully developed as anti-inflammatory, immunosuppressive, and anticancer agents.[2][3][4]

Two prominent examples of marketed drugs featuring the isoxazole core are Leflunomide, an immunomodulatory agent used in the treatment of rheumatoid arthritis, and Valdecoxib, a selective COX-2 inhibitor for managing pain and inflammation.[2][5][6][7] The clinical success of these drugs underscores the therapeutic potential of the isoxazole scaffold and provides a strong rationale for the continued exploration of novel derivatives like this compound.

Comparative In Vivo Efficacy of Isoxazole Derivatives

This section compares the in vivo anti-inflammatory and antitumor activities of our representative compound, MZO-2, with other notable isoxazole derivatives. The data is summarized from various preclinical studies in established animal models.

Anti-inflammatory and Immunosuppressive Activity

The anti-inflammatory and immunosuppressive potential of isoxazole derivatives is often evaluated in rodent models of acute inflammation and autoimmune disease.

Table 1: Comparative Anti-inflammatory Efficacy of Isoxazole Derivatives in the Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDose and Route% Inhibition of EdemaReference Compound% Inhibition by ReferenceReference
MZO-2MouseN/A (Topical)PotentTacrolimusComparable[1]
TPI-7Rat100 mg/kg, p.o.SignificantNimesulideN/A[8]
TPI-13Rat100 mg/kg, p.o.SignificantNimesulideN/A[8]
Indolyl-isoxazolidine 9aRatN/AComparable to IndomethacinIndomethacinN/A[3]

Key Insights:

  • MZO-2, when applied topically, demonstrated potent anti-inflammatory effects in a carrageenan-induced paw inflammation model, with efficacy comparable to the calcineurin inhibitor, Tacrolimus.[1]

  • Oral administration of other isoxazole derivatives, such as TPI-7 and TPI-13, also resulted in significant inhibition of paw edema in rats.[8]

  • The efficacy of some isoxazole derivatives, like the indolyl-isoxazolidine 9a, is comparable to the standard NSAID, indomethacin.[3]

In more complex models of autoimmune disease, such as collagen-induced arthritis (CIA) in rats, the isoxazole derivative HWA-486 has been investigated.[3] Furthermore, Leflunomide has demonstrated significant efficacy in clinical trials for rheumatoid arthritis.[9]

Antitumor Efficacy

The anticancer potential of isoxazole derivatives has been explored in various cancer cell lines and in in vivo xenograft models.

Table 2: Comparative Antitumor Efficacy of Isoxazole Derivatives in Xenograft Models

CompoundCancer ModelAnimal ModelDose and RouteTumor Growth InhibitionReference
Diaryl Isoxazole 11Mahlavu hepatocellular carcinomaNude mice20 mg/kg, i.p.~40%[10]
Isoxazole-isoxazole hybrid 29aA2780 ovarian cancerN/AN/ABetter or comparable to luminespib[11]
Isoxazole-isoxazole hybrid 29bNCI-H1975 lung cancerN/AN/ABetter or comparable to luminespib[11]
SHU00238Colonic tumorXenograft mice40 mg/kgSignificant[12]

Key Insights:

  • Diaryl isoxazole derivatives have shown moderate tumor growth inhibition in a hepatocellular carcinoma xenograft model.[10]

  • Isoxazole-isoxazole hybrids have demonstrated promising antitumor activity, with efficacy comparable to or better than the HSP90 inhibitor luminespib in ovarian and lung cancer models.[11]

  • SHU00238, another isoxazole derivative, effectively suppressed colonic tumor growth in a xenograft mouse model.[12]

Mechanistic Insights: Signaling Pathways Targeted by Isoxazole Derivatives

The therapeutic effects of isoxazole derivatives stem from their ability to modulate key signaling pathways involved in inflammation and cancer.

Anti-inflammatory and Immunosuppressive Mechanisms

A primary mechanism of action for many immunosuppressive isoxazole derivatives, including the active metabolite of Leflunomide (A77 1726), is the inhibition of dihydroorotate dehydrogenase (DHODH).[5][13] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes.[5] By inhibiting DHODH, these compounds effectively arrest the cell cycle of rapidly dividing immune cells.[5]

Another important anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway.[10] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators.

G cluster_0 Inflammatory Stimuli (LPS, etc.) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates DHODH DHODH Pyrimidine Synthesis Pyrimidine Synthesis DHODH->Pyrimidine Synthesis Lymphocyte Proliferation Lymphocyte Proliferation Pyrimidine Synthesis->Lymphocyte Proliferation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Pro-inflammatory Gene Expression activates Leflunomide (A77 1726) Leflunomide (A77 1726) Leflunomide (A77 1726)->DHODH inhibits Isoxazole Derivatives Isoxazole Derivatives Isoxazole Derivatives->IKK inhibit

Caption: Putative anti-inflammatory and immunosuppressive mechanisms of isoxazole derivatives.

Anticancer Mechanisms

The anticancer activity of isoxazole derivatives is often attributed to their ability to inhibit heat shock protein 90 (HSP90).[11][14] HSP90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[10]

G cluster_0 Cancer Cell HSP90 HSP90 Oncogenic Client Proteins Oncogenic Client Proteins HSP90->Oncogenic Client Proteins Apoptosis Apoptosis HSP90->Apoptosis prevents Protein Folding & Stability Protein Folding & Stability Oncogenic Client Proteins->Protein Folding & Stability Cell Proliferation & Survival Cell Proliferation & Survival Protein Folding & Stability->Cell Proliferation & Survival Isoxazole Derivatives Isoxazole Derivatives Isoxazole Derivatives->HSP90 inhibit Isoxazole Derivatives->Apoptosis induce

Caption: Proposed anticancer mechanism of HSP90-inhibiting isoxazole derivatives.

Experimental Protocols for Key In Vivo Efficacy Studies

Reproducible and well-controlled in vivo studies are critical for the preclinical evaluation of novel drug candidates. This section provides detailed protocols for two standard animal models used to assess the anti-inflammatory and anti-arthritic efficacy of isoxazole derivatives.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating acute anti-inflammatory activity.[15][16][17]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test isoxazole derivative

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide the rats into groups (n=6 per group): Vehicle Control, Test Compound group(s) (various doses), and Positive Control group.

  • Baseline Paw Volume Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, test compound, or reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the mean edema for each group.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

G Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Baseline Paw Volume (V₀) Baseline Paw Volume (V₀) Grouping->Baseline Paw Volume (V₀) Drug Administration Drug Administration Baseline Paw Volume (V₀)->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (Vₜ) Paw Volume Measurement (Vₜ) Carrageenan Injection->Paw Volume Measurement (Vₜ) Data Analysis Data Analysis Paw Volume Measurement (Vₜ)->Data Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model in mice is a widely accepted preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[18][19]

Materials:

  • DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • Syringes and needles

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of 100 µg of bovine type II collagen in 100 µL of 0.1 M acetic acid with an equal volume of CFA.

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of 100 µg of bovine type II collagen in 100 µL of 0.1 M acetic acid with an equal volume of IFA.

    • Inject 100 µL of the emulsion intradermally at a different site on the tail.

  • Arthritis Scoring:

    • Beginning on day 21, visually score the paws for signs of arthritis (redness, swelling) three times a week.

    • Use a scoring system (e.g., 0-4 for each paw, with a maximum score of 16 per mouse).

  • Drug Treatment:

    • Initiate treatment with the test isoxazole derivative, vehicle, or a reference drug (e.g., Methotrexate) at the onset of arthritis or prophylactically.

    • Administer the compounds daily via the desired route (e.g., p.o., i.p.).

  • Endpoint Analysis:

    • Continue scoring for the duration of the study (typically 4-6 weeks).

    • At the end of the study, collect paws for histological analysis to assess joint damage, inflammation, and bone erosion.

    • Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6).

G Day 0: Primary Immunization (Collagen + CFA) Day 0: Primary Immunization (Collagen + CFA) Day 21: Booster Immunization (Collagen + IFA) Day 21: Booster Immunization (Collagen + IFA) Day 0: Primary Immunization (Collagen + CFA)->Day 21: Booster Immunization (Collagen + IFA) Arthritis Onset & Scoring Arthritis Onset & Scoring Day 21: Booster Immunization (Collagen + IFA)->Arthritis Onset & Scoring Drug Treatment Drug Treatment Arthritis Onset & Scoring->Drug Treatment Continued Scoring & Endpoint Analysis Continued Scoring & Endpoint Analysis Drug Treatment->Continued Scoring & Endpoint Analysis

Caption: Experimental workflow for the collagen-induced arthritis model in mice.

Conclusion and Future Directions

The isoxazole scaffold represents a highly promising framework for the development of novel therapeutics for inflammatory diseases and cancer. As demonstrated by the representative compound MZO-2 and other derivatives, this chemical class exhibits significant in vivo efficacy in relevant preclinical models. The well-established mechanisms of action, including the inhibition of DHODH, NF-κB, and HSP90, provide a solid foundation for rational drug design and optimization.

Future in vivo efficacy studies on this compound and its analogs should focus on comprehensive pharmacokinetic and pharmacodynamic characterization, dose-response relationships, and long-term safety assessments in appropriate animal models. Direct, head-to-head comparisons with standard-of-care agents will be crucial in establishing the therapeutic potential of this promising class of compounds.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Bio-protocol. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Available at: [Link]

  • Caplazi, P., et al. (2015). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. Journal of Immunological Methods, 424, 63-71.
  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Springer Nature Experiments. Collagen-Induced Arthritis Models. Available at: [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2690.
  • Kang, Y. G., et al. (2020). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 25(18), 4124.
  • Fox, R. I. (1999). Mechanism of action of leflunomide in rheumatoid arthritis.
  • Derle, D. V., et al. (2012). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica, 4(1), 314-319.
  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • Xu, X., et al. (1999). In vitro and in vivo antitumor activity of a novel immunomodulatory drug, leflunomide: mechanisms of action. Biochemical Pharmacology, 58(9), 1405-1413.
  • Habeeb, A. G., et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42.
  • Creative Biolabs. Carrageenan induced Paw Edema Model. Available at: [Link]

  • Zimecki, M., et al. (2018).
  • Kumar, A., & Kumar, R. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 185-193.
  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2690.
  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In: Winyard, P., Willoughby, D. (eds) Inflammation Protocols. Methods in Molecular Biology™, vol 225. Humana Press.
  • Tang, C., et al. (2008). LPS-induced TNF-α factor (LITAF)-deficient mice express reduced LPS-induced cytokine: Evidence for LITAF-dependent LPS signaling pathways. Proceedings of the National Academy of Sciences, 105(38), 14545-14550.
  • Xaus, J., et al. (2000). LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-α. Blood, 95(12), 3823-3831.
  • Liu, Y., et al. (2019).
  • Mączyński, M., et al. (2016). Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. Pharmacological Reports, 68(4), 894-902.
  • Gierse, J. K., et al. (2002). The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor. Alimentary Pharmacology & Therapeutics, 16(10), 1697-1706.
  • Mader, R., & Keystone, E. C. (2021). Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review. Expert Opinion on Drug Metabolism & Toxicology, 17(3), 307-318.
  • Singh, S., et al. (2013). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 3(4), 173-177.
  • Silva, H. T., et al. (1996). Mechanism of action of leflunomide: in vivo uridine administration reverses its inhibition of lymphocyte proliferation.
  • Moreira, A. L., et al. (1993). Thalidomide protects mice against LPS-induced shock. Journal of Experimental Medicine, 177(6), 1675-1680.
  • Prakash, A., & Jarvis, B. (1999). Leflunomide: efficacy and safety in clinical trials for the treatment of rheumatoid arthritis. BioDrugs, 12(2), 115-135.
  • Finotti, P., et al. (2014). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 45(3), 1161-1172.
  • McCormack, P. L., & Keating, G. M. (2005). Valdecoxib: a review of its use in the management of osteoarthritis, rheumatoid arthritis, dysmenorrhoea and acute pain. Drugs, 65(15), 2259-2289.
  • Maczynski, M., et al. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. International Journal of Molecular Sciences, 22(20), 10920.
  • Ormrod, D., & Wellington, K. (2003). Valdecoxib: a review.
  • ClinPGx. valdecoxib. Available at: [Link]

  • Fuse, K., et al. (2014). High susceptibility to lipopolysaccharide-induced lethal shock in encephalomyocarditis virus-infected mice. Scientific Reports, 4, 6933.
  • Wyska, E., et al. (2015). Challenge model of TNFα turnover at varying LPS and drug provocations. Journal of Pharmacokinetics and Pharmacodynamics, 42(6), 643-656.
  • Khan, I., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Medicinal Chemistry Research, 28(3), 341-351.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(19), 4843.
  • Perianayagam, J. B., et al. (2013). In-Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 1-6.
  • PubChem. Valdecoxib. Available at: [Link]

  • Gherghel, D., et al. (2023). in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). Moldovan Journal of Health Sciences, 5(2), 1-10.
  • Arul, V. (2015). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. International Journal of Current Pharmaceutical & Clinical Research, 5(2), 59-62.
  • Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18195.
  • Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(28), 18063-18079.

Sources

Differentiating Isoxazole Isomers: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

In the landscape of heterocyclic chemistry, isoxazoles represent a cornerstone scaffold, pivotal in the design of a multitude of pharmacologically active agents. The subtle yet significant differences in the arrangement of atoms among isoxazole isomers can profoundly impact their physicochemical properties, biological activity, and ultimately, their efficacy and safety as therapeutic agents. Consequently, the unambiguous identification and characterization of these isomers are of paramount importance in drug discovery and development. This guide provides a comprehensive comparative analysis of spectroscopic data for isoxazole isomers, offering insights into the causal relationships between molecular structure and spectral output. We will delve into the three most powerful analytical techniques in the organic chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing not only the data but also the rationale behind the interpretation.

The Challenge of Isoxazole Isomerism

Isoxazole isomers can be broadly categorized into two main types: constitutional isomers, where the connectivity of atoms differs (e.g., isoxazole vs. oxazole), and positional isomers, where the same functional groups are attached to different positions on the isoxazole ring (e.g., 3-methylisoxazole vs. 5-methylisoxazole). While these molecules may share the same molecular formula, their distinct electronic distributions and spatial arrangements give rise to unique spectroscopic fingerprints. This guide will equip you with the knowledge to decipher these fingerprints and confidently distinguish between closely related isoxazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing exquisitely detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are the key parameters that allow for the differentiation of isomers.

Theoretical Underpinnings of Isomer Differentiation by NMR

The chemical shift of a nucleus is highly sensitive to its local electronic environment. In isoxazole and its isomers, the electronegativity of the nitrogen and oxygen atoms, as well as the aromaticity of the ring, creates a unique distribution of electron density. Protons and carbons in different positions within the ring and on substituent groups will experience different degrees of shielding or deshielding, resulting in distinct chemical shifts. For instance, the proton adjacent to the electronegative oxygen atom in the isoxazole ring is expected to be more deshielded and thus resonate at a higher chemical shift (downfield) compared to protons further away.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for isoxazole and its constitutional isomer, oxazole, as well as for the positional isomers, 3-methylisoxazole and 5-methylisoxazole.

Table 1: Comparative ¹H and ¹³C NMR Data for Isoxazole and Oxazole

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Isoxazole H-38.49149.08
H-46.39103.61
H-58.31157.81
Oxazole H-27.95150.6
H-47.09125.5
H-57.69138.1

Data sourced from ChemicalBook and Spectral Database for Organic Compounds (SDBS).

Table 2: Comparative ¹H and ¹³C NMR Data for Methylisoxazole Isomers

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
3-Methylisoxazole H-46.15104.2
H-58.25159.2
CH₃2.2811.2
5-Methylisoxazole H-38.02150.46
H-45.93100.91
CH₃2.3911.93

Data sourced from PubChem and ChemicalBook.

Analysis and Interpretation:

As predicted by theory, the protons and carbons in isoxazole and oxazole exhibit significantly different chemical shifts due to the different placement of the heteroatoms. In isoxazole, the H-5 proton is the most downfield, influenced by the adjacent nitrogen atom. In contrast, in oxazole, the H-2 proton, situated between the oxygen and nitrogen atoms, is the most deshielded.

Similarly, for the methylisoxazole isomers, the position of the methyl group dramatically influences the chemical shifts of the ring protons and carbons. In 3-methylisoxazole, the H-5 proton is significantly downfield compared to the H-3 proton in 5-methylisoxazole. These distinct patterns in chemical shifts provide a clear and reliable method for isomer identification.

Experimental Protocol: Acquiring High-Quality NMR Spectra
Workflow for NMR Sample Preparation and Data Acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the isoxazole isomer and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. The choice of solvent is critical and should dissolve the sample completely without reacting with it. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any drift in the magnetic field. Subsequently, the magnetic field is "shimmed" to ensure homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments. This includes defining the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is processed. This involves Fourier transformation to convert the time-domain signal into a frequency-domain spectrum, followed by phasing and baseline correction to obtain a clean and interpretable spectrum. The spectrum is then referenced to a known standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy: Unveiling Molecular Vibrations

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Different functional groups and structural motifs absorb infrared radiation at characteristic frequencies, providing a "molecular fingerprint" that can be used to distinguish between isomers.

Theoretical Basis for Isomer Differentiation by IR

The vibrational frequencies of bonds are determined by the bond strength and the masses of the atoms involved. In isoxazole isomers, the arrangement of the C-O, C-N, C=C, and C=N bonds, as well as the C-H bonds on the ring, will result in a unique set of vibrational modes. For example, the stretching frequency of the C=N bond is typically found in the region of 1690-1640 cm⁻¹, while the C=C stretching of the aromatic ring appears between 1600-1450 cm⁻¹. The exact positions of these bands will be subtly different for each isomer due to the influence of the adjacent atoms on the bond strengths and electronic distribution.

Comparative IR Data

Table 3: Key IR Absorption Frequencies for Isoxazole and Oxazole

CompoundC=N Stretch (cm⁻¹)C=C Stretch (cm⁻¹)Ring Breathing/Deformation (cm⁻¹)
Isoxazole ~1640~1580, ~1430~1140, ~930
Oxazole ~1570~1500, ~1330~1060, ~880

Data sourced from NIST Chemistry WebBook and available literature.

Table 4: Key IR Absorption Frequencies for Methylisoxazole Isomers

CompoundC=N Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-H Bending (out-of-plane) (cm⁻¹)
3-Methylisoxazole ~1630~1590, ~1440~830
5-Methylisoxazole ~1620~1570, ~1460~780

Data sourced from PubChem and spectral databases.

Analysis and Interpretation:

The IR spectra of isoxazole and oxazole show distinct differences in the fingerprint region (below 1500 cm⁻¹), which is rich in complex vibrational modes characteristic of the entire molecule. The positions of the C=N and C=C stretching vibrations also vary between the two isomers. For the methylisoxazole isomers, the most notable differences are often observed in the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic ring. While some overlap in absorption bands can occur, the overall pattern of peaks in the IR spectrum provides a valuable tool for isomer differentiation.

Experimental Protocol: Acquiring IR Spectra
Workflow for IR Sample Preparation and Data Acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Liquid Samples: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer's sample holder.

    • Solid Samples: The most common method is to prepare a potassium bromide (KBr) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid is simply placed in contact with the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the salt plates/ATR crystal) is recorded. This is necessary to subtract the absorbance of atmospheric water and carbon dioxide, as well as any signals from the sample holder.

  • Sample Spectrum: The sample is placed in the instrument, and its IR spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound. The significant absorption peaks are then identified and their wavenumbers recorded.

Mass Spectrometry (MS): Weighing Molecules and Their Fragments

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, can reveal structural details that are crucial for distinguishing between isomers.

Theoretical Principles of Isomer Differentiation by MS

While constitutional and positional isomers have the same molecular weight and will therefore show the same molecular ion peak (M⁺) in their mass spectra, their fragmentation patterns upon ionization can be significantly different. The way a molecule breaks apart is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The different arrangements of atoms in isoxazole isomers lead to distinct fragmentation pathways, producing a unique set of fragment ions with different m/z values and relative abundances. For example, the initial ring-opening and subsequent fragmentation can be influenced by the positions of the nitrogen and oxygen atoms.

Comparative Mass Spectrometry Data

Table 5: Key Mass Spectral Fragments for Isoxazole and Oxazole

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
Isoxazole 6941 ([C₂H₃N]⁺), 40 ([C₂H₂N]⁺), 39 ([C₃H₃]⁺)
Oxazole 6942 ([C₂H₄N]⁺), 41 ([C₂H₃N]⁺), 40 ([C₂H₂N]⁺)

Data sourced from NIST Chemistry WebBook and PubChem.

Table 6: Key Mass Spectral Fragments for Methylisoxazole Isomers

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
3-Methylisoxazole 8355 ([C₃H₅N]⁺), 42 ([C₂H₄N]⁺), 41 ([C₂H₃N]⁺)
5-Methylisoxazole 8368 ([M-CH₃]⁺), 54 ([C₃H₄N]⁺), 43 ([CH₃CO]⁺)

Data sourced from PubChem and available literature.

Analysis and Interpretation:

The mass spectra of isoxazole and oxazole both show a molecular ion at m/z 69. However, the relative intensities of their fragment ions differ. For the methylisoxazole isomers, the fragmentation patterns are more distinct. 3-Methylisoxazole readily loses a hydrogen atom followed by CO, while 5-methylisoxazole can undergo a characteristic fragmentation to lose a methyl radical or form an acetyl cation ([CH₃CO]⁺) at m/z 43. These unique fragmentation pathways provide a robust method for distinguishing between these positional isomers.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing volatile compounds like isoxazole isomers. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for analysis.

Workflow for GC-MS Sample Preparation and Analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the isoxazole isomer in a volatile solvent such as dichloromethane or hexane. The concentration should be in the range of 10-100 ppm.

  • GC Separation: Inject a small volume (typically 1 µL) of the sample solution into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin column. The components of the sample separate based on their boiling points and their interactions with the stationary phase coating the inside of the column.

  • Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In Electron Impact (EI) ionization, the most common method, the molecules are bombarded with high-energy electrons, which knocks off an electron to form a molecular ion (M⁺) and causes fragmentation.

  • Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or an ion trap), which separates them based on their mass-to-charge ratio.

  • Detection: A detector records the abundance of each ion, and the data is displayed as a mass spectrum, which is a plot of relative intensity versus m/z.

Conclusion: A Multi-faceted Approach to Isomer Identification

The comprehensive analysis of isoxazole isomers requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. NMR spectroscopy provides the most definitive structural information through the precise measurement of chemical shifts and coupling constants. IR spectroscopy offers a rapid and convenient method for identifying functional groups and obtaining a unique molecular fingerprint. Mass spectrometry complements these techniques by providing molecular weight information and, crucially, by revealing distinct fragmentation patterns that can differentiate between isomers.

By understanding the theoretical principles behind each technique and carefully interpreting the resulting data, researchers, scientists, and drug development professionals can confidently navigate the complexities of isoxazole isomerism, ensuring the correct identification and characterization of these vital chemical entities. This guide serves as a foundational resource, empowering you to make informed decisions in your research and development endeavors.

References

  • Hansen, P. E. (1981). ¹³C NMR of Substituted Benzenes. Organic Magnetic Resonance, 17(4), 241-247.
  • PubChem. (n.d.). 3-Methylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). Oxazole. in NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Oxazole. in NIST Chemistry WebBook, Mass Spectrum. Retrieved from [Link]

  • PubMed. (1990). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (1990). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Retrieved from [Link]

  • LCGC International. (2019). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2015). Fragmentation Patterns of Methyloxime-Trimethylsilyl Derivatives of Constitutive Mono- And Disaccharide Isomers Analyzed by Gas chromatography/field Ionization Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

  • ChemRxiv. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

  • YouTube. (2018). Using fragment peaks in mass spectra to work out isomers. Retrieved from [Link]

  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (2019). IntechOpen. Retrieved from [Link]

  • ChemRxiv. (2022). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • RSC Publishing. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. Retrieved from [Link]

  • ProQuest. (2020). *Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)

A Senior Application Scientist's Guide to the Comparative Computational Docking of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid Derivatives as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3][4][5] Its unique electronic and structural properties allow for a diverse range of non-covalent interactions, making it a "privileged scaffold" in the design of novel therapeutics.[3][5] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][4] This versatility has led to the successful development of several FDA-approved drugs incorporating the isoxazole moiety, highlighting its significance in drug discovery.[3]

One of the most well-established therapeutic targets for isoxazole-based compounds is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2.[6][7][8] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[9] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a critical strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile. Several isoxazole-containing compounds have been investigated as selective COX-2 inhibitors.[6][7][8]

This guide presents a comprehensive, in-silico comparative analysis of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid and a series of its rationally designed derivatives. Through the application of molecular docking, a powerful computational technique that predicts the binding orientation and affinity of a small molecule to a protein target, we will explore the structure-activity relationships (SAR) of these compounds against human COX-2.[9][10] The objective is to identify key structural modifications that may enhance binding affinity and selectivity, providing a rational basis for the future synthesis and experimental validation of novel anti-inflammatory agents.

Methodology: A Step-by-Step Protocol for In-Silico COX-2 Inhibition Studies

The following protocol outlines a robust and reproducible workflow for the comparative docking analysis of our isoxazole derivatives against human COX-2. The causality behind each step is explained to provide a clear understanding of the experimental design.

Target Protein Preparation

The foundation of a successful docking study is a high-quality, experimentally determined structure of the target protein.

  • Step 1: Retrieval of the Crystal Structure. The three-dimensional crystal structure of human COX-2 in complex with a selective inhibitor (SC-558) was obtained from the Protein Data Bank (PDB ID: 1CX2).[5] This structure provides a biologically relevant conformation of the active site.

  • Step 2: Pre-processing of the Protein Structure. Using molecular modeling software such as UCSF Chimera or Schrödinger's Protein Preparation Wizard, the following steps were performed:

    • Removal of water molecules and the co-crystallized ligand (SC-558). This clears the active site for the docking of our novel compounds.

    • Addition of polar hydrogen atoms and assignment of appropriate protonation states for titratable residues at a physiological pH of 7.4. This is crucial for accurate modeling of hydrogen bonding interactions.

    • Assignment of partial charges using a standard force field (e.g., AMBER or OPLS). This is essential for calculating the electrostatic interactions between the protein and the ligands.

Ligand Preparation

The parent compound, this compound, and its virtual derivatives were prepared for docking.

  • Step 1: 2D Structure Sketching and 3D Conversion. The two-dimensional structures of the parent compound and its derivatives were drawn using a chemical sketcher like ChemDraw and then converted to 3D structures.

  • Step 2: Energy Minimization. The 3D structures of the ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand geometry to a low-energy conformation, which is a prerequisite for accurate docking.

  • Step 3: Assignment of Partial Charges. Gasteiger charges were calculated for each ligand atom. These charges are used by the docking algorithm to compute the electrostatic interaction energy.

Molecular Docking Simulation

We employed AutoDock Vina, a widely used and validated open-source docking program, for our simulations.

  • Step 1: Definition of the Grid Box. A grid box was defined to encompass the entire active site of COX-2, based on the location of the co-crystallized inhibitor in the original PDB file. The grid box dimensions were set to 25Å x 25Å x 25Å, centered on the active site. This ensures that the docking algorithm searches for binding poses within the relevant region of the protein.

  • Step 2: Docking Execution. The prepared ligands were docked into the prepared COX-2 structure using the standard AutoDock Vina protocol. The algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a semi-empirical free energy force field.

  • Step 3: Analysis of Docking Results. For each ligand, the top-ranked binding pose with the lowest binding energy (in kcal/mol) was selected for further analysis. The binding energy is an estimate of the binding affinity, with more negative values indicating stronger binding. The interactions between the ligand and the key amino acid residues in the COX-2 active site were visualized and analyzed.

Computational Workflow Diagram

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation PDB Fetch PDB: 1CX2 (Human COX-2) Clean Remove Water & Ligand PDB->Clean Protonate Add Hydrogens (pH 7.4) Clean->Protonate Charges_P Assign Partial Charges Protonate->Charges_P Grid Define Grid Box (Active Site) Charges_P->Grid Prepared Receptor Sketch 2D Sketch of Derivatives Convert3D Convert to 3D Sketch->Convert3D Minimize Energy Minimization (MMFF94) Convert3D->Minimize Charges_L Assign Gasteiger Charges Minimize->Charges_L Dock Run AutoDock Vina Charges_L->Dock Prepared Ligands Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Output Comparative Analysis: Binding Energies & Interactions Analyze->Output

Caption: Workflow for the computational docking of isoxazole derivatives against COX-2.

Results: Comparative Docking Analysis

The parent compound, this compound ( I-1 ), and five of its virtual derivatives ( I-2 to I-6 ) were docked into the active site of human COX-2. The derivatives were designed to probe the effect of substituting the methoxy group and adding substituents to the phenyl ring.

Compound IDStructureModification from Parent (I-1)Predicted Binding Energy (kcal/mol)Key Interacting Residues
I-1 This compoundParent Compound-8.5Arg120, Tyr355, Ser530
I-2 5-(2-Hydroxyphenyl)isoxazole-3-carboxylic acid-OCH₃ to -OH-9.2Arg120, Tyr355, Ser530, His90
I-3 5-(2-Methoxyphenyl-5-fluoro)isoxazole-3-carboxylic acidAddition of 5-Fluoro-8.9Arg120, Tyr355, Ser530, Val523
I-4 5-(2-Methoxyphenyl-5-chloro)isoxazole-3-carboxylic acidAddition of 5-Chloro-9.1Arg120, Tyr355, Ser530, Val523
I-5 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylic acidAddition of 5-Methoxy-8.7Arg120, Tyr355, Ser530
I-6 5-(Naphthalen-1-yl)isoxazole-3-carboxylic acid2-Methoxyphenyl to Naphthyl-9.5Arg120, Tyr355, Ser530, Phe518, Leu352

Discussion: Interpreting the Structure-Activity Relationship

The results of our comparative docking study provide valuable insights into the SAR of this compound derivatives as potential COX-2 inhibitors.

The parent compound, I-1 , demonstrated a respectable predicted binding energy of -8.5 kcal/mol. The carboxylic acid moiety is predicted to form a crucial salt bridge with the positively charged side chain of Arg120 at the entrance of the active site. This interaction is a hallmark of many known COX inhibitors. The isoxazole core and the methoxyphenyl ring are positioned within the hydrophobic channel of the active site, making favorable contacts with residues like Tyr355 and Ser530 .

Replacing the methoxy group with a hydroxyl group ( I-2 ) resulted in a significant improvement in the predicted binding energy to -9.2 kcal/mol. This is likely due to the ability of the hydroxyl group to act as a hydrogen bond donor, forming an additional interaction with the side chain of His90 , further anchoring the ligand in the active site.

The addition of small halogen substituents at the 5-position of the phenyl ring ( I-3 and I-4 ) also led to enhanced binding affinities. The fluoro (I-3 ) and chloro (I-4 ) derivatives are predicted to occupy a small hydrophobic sub-pocket, making favorable van der Waals contacts with Val523 . The slightly better score of the chloro derivative (I-4 ) can be attributed to its larger size, allowing for more extensive interactions.

Interestingly, the addition of a second methoxy group ( I-5 ) did not improve the binding affinity compared to the parent compound. This suggests that the sub-pocket accommodating the 5-substituent may have steric limitations, and the bulkier methoxy group might introduce a slight energetic penalty.

The most potent compound in our virtual screen was I-6 , where the 2-methoxyphenyl group was replaced with a larger naphthalene ring. The predicted binding energy of -9.5 kcal/mol suggests that the extended aromatic system of the naphthalene can form more extensive π-π stacking and hydrophobic interactions with residues deep within the active site, such as Phe518 and Leu352 .

Binding Mode Visualization

G cluster_ligand I-6 ARG120 Arg120 TYR355 Tyr355 SER530 Ser530 PHE518 Phe518 LEU352 Leu352 Carboxylate COO- Carboxylate->ARG120 Salt Bridge Carboxylate->SER530 H-Bond Isoxazole Isoxazole Carboxylate->Isoxazole Isoxazole->TYR355 Hydrophobic Naphthyl Naphthyl Isoxazole->Naphthyl Naphthyl->PHE518 π-π Stacking Naphthyl->LEU352 Hydrophobic

Caption: Predicted binding mode of the most potent derivative, I-6, in the COX-2 active site.

Conclusion and Future Directions

This in-silico comparative guide has demonstrated the potential of this compound derivatives as a promising scaffold for the development of novel COX-2 inhibitors. Our computational docking studies predict that specific structural modifications can significantly enhance the binding affinity for the COX-2 active site.

The key takeaways from this study are:

  • The carboxylic acid moiety is essential for anchoring the compounds in the active site through interaction with Arg120.

  • Replacing the 2-methoxy group with a hydrogen-bond-donating hydroxyl group is predicted to be beneficial.

  • Extending the aromatic system, as demonstrated by the naphthalene derivative I-6 , can lead to more extensive hydrophobic and π-π interactions, resulting in a higher predicted binding affinity.

These computational predictions provide a strong rationale for the chemical synthesis and in-vitro biological evaluation of these derivatives. Further studies, including molecular dynamics simulations, could provide deeper insights into the stability of the ligand-protein complexes and the role of water molecules in the binding site. Ultimately, the findings from this guide can accelerate the discovery of novel, potent, and selective COX-2 inhibitors for the treatment of inflammatory disorders.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384–13421. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate.
  • Pinzi, L., & Rastelli, G. (2019). Computational Methods Applied to Rational Drug Design. Molecules, 24(17), 3189. [Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health.
  • Biologically-active isoxazole-based drug molecules. (n.d.). ResearchGate.
  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]

  • Zunic, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(7), 2991-2997. [Link]

  • Zhang, H., et al. (2007). Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3091-3094. [Link]

  • Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1172-1187. [Link]

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 41(16), 7793-7806. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). National Institutes of Health.
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). National Institutes of Health.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid. As this compound is a specialized research chemical, a specific Safety Data Sheet (SDS) may not always be accessible. Therefore, these procedures are grounded in the established hazards of its core functional groups—a carboxylic acid and a substituted isoxazole ring—and align with federal and institutional safety regulations. The primary directive is to treat this compound as hazardous chemical waste, ensuring its complete isolation from environmental and public sewer systems.

Hazard Assessment and Characterization

Before handling any chemical, a thorough hazard assessment is paramount. This compound possesses two key functional groups that dictate its hazard profile:

  • Carboxylic Acid Moiety: This group renders the compound acidic. While the exact pKa is not readily published, it should be handled as a potential corrosive, capable of causing skin and eye irritation or damage.[1] Concentrated acidic waste must never be mixed with bases, cyanides, or sulfides, as this can lead to violent exothermic reactions or the release of toxic gases.[2]

  • Isoxazole Ring: Isoxazole derivatives, as a class of nitrogen- and oxygen-containing heterocyclic compounds, can present various toxicological profiles. SDSs for structurally similar compounds indicate hazards such as skin, eye, and respiratory irritation.[3][4][5] Upon combustion, nitrogen oxides (NOx) can be released, which are hazardous pollutants.[6]

Based on this analysis, the compound must be managed as a regulated chemical waste, assuming it to be irritant, potentially corrosive, and environmentally hazardous.

Key Disposal Parameters Summary
ParameterGuidelineRationale & Reference
Waste Classification Hazardous Waste Assumed hazardous based on functional groups (carboxylic acid, heterocyclic). Final determination is made by Environmental Health & Safety (EHS) personnel.[2][6][7]
Container Type High-Density Polyethylene (HDPE) or Borosilicate GlassCarboxylic acids can be corrosive to metals. The container must be chemically compatible and have a secure, leak-proof screw cap.[1][8][9]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory IrritationBased on data for structurally related isoxazole and carboxylic acid compounds.[3][4][5]
Segregation Store separately from bases, strong oxidizing agents, and reactive metals.Prevents dangerous chemical reactions, including violent neutralization or the generation of flammable/toxic gases.[2][10]
Labeling "Hazardous Waste," full chemical name, hazard pictograms.Fulfills EPA and OSHA requirements, ensuring clear communication and safe handling for all personnel and waste handlers.[11][12][13]
Storage Location Designated Satellite Accumulation Area (SAA)Waste must be stored at or near its point of generation under the control of laboratory personnel.[2][14][15]
Disposal Method Licensed hazardous waste contractor via institutional EHS pickup.Drain and trash disposal are strictly prohibited to prevent environmental contamination and infrastructure damage.[11][16][17]

Prerequisites: Safety and Engineering Controls

Proper disposal begins with proper handling. Adherence to the following safety measures is non-negotiable.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required at all times when handling the pure compound or its waste. This includes:

    • ANSI-rated safety glasses or goggles.

    • Chemical-resistant gloves (nitrile is acceptable for incidental contact; change immediately if contaminated).

    • A flame-resistant lab coat.

  • Engineering Controls: All transfers of this compound, both solid and in solution, as well as the addition of waste to its designated container, must be performed inside a certified chemical fume hood. This is crucial to prevent the inhalation of any dusts or aerosols.[5]

  • Emergency Equipment: Ensure an operational safety shower and eyewash station are immediately accessible and unobstructed.[6]

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must follow a systematic process to ensure regulatory compliance and safety.

Step 1: Waste Identification and Segregation Designate a specific waste stream for this compound. Do not mix it with other waste types unless you have explicit confirmation of compatibility from your institution's EHS department. Keep halogenated and non-halogenated solvent wastes separate, and crucially, keep this acidic waste stream isolated from incompatible materials.[2][11]

Step 2: Container Selection and Management Select a clean, compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[9]

  • Causality: Using a metal container is ill-advised, as the carboxylic acid could corrode it over time, leading to a leak.[8]

  • The container must be in good condition, free of cracks or residue on the outside.[9]

  • Never fill a waste container beyond 90% of its capacity. This headspace allows for vapor expansion and prevents spills during transport.[8]

Step 3: Proper Labeling Label the container before adding any waste. The label must comply with the EPA's Resource Conservation and Recovery Act (RCRA) and your institution's policies.[12] It must include:

  • The words "Hazardous Waste" .[12][13]

  • The full, unabbreviated chemical name: "this compound" . If it is in a solvent, list all components with percentages.[11]

  • Clear indication of the hazards (e.g., "Irritant," "Corrosive").[12]

  • The date on which the first drop of waste was added to the container (the "accumulation start date").[14]

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated SAA. This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[2][15]

  • Causality: The SAA regulation ensures that hazardous waste is not moved between different labs or storage areas, minimizing the risk of spills and unauthorized access.[12]

  • The container must be stored in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[11]

Step 5: Arranging for Pickup and Disposal Once the waste container is full (or within the time limit specified by your institution, often 6-12 months), arrange for its removal.[2][14]

  • Submit a chemical waste pickup request to your institution's EHS department.[11][15]

  • Do not attempt to dispose of this chemical through any other means. It must be handled by a licensed hazardous waste disposal company.[17]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep it up. For a liquid spill, contain it by surrounding the area with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[3] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully collect the absorbent material and place it into a new, properly labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent or soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of its size.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management of waste containing this compound.

G Workflow for this compound Waste start Waste Generated prep_container Select Compatible Container (HDPE or Glass) start->prep_container label_container Label with 'Hazardous Waste', Full Chemical Name, and Hazards prep_container->label_container add_waste Transfer Waste in Fume Hood label_container->add_waste seal_container Securely Close Container Lid add_waste->seal_container storage Store in Designated SAA (Secondary Containment, Segregated from Incompatibles) seal_container->storage check_full Container Full or Accumulation Time Limit Reached? storage->check_full check_full->storage No request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes disposal Professional Disposal by Licensed Vendor request_pickup->disposal

Caption: Waste Management Decision Tree

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University.
  • Managing Hazardous Chemical Waste in the Lab. (2021). American Chemical Society.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering.
  • How to Dispose of Acetic Acid. (n.d.). Lab Alley.
  • Chemical Waste. (n.d.). Environmental Health & Safety (EHS), The University of Texas at Austin.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer.
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem.
  • Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Safety Data Sheet: 5-(2-Methoxyphenyl)isoxazole. (2023). Apollo Scientific.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
  • Acceptable Drain Disposal Procedures. (n.d.). USDA ARS.
  • ECHA: Guidance on waste and recovered substances (Version 2, May 2010). (2010). Practical Law.
  • Safety Data Sheet: Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate. (n.d.). AK Scientific, Inc.
  • Guidance on waste and recovered substances. (2010). ECHA - European Union. Retrieved from [Link]

  • Safety Data Sheet: 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid. (2023). Fisher Scientific. Retrieved from [Link]

  • Safety Data Sheet: 5-(2-Methoxyphenyl)isoxazole. (2024). Fisher Scientific. Retrieved from [Link]

  • Safety Data Sheet: 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid. (2021). Angene Chemical. Retrieved from [Link]

  • Need to dispose chemicals. (2023). Health and Safety Executive (HSE). Retrieved from [Link]

  • Guidelines and Laboratory Protocols of Organic Chemistry. (n.d.). Karaganda Medical University.
  • ECHA Homepage. (2026). European Chemicals Agency. Retrieved from [Link]

  • Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. (n.d.). Drexel University.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • This compound. (n.d.). Chemsrc. Retrieved from [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment. (n.d.). ECHA - European Union. Retrieved from [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Retrieved from [Link]

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, isoxazole derivatives are recognized for their significant therapeutic potential, finding applications as antimicrobial, anticancer, and central nervous system agents.[1][2] 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid, a member of this versatile class, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a comprehensive, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound, grounding recommendations in established safety protocols for related chemical structures.

Hazard Assessment: A Proactive Stance on Safety

Before any laboratory work commences, a thorough hazard assessment is paramount. This involves not only understanding the potential risks posed by the chemical itself but also considering the nature of the experimental procedures.

Key Potential Hazards:

  • Dermal Contact: Carboxylic acids and various isoxazole derivatives are known to cause skin irritation.[3][4] Prolonged or repeated contact could lead to more severe dermal effects.

  • Ocular Exposure: The eyes are particularly vulnerable. Splashes of chemical powders or solutions can cause serious and potentially irreversible eye damage.[3][4]

  • Inhalation: Fine powders or aerosols generated during handling can be inhaled, leading to respiratory irritation.[3][4][5] The toxicological properties of many novel compounds are not fully investigated, warranting caution.[6]

  • Ingestion: Accidental ingestion can be harmful, with some related compounds causing severe internal damage.[4][6]

The following table summarizes the pertinent hazard information gleaned from analogous compounds:

Hazard CategoryPotential EffectsSource Compounds
Skin Irritation/Corrosion Causes skin irritation.[3][4] May cause an allergic skin reaction.[6]Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate, 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Eye Irritation/Damage Causes serious eye irritation.[3][4][5] Can cause severe eye damage.[6]Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate, 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid, 5-(2-Methoxyphenyl)isoxazole, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Respiratory Irritation May cause respiratory irritation.[3][4][5]Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate, 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid, 5-(2-Methoxyphenyl)isoxazole
Acute Toxicity (Oral) Harmful if swallowed.[4]3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid
Acute Toxicity (Inhalation) Harmful if inhaled.[4]3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following protocol outlines the minimum requirements for handling this compound.

Hand Protection: The First Line of Defense

Chemical-resistant gloves are non-negotiable. Given the potential for skin irritation, the choice of glove material is critical.

  • Primary Recommendation: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals and are a common standard in laboratory settings.

  • For Prolonged Handling or Immersion: Where more extensive contact is anticipated, consider double-gloving with two pairs of nitrile gloves or using a more robust glove such as neoprene or butyl rubber over a nitrile glove.[7]

  • Immediate Action upon Contamination: Gloves should be removed and replaced immediately if they become contaminated. Always wash hands thoroughly with soap and water after removing gloves.[7]

Eye and Face Protection: Shielding Against the Unseen

The risk of serious eye damage necessitates comprehensive eye and face protection.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • Recommended Practice: For all procedures involving the transfer of solids or the handling of solutions, chemical splash goggles are strongly recommended.

  • Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[8]

Protective Clothing: A Barrier for the Body

A laboratory coat is standard practice, but the material and type should be carefully considered.

  • Standard Lab Coat: A flame-resistant lab coat made of materials like cotton or a polyester/cotton blend is suitable for general use.

  • Enhanced Coverage: Ensure the lab coat has long sleeves and is fully buttoned to provide maximum coverage.

  • Additional Protection: For tasks with a higher risk of spills or splashes, a chemically resistant apron worn over the lab coat is advisable.

Respiratory Protection: Safeguarding the Airways

Given the potential for respiratory irritation from airborne particles, appropriate respiratory protection is crucial, especially when handling the compound as a powder.

  • Engineering Controls First: The primary method for controlling respiratory hazards is to handle the material in a certified chemical fume hood.[6]

  • When a Fume Hood is Impractical: If a fume hood is not available or if there is a risk of generating dust outside of a hood, a NIOSH-approved respirator is necessary. A half-mask respirator with P100 (oil-proof particulate) filters is a suitable choice for powders.[8][9]

  • Fit Testing is Mandatory: A proper fit is essential for a respirator to be effective. All users of tight-fitting respirators must be fit-tested annually.[8]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: Handling this compound Assess_Task Assess Task: - Weighing solid? - Preparing solution? - Performing reaction? Start->Assess_Task Weighing_Solid Weighing Solid (potential for dust) Assess_Task->Weighing_Solid Yes Preparing_Solution Preparing Solution (splash hazard) Assess_Task->Preparing_Solution Yes Performing_Reaction Performing Reaction (multiple hazards) Assess_Task->Performing_Reaction Yes PPE_Weighing Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Respirator (N95/P100) if outside fume hood Weighing_Solid->PPE_Weighing PPE_Solution Required PPE: - Nitrile Gloves (consider double) - Chemical Splash Goggles - Face Shield - Lab Coat - Chemically Resistant Apron Preparing_Solution->PPE_Solution PPE_Reaction Required PPE: - Nitrile Gloves (double) - Chemical Splash Goggles - Face Shield - Lab Coat - Chemically Resistant Apron - Handle in Fume Hood Performing_Reaction->PPE_Reaction Final_Check Final Check: - All PPE correctly donned? - Emergency equipment accessible? (eyewash, shower) - Proper ventilation? PPE_Weighing->Final_Check PPE_Solution->Final_Check PPE_Reaction->Final_Check End Proceed with Experiment Final_Check->End

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Handling Procedures:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[6]

  • Avoid Dust Formation: When handling the solid, use techniques that minimize dust generation, such as gentle scooping and weighing on a tared weigh paper within a fume hood.[4]

  • Spill Response: In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, and clean the spill according to your institution's chemical spill response procedures. Absorb liquid spills with an inert material and collect solid spills in a sealed container for disposal.

  • Personal Hygiene: Always wash hands thoroughly after handling the compound, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[10]

Disposal Plan:

All waste containing this compound, including contaminated PPE, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all chemical waste in a clearly labeled, sealed container.

  • Compatibility: Ensure that the waste container is compatible with the chemical.

  • Follow Institutional Guidelines: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6]

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Angene Chemical. Safety Data Sheet: 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid.[Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2024?[Link]

  • PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.[Link]

  • CHEMM. Personal Protective Equipment (PPE).[Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.[Link]

  • University of California, Santa Barbara. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.[Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.[Link]

  • American Chemistry Council. Protective Equipment.[Link]

  • International Journal of Research and Review. A Brief Review on Isoxazole Derivatives as Antibacterial Agents.[Link]

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review.[Link]

  • PubMed Central. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.[Link]

  • University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.[Link]

  • ResearchGate. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.